cis-2-Heptene
Description
2-Heptene is an acyclic olefin.
Structure
3D Structure
Properties
IUPAC Name |
(Z)-hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-3-5-7-6-4-2/h3,5H,4,6-7H2,1-2H3/b5-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTZHAVKAVGASB-HYXAFXHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60896845 | |
| Record name | (2Z)-Heptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [MSDSonline] | |
| Record name | 2-Heptene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8524 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
48.4 [mmHg] | |
| Record name | 2-Heptene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8524 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6443-92-1 | |
| Record name | cis-2-Heptene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6443-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Heptene, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z)-Heptene | |
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| Record name | (Z)-hept-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEPTENE, (2Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/250X978P9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
cis-2-Heptene chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of cis-2-Heptene
This guide provides a comprehensive overview of the core chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental methodologies, and visual workflows to facilitate a deeper understanding of this compound.
Introduction
This compound, also known as (Z)-2-Heptene, is an unsaturated hydrocarbon classified as an alkene.[1] Its structure consists of a seven-carbon chain with a double bond located between the second and third carbon atoms. The "cis" or "(Z)" designation indicates that the alkyl groups on the double-bonded carbons are on the same side of the double bond, resulting in a bent molecular geometry that influences its physical characteristics.[1] This colorless liquid serves as an intermediate in various organic syntheses.[1][2] Its reactivity is characteristic of alkenes, readily undergoing addition reactions across the double bond.[1]
Chemical Properties
| Identifier | Value |
| Molecular Formula | C₇H₁₄[1][3][4][5][6][7][8] |
| Molecular Weight | 98.19 g/mol [4][5][6][9] |
| IUPAC Name | (Z)-hept-2-ene[6][8] |
| CAS Number | 6443-92-1[2][4][5] |
| Synonyms | (2Z)-2-Heptene, (Z)-Hept-2-ene, (2Z)-hept-2-ene[1][6] |
| SMILES | CCCCC=CC[8] |
| InChI Key | OTTZHAVKAVGASB-HYXAFXHYSA-N[10] |
Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value |
| Appearance | Clear, colorless liquid[4][7] |
| Boiling Point | 98-99 °C (at 760 mmHg)[4][8][9][11][12] |
| Melting Point | -109.15 °C to -123 °C[2][3][11][12] |
| Density | 0.708 g/mL at 25 °C[4][11][12] |
| Refractive Index | n20/D 1.407[4][11][12] |
| Vapor Pressure | 87 mmHg at 37.7 °C[11] |
| Flash Point | -6 °C (21.2 °F) - closed cup |
| Solubility | Insoluble in water.[1][2] Soluble in acetone, alcohol, benzene, chloroform, and ether.[4][7][11][12][13] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of liquid compounds like this compound are outlined below.
Determination of Density
The density of a liquid is determined by measuring the mass of a known volume.
Methodology:
-
Tare Balance: Place a clean, dry measuring cylinder or pycnometer (density bottle) on a digital balance and zero the reading.[14]
-
Measure Volume: Accurately dispense a specific volume of this compound (e.g., 10 mL) into the measuring cylinder. Read the volume from the bottom of the meniscus with the eye level to the liquid surface to avoid parallax error.[14][15]
-
Measure Mass: Place the measuring cylinder containing the liquid back on the tared balance and record the mass.[14]
-
Calculate Density: Use the formula: Density (ρ) = Mass (m) / Volume (V) .[14][16]
-
Repeat: For accuracy, the measurement should be repeated multiple times, and the average value should be calculated.[14]
Determination of Boiling Point (Micro Method)
The capillary method is a common and efficient technique for determining the boiling point of a small liquid sample.[17]
Methodology:
-
Sample Preparation: Place a small amount (a few milliliters) of this compound into a small test tube.[18]
-
Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid and the sealed end upwards.[18]
-
Apparatus Setup: Attach the test tube to a thermometer and immerse the setup in a heating bath (e.g., a Thiele tube with heating oil or a MelTemp apparatus).[18][19] The thermometer bulb should be level with the liquid in the test tube.
-
Heating: Heat the bath slowly and evenly.[18] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Observation: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[17][20]
-
Recording Temperature: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[17][18][20]
Purity and Compositional Analysis
Gas chromatography (GC) is a standard technique for separating and analyzing volatile compounds like alkenes.[21][22] It can be used to determine the purity of a this compound sample and to separate it from its isomers (e.g., trans-2-Heptene, 1-Heptene).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent.
-
Injection: Inject a small volume (typically 1-2 µL) of the prepared sample into the gas chromatograph's injection port.[23] The high temperature of the port vaporizes the sample.
-
Separation: A carrier gas (e.g., Helium, Nitrogen) flows through the GC column. The components of the sample are separated based on their boiling points and interactions with the stationary phase inside the column.[21] More volatile compounds or those with weaker interactions travel faster.
-
Detection: As each component elutes from the column, it is detected by a detector (e.g., Flame Ionization Detector - FID). The detector generates a signal proportional to the amount of the component.
-
Analysis: The output, a chromatogram, shows peaks corresponding to each separated component. The retention time (time taken to elute) helps identify the component, and the area under the peak corresponds to its relative amount in the mixture.[23]
References
- 1. CAS 6443-92-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Respiratory protection equipments C7H14 (this compound), CAS number 6443-92-1 [en.gazfinder.com]
- 3. This compound | CAS#:6443-92-1 | Chemsrc [chemsrc.com]
- 4. This compound | 6443-92-1 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 2-Heptene, (2Z)- | C7H14 | CID 643836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. This compound [stenutz.eu]
- 10. This compound(6443-92-1) MS spectrum [chemicalbook.com]
- 11. This compound CAS#: 6443-92-1 [m.chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. This compound | CAS 6443-92-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 14. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 15. m.youtube.com [m.youtube.com]
- 16. homesciencetools.com [homesciencetools.com]
- 17. Video: Boiling Points - Procedure [jove.com]
- 18. cdn.juniata.edu [cdn.juniata.edu]
- 19. phillysim.org [phillysim.org]
- 20. uomus.edu.iq [uomus.edu.iq]
- 21. ivypanda.com [ivypanda.com]
- 22. agilent.com [agilent.com]
- 23. brainmass.com [brainmass.com]
An In-depth Technical Guide on the Molecular Structure and Bonding of (Z)-2-Heptene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-2-Heptene, also known as cis-2-Heptene, is an unsaturated hydrocarbon with the molecular formula C₇H₁₄.[1][2] As a member of the alkene family, its chemical behavior is largely dictated by the presence of a carbon-carbon double bond. The "Z" designation in its nomenclature specifies the stereochemistry of the substituents around this double bond, a critical feature influencing its physical properties and reactivity. This guide provides a comprehensive overview of the molecular structure, bonding, and spectroscopic characteristics of (Z)-2-Heptene, along with a representative experimental protocol for a common alkene reaction.
Molecular Structure and Bonding
The structure of (Z)-2-Heptene consists of a seven-carbon chain with a double bond located between the second and third carbon atoms. The condensed structural formula is CH₃CH=CH(CH₂)₃CH₃.
Hybridization and Bond Formation
The two carbon atoms involved in the double bond (C2 and C3) are sp² hybridized. This hybridization results from the mixing of one 2s and two 2p orbitals to form three equivalent sp² hybrid orbitals arranged in a trigonal planar geometry with bond angles of approximately 120°. The remaining unhybridized 2p orbital on each of these carbon atoms is oriented perpendicular to the plane of the sp² orbitals.
The carbon-carbon double bond is comprised of two distinct types of bonds:
-
Sigma (σ) Bond: Formed by the head-on overlap of two sp² hybrid orbitals, one from each carbon atom. This bond is cylindrically symmetrical about the internuclear axis and represents the primary linkage between the two carbon atoms.
-
Pi (π) Bond: Formed by the side-on overlap of the two unhybridized 2p orbitals. The electron density of the π bond is concentrated above and below the plane of the sigma bond, which restricts rotation around the C=C axis and gives rise to geometric isomerism.
The remaining sp² orbitals on C2 and C3 form sigma bonds with a hydrogen atom and an adjacent carbon atom, respectively. The other carbon atoms in the heptene chain (C1, C4, C5, C6, and C7) are sp³ hybridized, forming a tetrahedral geometry with bond angles of approximately 109.5°.
Stereochemistry: The (Z)-Isomer
The "Z" in (Z)-2-Heptene stands for the German word zusammen, meaning "together". This designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For each carbon of the double bond, the attached groups are assigned priorities based on the atomic number of the atom directly bonded to the double-bonded carbon.
-
At C2: The attached groups are a methyl group (-CH₃) and a hydrogen atom (-H). Carbon (atomic number 6) has a higher priority than hydrogen (atomic number 1).
-
At C3: The attached groups are a butyl group (-CH₂CH₂CH₂CH₃) and a hydrogen atom (-H). Carbon has a higher priority than hydrogen.
Since the two higher-priority groups (the methyl group at C2 and the butyl group at C3) are located on the same side of the double bond, the isomer is designated as (Z).
Quantitative Data Summary
The following table summarizes key quantitative data for (Z)-2-Heptene.
| Property | Value |
| Molecular Formula | C₇H₁₄ |
| Molecular Weight | 98.1861 g/mol [1][2] |
| CAS Registry Number | 6443-92-1[1][2] |
| Boiling Point | 98.4 °C |
| Density | 0.708 g/cm³ at 20 °C |
| Refractive Index | 1.404 at 20 °C |
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of (Z)-2-Heptene.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For (Z)-2-Heptene, the key signals are:
-
The vinylic protons (H2 and H3) typically appear in the range of 5.0-6.0 ppm. The coupling constant (J-value) between these two protons is expected to be in the range of 7-12 Hz, which is characteristic of a cis-alkene.
-
The allylic protons on C1 and C4 will be shifted downfield compared to other methylene protons due to the proximity of the double bond.
-
The remaining aliphatic protons will appear further upfield.
A representative ¹H NMR spectrum for (Z)-2-Heptene is available in the SpectraBase database.[3][4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments. The key signals for (Z)-2-Heptene are:
-
The sp² hybridized carbons of the double bond (C2 and C3) will appear in the downfield region, typically between 120 and 140 ppm.
-
The sp³ hybridized carbons will appear in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of specific functional groups. For (Z)-2-Heptene, the characteristic absorption bands include:
-
C=C stretch: A weak to medium absorption band around 1650 cm⁻¹.
-
=C-H stretch: A medium absorption band just above 3000 cm⁻¹.
-
=C-H bend: A strong absorption band around 700 cm⁻¹, which is characteristic of a cis-disubstituted alkene.
-
C-H stretch (aliphatic): Strong absorption bands just below 3000 cm⁻¹.
Experimental Protocols: Representative Reaction
The carbon-carbon double bond in (Z)-2-Heptene is the site of its characteristic reactivity, readily undergoing addition reactions. Below is a general experimental protocol for the bromination of an alkene, which is applicable to (Z)-2-Heptene.
General Protocol for the Bromination of an Alkene
Objective: To illustrate the electrophilic addition of bromine across the double bond of an alkene.
Materials:
-
(Z)-2-Heptene
-
Bromine (or a safer source of bromine like pyridinium tribromide)
-
An inert solvent (e.g., dichloromethane or carbon tetrachloride)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Apparatus for work-up (e.g., separatory funnel, rotary evaporator)
Procedure:
-
Dissolve a known amount of (Z)-2-Heptene in an appropriate volume of an inert solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to control the reaction temperature, as the reaction is exothermic.
-
Slowly add a solution of bromine in the same solvent dropwise to the stirred alkene solution. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.[5]
-
Continue the addition until a faint bromine color persists, indicating that the alkene has been consumed.
-
After the addition is complete, allow the reaction mixture to stir for an additional 15-30 minutes at room temperature.
-
Wash the reaction mixture with a solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, 2,3-dibromoheptane.
-
The product can be further purified by distillation or chromatography if necessary.
Expected Outcome: The reaction proceeds via an anti-addition mechanism, leading to the formation of a racemic mixture of (2R,3S)-2,3-dibromoheptane and (2S,3R)-2,3-dibromoheptane.
Mandatory Visualizations
Caption: Molecular structure, bonding, and stereochemistry of (Z)-2-Heptene.
Caption: Workflow for the bromination of (Z)-2-Heptene.
References
Spectroscopic data for cis-2-Heptene (NMR, IR, MS)
An In-depth Technical Guide on the Spectroscopic Data of cis-2-Heptene
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed spectroscopic information, experimental protocols, and data visualizations to support the identification and characterization of this compound.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a structured tabular format for clarity and ease of comparison.
¹H NMR Data
The proton NMR spectrum of this compound exhibits characteristic signals for its vinylic and aliphatic protons. The data presented here is predicted and compiled from spectroscopic databases.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | 0.90 | t | 7.3 |
| H2 | 1.28 | m | |
| H3 | 1.28 | m | |
| H4 | 2.05 | m | |
| H5 | 5.34 | m | |
| H6 | 5.39 | m | |
| H7 | 1.60 | d | 6.8 |
¹³C NMR Data
The carbon-13 NMR spectrum provides information on the seven distinct carbon environments in this compound. The chemical shifts are referenced to tetramethylsilane (TMS).
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 | 13.9 |
| C2 | 22.8 |
| C3 | 31.7 |
| C4 | 29.5 |
| C5 | 123.5 |
| C6 | 130.8 |
| C7 | 12.5 |
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3020 | =C-H stretch (vinylic) |
| 2960-2850 | C-H stretch (aliphatic) |
| ~1655 | C=C stretch (cis-alkene) |
| ~1465 | C-H bend (aliphatic) |
| ~700 | =C-H bend (cis, out-of-plane) |
Mass Spectrometry (MS) Data
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Abundance (%) | Proposed Fragment |
| 98 | 25 | [M]⁺ (Molecular Ion) |
| 83 | 15 | [M - CH₃]⁺ |
| 69 | 40 | [M - C₂H₅]⁺ |
| 55 | 100 | [C₄H₇]⁺ |
| 41 | 85 | [C₃H₅]⁺ |
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are provided below.
NMR Spectroscopy
Sample Preparation: A small amount of neat this compound (a volatile liquid) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), at a concentration of approximately 1-5% (v/v). The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 (due to the low natural abundance of ¹³C).
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
FT-IR Spectroscopy
Sample Preparation: A drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).
Instrumentation and Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Accessory: ATR or transmission cell.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal or salt plates is recorded and subtracted from the sample spectrum.
Mass Spectrometry
Sample Introduction: Due to its volatility, this compound can be introduced directly into the mass spectrometer via a heated inlet system or, more commonly, through a gas chromatograph (GC) for separation prior to mass analysis.
Instrumentation and Parameters:
-
Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 35-200.
-
Inlet Temperature: 150-200 °C.
-
Source Temperature: 200-230 °C.
Visualizations
The following diagrams, generated using the DOT language, illustrate key spectroscopic relationships and experimental workflows.
Technical Guide: cis-2-Heptene (CAS Number: 6443-92-1)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cis-2-Heptene, a valuable alkene in organic synthesis. The document confirms the Chemical Abstracts Service (CAS) number as 6443-92-1 and presents a detailed summary of its chemical and physical properties. This guide includes representative experimental protocols for the stereoselective synthesis of this compound from 2-heptyne, along with methodologies for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). All quantitative data is systematically organized into tables for clarity and ease of comparison. Furthermore, key experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of the processes involved.
Introduction
This compound, with the confirmed CAS number 6443-92-1, is an acyclic olefin with the molecular formula C₇H₁₄.[1][2] As a seven-carbon alkene, the "cis" or "(Z)" configuration of the double bond between the second and third carbon atoms imparts specific chemical reactivity and physical properties that are distinct from its trans-isomer.[2] This makes it a useful intermediate in various organic syntheses. This guide serves as a technical resource, consolidating critical data and experimental methodologies relevant to the handling and application of this compound in a research and development setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various reputable chemical suppliers and databases.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 6443-92-1 |
| Molecular Formula | C₇H₁₄[2] |
| Molecular Weight | 98.19 g/mol [1][3] |
| Appearance | Colorless liquid |
| Boiling Point | 98-99 °C[3] |
| Density | 0.708 g/mL at 25 °C[3] |
| Refractive Index (n20/D) | 1.407[3] |
| Solubility | Insoluble in water; Soluble in acetone, alcohol, benzene, chloroform, and ether.[2][4] |
| Vapor Pressure | 87 mmHg at 37.7 °C[3] |
| Flash Point | -6 °C (21.2 °F) - closed cup[3] |
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and characterization of this compound.
Synthesis of this compound via Partial Hydrogenation of 2-Heptyne
The stereoselective synthesis of this compound can be achieved through the partial hydrogenation of 2-heptyne using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead). This method ensures the syn-addition of hydrogen across the alkyne triple bond, yielding the desired cis-alkene.
Materials:
-
2-Heptyne
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Hydrogen gas (H₂)
-
Hexane (anhydrous)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-heptyne in a suitable solvent such as anhydrous hexane or methanol.
-
Catalyst Addition: Carefully add Lindlar's catalyst to the solution. The typical catalyst loading is 5-10% by weight relative to the alkyne.
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Purge the system with nitrogen or argon to remove air, then introduce hydrogen gas. For a simple laboratory setup, a balloon filled with hydrogen can be used. For larger scales or higher pressures, a Parr hydrogenator is recommended.
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the alkene product. It is crucial to stop the reaction once the alkyne is consumed to prevent over-hydrogenation to heptane.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the solid catalyst. Wash the filter cake with a small amount of the solvent used in the reaction to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification (if necessary): The crude this compound can be purified by distillation if required to remove any minor impurities.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Spectroscopic Characterization
Objective: To confirm the structure and stereochemistry of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
Sample Preparation:
-
Prepare a solution by dissolving approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of CDCl₃.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy Parameters (Representative):
-
Pulse Program: Standard single-pulse experiment
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-10 ppm
-
Number of Scans: 16
-
Relaxation Delay: 1 s
¹³C NMR Spectroscopy Parameters (Representative):
-
Pulse Program: Proton-decoupled pulse program
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-150 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 2 s
Expected Chemical Shifts: The cis-configuration will influence the chemical shifts of the vinylic protons and carbons compared to the trans-isomer. The coupling constant (J-coupling) between the vinylic protons is characteristically smaller for cis-alkenes (typically 6-12 Hz) than for trans-alkenes (typically 12-18 Hz).
Objective: To identify the functional groups present in this compound, particularly the C=C double bond.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation and Analysis:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of neat this compound liquid directly onto the ATR crystal.
-
Acquire the sample spectrum.
FTIR-ATR Parameters (Representative):
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Expected Absorptions:
-
C-H stretch (alkenyl): ~3020-3000 cm⁻¹
-
C-H stretch (alkyl): ~2960-2850 cm⁻¹
-
C=C stretch: ~1650 cm⁻¹ (This peak may be weak for symmetrically substituted cis-alkenes)
-
C-H bend (cis-alkene): A characteristic absorption around 730-665 cm⁻¹
Objective: To assess the purity of this compound and confirm its molecular weight.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Autosampler
-
GC column (e.g., a non-polar column like DB-5ms or HP-5ms)
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as hexane or dichloromethane.
-
Transfer the solution to a 2 mL GC vial.
GC-MS Parameters (Representative):
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 150 °C
-
Hold: 2 minutes at 150 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 35-200 amu
Expected Results: The gas chromatogram should show a single major peak corresponding to this compound, indicating its purity. The mass spectrum of this peak will show the molecular ion (M⁺) at m/z = 98, along with a characteristic fragmentation pattern for a C₇ alkene.
Caption: An overview of the analytical workflow for the characterization of this compound.
Reactivity and Applications
This compound undergoes typical alkene reactions, making it a versatile intermediate in organic synthesis. Its primary reactivity is centered around the electron-rich carbon-carbon double bond.
Key Reactions:
-
Epoxidation: It can be epoxidized using peroxy acids like meta-chloroperbenzoic acid (mCPBA) to form the corresponding epoxide.
-
Addition Reactions: It readily undergoes addition reactions with halogens, hydrogen halides, and water (under acidic conditions).
-
Polymerization: Like other alkenes, it can be used in polymerization reactions.
Applications:
-
Synthesis of Fine Chemicals: It serves as a starting material or intermediate in the synthesis of more complex organic molecules. For example, it has been used in the synthesis of bis(10-phenoxathiiniumyl)alkane adducts.
-
Research: It is utilized in mechanistic studies of chemical reactions, such as investigating the kinetics of epoxidation.
Safety and Handling
This compound is a highly flammable liquid and vapor. It may cause skin, eye, and respiratory irritation.[3][4] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep it away from heat, sparks, open flames, and other ignition sources. Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
This technical guide has confirmed the CAS number of this compound as 6443-92-1 and provided a detailed summary of its properties, along with representative experimental protocols for its synthesis and characterization. The presented data and methodologies are intended to support researchers, scientists, and drug development professionals in their work with this important chemical intermediate. The structured presentation of quantitative data and the visual representation of workflows aim to enhance the practical application of this information in a laboratory setting.
References
An In-depth Technical Guide to the Physical Properties of Heptene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptene, a higher olefin with the chemical formula C₇H₁₄, is a colorless liquid that exists as numerous structural and geometric isomers. These isomers, which include linear and branched alkenes as well as cyclic alkanes like methylcyclohexane, are important intermediates in organic synthesis and can be found as components in gasoline.[1][2] In the realms of research and drug development, understanding the distinct physical properties of each heptene isomer is crucial. These properties—such as boiling point, density, and viscosity—dictate their behavior as solvents, their suitability as reactants in controlled chemical processes, and the methods required for their purification and handling.
This guide provides a comprehensive overview of the key physical properties of various heptene isomers, presenting quantitative data in a comparative format. Furthermore, it details the standardized experimental protocols used to determine these properties, offering a valuable resource for laboratory practice.
Physical Properties of Heptene Isomers
The arrangement of atoms and the nature of the carbon-carbon double bond within each heptene isomer significantly influence its physical characteristics. Properties such as boiling point are affected by molecular shape, with more compact, branched isomers generally exhibiting lower boiling points than their linear counterparts due to reduced surface area and weaker van der Waals forces.[3][4] Similarly, density and refractive index vary across isomers, providing key data points for identification and quality control.
Boiling Point
The boiling point is a critical parameter for the purification of heptene isomers via distillation. Generally, for isomers with the same carbon skeleton, the trans isomer has a slightly lower boiling point than the cis isomer. Increased branching tends to lower the boiling point compared to the straight-chain analogue.[3]
| Isomer | Boiling Point (°C) | Boiling Point (K) |
| 1-Heptene | 93.6[5] | 366.8 |
| cis-2-Heptene | 98-99[6] | 371.15-372.15 |
| trans-2-Heptene | 95-98[7] | 368.15-371.15 |
| cis-3-Heptene | 95.9 | 369.1 |
| trans-3-Heptene | 95.9 | 369.1 |
| 2-Methyl-1-hexene | 92 | 365.15 |
| 3-Methyl-2-hexene | 97.3[8] | 370.45 |
| 2,3-Dimethyl-2-pentene | 91.25 | 364.4[9] |
Melting Point
Melting points are influenced by the efficiency with which molecules can pack into a crystal lattice. More symmetrical molecules often have higher melting points.[3]
| Isomer | Melting Point (°C) | Melting Point (K) |
| 1-Heptene | -119 | 154.15 |
| This compound | -123[10] | 150.15 |
| trans-2-Heptene | -127[7] | 146.15 |
| 2-Methyl-1-hexene | -103[11] | 170.15 |
| 2,3-Dimethyl-2-pentene | -118[12] | 155.15 |
Density
Density is a fundamental property used for substance characterization and for converting between mass and volume. It is typically measured at a standard temperature, such as 20°C or 25°C. For alkanes, increased branching can lead to a slight decrease in density, though highly symmetrical molecules may pack more efficiently, counteracting this trend.[4][13]
| Isomer | Density (g/mL) | Temperature (°C) |
| 1-Heptene | 0.697[5] | 20 |
| This compound | 0.708[6] | 25 |
| trans-2-Heptene | 0.701[14] | 25 |
| 3-Heptene (mixture) | 0.70[15] | 25 |
| 2-Methyl-1-hexene | 0.697 | 25 |
| 2,3-Dimethyl-2-pentene | 0.720[12] | 20 |
Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a highly sensitive property used to identify and assess the purity of liquid samples.
| Isomer | Refractive Index (n20/D) |
| 1-Heptene | 1.3994[5] |
| This compound | 1.407[6] |
| trans-2-Heptene | 1.404[14] |
| cis-3-Heptene | 1.406[16] |
| 3-Heptene (mixture) | 1.40[15] |
| 2-Methyl-1-hexene | 1.403 |
| 2,3-Dimethyl-2-pentene | 1.415[12] |
Logical Relationships and Workflows
The interplay between molecular structure and physical properties can be visualized to better understand the underlying principles.
References
- 1. How to measure viscosity | Anton Paar Wiki [wiki.anton-paar.com]
- 2. 1-Methylcyclohexene - Wikipedia [en.wikipedia.org]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. Page loading... [guidechem.com]
- 5. engineerfix.com [engineerfix.com]
- 6. scribd.com [scribd.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. 3-methylhex-2-ene | CAS#:17618-77-8 | Chemsrc [chemsrc.com]
- 9. 2-Pentene, 2,3-dimethyl- [webbook.nist.gov]
- 10. ised-isde.canada.ca [ised-isde.canada.ca]
- 11. 2-methyl-1-hexene [stenutz.eu]
- 12. 2,3-dimethyl-2-pentene [stenutz.eu]
- 13. grokipedia.com [grokipedia.com]
- 14. 2-METHYL-1-HEXENE | 6094-02-6 [chemicalbook.com]
- 15. lookchem.com [lookchem.com]
- 16. fpharm.uniba.sk [fpharm.uniba.sk]
Synthesis and Discovery of cis-2-Heptene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, discovery, and chemical properties of cis-2-Heptene. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this specific alkene. This document outlines two primary stereoselective synthetic methodologies: the partial hydrogenation of 2-heptyne utilizing a Lindlar catalyst and the Wittig reaction. Detailed experimental protocols for both methods are provided, alongside tabulated quantitative data for the physical, chemical, and spectroscopic properties of this compound. Furthermore, this guide includes visualizations of the reaction mechanisms and a general experimental workflow for the synthesis and characterization of the target molecule, rendered using the DOT language for Graphviz.
Introduction and Discovery
This compound, a member of the alkene family with the chemical formula C₇H₁₄, is an unsaturated hydrocarbon characterized by a carbon-carbon double bond between the second and third carbon atoms of its seven-carbon chain, with the substituents on the same side of the double bond.[1] While the specific historical account of the first synthesis of this compound is not prominently documented in readily available literature, its discovery is intrinsically linked to the broader development of stereoselective synthesis methods for alkenes in the 20th century. The advent of catalytic hydrogenation and the development of the Wittig reaction were pivotal moments that allowed for the controlled synthesis of specific alkene isomers like this compound.
The primary significance of this compound in a research and development context lies in its utility as a synthetic intermediate.[2] Its defined stereochemistry makes it a valuable building block in the synthesis of more complex molecules where precise spatial arrangement of atoms is crucial for biological activity or material properties.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic data for this compound is presented below for easy reference.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄ | [1] |
| Molecular Weight | 98.19 g/mol | |
| CAS Number | 6443-92-1 | |
| Boiling Point | 98-99 °C | |
| Density | 0.708 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.407 | |
| Melting Point | -123 °C | [3] |
| Solubility | Insoluble in water; soluble in organic solvents such as acetone, alcohol, benzene, chloroform, and ether. | [3][4] |
| Vapor Pressure | 87 mmHg at 37.7 °C |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR | δ (ppm): ~5.4 (m, 2H, olefinic), ~2.0 (m, 2H, allylic), ~1.6 (d, 3H, methyl), ~1.3 (m, 4H, methylene), ~0.9 (t, 3H, terminal methyl) |
| ¹³C NMR | δ (ppm): ~125 (olefinic CH), ~124 (olefinic CH), ~31 (allylic CH₂), ~22 (CH₂), ~14 (terminal CH₃), ~12 (allylic CH₃) |
| Infrared (IR) | ν (cm⁻¹): ~3020 (C-H stretch, sp²), ~2960-2850 (C-H stretch, sp³), ~1655 (C=C stretch, cis), ~720 (C-H bend, cis-alkene) |
| Mass Spectrometry (MS) | m/z: 98 (M+), 83, 69, 55, 41 (major fragments) |
Synthetic Methodologies
The stereoselective synthesis of this compound can be reliably achieved through two primary methods: the partial hydrogenation of an alkyne using a poisoned catalyst and the Wittig reaction with a non-stabilized ylide.
Partial Hydrogenation of 2-Heptyne with Lindlar's Catalyst
This is a classic and highly effective method for the synthesis of cis-alkenes. The Lindlar catalyst, which consists of palladium deposited on calcium carbonate and poisoned with lead acetate and quinoline, selectively catalyzes the syn-addition of hydrogen across the triple bond of an alkyne, yielding the corresponding cis-alkene.[5][6]
Caption: Partial hydrogenation of 2-heptyne to this compound.
-
Catalyst Preparation: In a suitable hydrogenation flask, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned) in a ratio of approximately 5-10% by weight relative to the 2-heptyne.
-
Solvent and Substrate Addition: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Add a suitable solvent such as ethyl acetate or hexane, followed by 2-heptyne. For enhanced selectivity, a small amount of quinoline can be added.
-
Hydrogenation: Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1 atm, using a balloon).
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. The solvent is then removed from the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by fractional distillation to remove any remaining starting material, over-reduced heptane, or catalyst poisons.
-
Typical Yield: 85-98%
-
Purity (after purification): >97%
-
cis (Z) Selectivity: >95%
Wittig Reaction
The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes or ketones. To synthesize this compound, a non-stabilized phosphorus ylide is reacted with an appropriate aldehyde. Non-stabilized ylides generally favor the formation of the cis (Z) isomer.[7] In this case, the reaction would involve pentanal and ethyltriphenylphosphonium bromide.
Caption: Wittig reaction for the synthesis of this compound.
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi), dropwise. The formation of the orange/red ylide indicates a successful reaction. Stir the mixture at this temperature for 30-60 minutes.
-
Wittig Reaction: To the ylide solution at 0 °C, add a solution of pentanal in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). The reaction progress can be monitored by TLC or GC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with a non-polar solvent like hexane or diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. The solvent is removed under reduced pressure. The crude product, containing this compound and triphenylphosphine oxide, is then purified.
-
Final Purification: The non-polar this compound can be separated from the more polar triphenylphosphine oxide by column chromatography on silica gel using a non-polar eluent (e.g., hexane).
-
Typical Yield: 60-80%
-
Purity (after purification): >95%
-
cis (Z) Selectivity: Typically >90% for non-stabilized ylides.
Experimental Workflow and Characterization
A general workflow for the synthesis and characterization of this compound is depicted below. This workflow is applicable to both synthetic methods described, with minor variations in the specific reaction and purification steps.
Caption: General workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has detailed the synthesis, discovery, and properties of this compound. The partial hydrogenation of 2-heptyne with Lindlar's catalyst and the Wittig reaction using a non-stabilized ylide stand out as the most reliable and stereoselective methods for its preparation. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in organic synthesis and drug development. The included visualizations of the reaction mechanisms and experimental workflow offer a clear and concise summary of the key processes involved in the synthesis and characterization of this important alkene. A thorough understanding of these methodologies is crucial for the successful application of this compound as a building block in the creation of novel and complex molecules.
References
- 1. CAS 6443-92-1: this compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. Respiratory protection equipments C7H14 (this compound), CAS number 6443-92-1 [en.gazfinder.com]
- 4. chembk.com [chembk.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
A Comprehensive Technical Guide on the Solubility of cis-2-Heptene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of cis-2-Heptene in various organic solvents. The information is curated for professionals in research and development who require a thorough understanding of the physicochemical properties of this compound for applications in synthesis, formulation, and purification processes.
Core Concepts: Solubility of Alkenes
Alkenes, such as this compound, are nonpolar hydrocarbons due to the relatively even distribution of electron density across their carbon-carbon and carbon-hydrogen bonds.[1] The primary intermolecular forces at play are weak van der Waals forces (London dispersion forces).[2][3] The solubility of alkenes is therefore governed by the principle of "like dissolves like," meaning they are most soluble in solvents with similar nonpolar characteristics.[1] Consequently, alkenes are generally insoluble in polar solvents like water but exhibit high solubility in nonpolar organic solvents.[1][2][3][4][5]
Qualitative Solubility Data of this compound
Based on available literature, this compound is widely reported to be soluble in a range of common organic solvents. The term "miscible" is often used, indicating that it can be mixed in all proportions to form a homogeneous solution. The following table summarizes the qualitative solubility of this compound in several key organic solvents.
| Solvent | Chemical Formula | Polarity | Solubility of this compound | Citation |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | [6] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | [6] |
| Benzene | C₆H₆ | Nonpolar | Soluble | [6] |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble | [6] |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | [6] |
| Hexane | C₆H₁₄ | Nonpolar | Miscible | [6] |
| Tetrachloromethane | CCl₄ | Nonpolar | Very Soluble | [2] |
| Methylbenzene (Toluene) | C₇H₈ | Nonpolar | Very Soluble | [2] |
Experimental Protocol: Determination of Miscibility of this compound in an Organic Solvent
The following protocol outlines a standard laboratory procedure to qualitatively determine the miscibility of this compound with a given organic solvent at ambient temperature.
1. Materials and Equipment:
-
This compound (high purity)
-
Organic solvent to be tested (e.g., hexane, ethanol)
-
Small, clean, and dry test tubes with stoppers or caps
-
Graduated pipettes or micropipettes
-
Vortex mixer (optional)
-
Proper personal protective equipment (PPE): safety goggles, lab coat, and gloves.
2. Procedure:
-
Preparation: Ensure all glassware is clean and completely dry to avoid any influence of contaminants on the miscibility results.
-
Initial Addition: Using a clean, calibrated pipette, add a specific volume (e.g., 1 mL) of the organic solvent to a test tube.
-
Addition of Solute: With a separate clean pipette, add an equal volume (1 mL) of this compound to the same test tube.
-
Mixing: Securely stopper the test tube and invert it several times or gently agitate using a vortex mixer for approximately 30 seconds to ensure thorough mixing of the two liquids.
-
Observation: Allow the mixture to stand undisturbed for a few minutes and observe the contents.
-
Miscible: If the resulting mixture is a single, clear, and homogeneous phase with no visible interface, the two liquids are miscible.
-
Immiscible: If two distinct layers are formed, the liquids are immiscible.
-
Partially Miscible: If the mixture initially appears homogeneous but separates into two phases upon standing, or if one liquid appears as small droplets suspended in the other, they are partially miscible.
-
-
Confirmation (Variable Proportions): To confirm miscibility, the experiment can be repeated with different volume ratios of this compound and the solvent (e.g., 1:3 and 3:1). The absence of phase separation at various proportions further confirms miscibility.
-
Documentation: Record all observations, including the volumes used and the appearance of the mixture.
3. Safety Precautions:
-
All procedures should be conducted in a well-ventilated fume hood.
-
This compound and many organic solvents are flammable; keep away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for both this compound and the specific solvent being used for detailed hazard information and handling procedures.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of miscibility.
Caption: Workflow for Determining Liquid-Liquid Miscibility.
References
An In-depth Technical Guide to the Thermodynamic Stability of cis-2-Heptene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermodynamic stability of cis-2-Heptene, a key consideration in various chemical and pharmaceutical processes. Understanding the energetic landscape of this alkene is crucial for optimizing reaction conditions, predicting equilibrium concentrations, and ensuring the stability of intermediates and final products in drug development.
Core Thermodynamic Principles
The thermodynamic stability of a molecule is quantified by its standard Gibbs free energy of formation (ΔGf°), standard enthalpy of formation (ΔHf°), and standard molar entropy (S°). A more negative Gibbs free energy of formation indicates greater thermodynamic stability. Generally, for alkenes, the trans isomer is thermodynamically more stable than the cis isomer due to reduced steric strain. The bulky alkyl groups on the same side of the double bond in the cis configuration lead to electronic repulsion and an increase in potential energy.
Quantitative Thermodynamic Data
The thermodynamic properties of this compound and its isomer, trans-2-Heptene, are summarized below. The data for this compound includes experimentally determined enthalpy of formation and estimated values for Gibbs free energy of formation and standard molar entropy, calculated using the Joback group contribution method.
| Thermodynamic Property | This compound (liquid) | trans-2-Heptene (liquid) |
| Std. Enthalpy of Formation (ΔHf°) | -105.1 kJ/mol | -109.5 kJ/mol |
| Std. Gibbs Free Energy of Formation (ΔGf°) | 35.54 kJ/mol (Estimated) | Data not available |
| Std. Molar Entropy (S°) | 338.33 J/mol·K (Estimated) | Data not available |
The less negative enthalpy of formation for this compound compared to its trans counterpart confirms its lower thermodynamic stability.
Isomerization Energetics
The isomerization of this compound to the more stable trans-2-Heptene is a key process that illustrates their relative stabilities.
Caption: Relative energy diagram for the isomerization of this compound.
Experimental Determination of Thermodynamic Stability
The thermodynamic properties of alkenes like this compound are determined through various experimental techniques, primarily calorimetry and chemical equilibrium studies.
Experimental Protocol 1: Bomb Calorimetry for Enthalpy of Formation
This method determines the enthalpy of combustion, from which the standard enthalpy of formation can be calculated.
Methodology:
-
Sample Preparation: A precisely weighed sample of high-purity this compound (a volatile liquid) is encapsulated in a gelatin capsule or a specialized platinum crucible designed for volatile substances. A known length of ignition wire is attached to the electrodes of the bomb head, with the wire in contact with the sample.
-
Bomb Assembly: A small, known amount of distilled water is added to the bomb to ensure all combustion products are in their standard states. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured volume of water. The calorimeter is assembled, and the system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid. The heat released by the combustion of this compound is calculated from the temperature change, accounting for the heat of combustion of the ignition wire. The standard enthalpy of combustion is then determined, and from this, the standard enthalpy of formation is calculated using Hess's Law.
Caption: Workflow for bomb calorimetry of this compound.
Experimental Protocol 2: Acid-Catalyzed Isomerization for Gibbs Free Energy of Isomerization
This method establishes an equilibrium between the cis and trans isomers, allowing for the calculation of the standard Gibbs free energy difference between them.
Methodology:
-
Reaction Setup: A known amount of this compound is dissolved in an inert solvent. A strong acid catalyst, such as sulfuric acid or a solid acid catalyst like Nafion-H+, is added to the solution. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at a constant temperature.
-
Equilibration: The reaction mixture is stirred at a controlled temperature for a sufficient period to allow the isomerization to reach equilibrium. The progress of the reaction can be monitored by taking aliquots at regular intervals.
-
Sample Analysis: The composition of the reaction mixture at equilibrium is determined using gas chromatography (GC). The relative peak areas of the cis- and trans-2-Heptene are used to calculate their respective mole fractions.
-
Data Analysis: The equilibrium constant (Keq) for the isomerization reaction is calculated from the ratio of the product concentration to the reactant concentration at equilibrium. The standard Gibbs free energy of isomerization (ΔG°iso) is then calculated using the equation: ΔG°iso = -RTln(Keq), where R is the ideal gas constant and T is the absolute temperature in Kelvin.
Caption: Workflow for acid-catalyzed isomerization of this compound.
Conclusion
The thermodynamic data and experimental methodologies presented in this guide underscore the lower stability of this compound relative to its trans isomer. This inherent instability, driven by steric hindrance, is a critical factor in chemical synthesis and drug development, influencing reaction pathways, product distributions, and the long-term stability of molecules containing this structural motif. For professionals in research and drug development, a thorough understanding of these thermodynamic principles is essential for the rational design and successful implementation of chemical processes.
Navigating the Volatility: A Technical Guide to the Safe Handling of cis-2-Heptene
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive health and safety handling protocols for cis-2-Heptene, a highly flammable and volatile unsaturated hydrocarbon. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research environments. This document outlines the toxicological profile, physical and chemical properties, and emergency procedures, and provides detailed experimental protocols for risk mitigation.
Section 1: Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is foundational to its safe handling. This data, summarized in Table 1, informs appropriate storage, handling, and emergency response procedures.
| Property | Value |
| Molecular Formula | C₇H₁₄[1][2] |
| Molecular Weight | 98.19 g/mol [3][4] |
| Appearance | Colorless liquid[1][2] |
| Odor | Characteristic odor[1] |
| Boiling Point | 98-99 °C[3][5][6] |
| Melting Point | -123 °C[7] |
| Flash Point | -6 °C (21.2 °F) - closed cup[3] |
| Density | 0.708 g/mL at 25 °C[3][5][6] |
| Vapor Pressure | 87 mmHg at 37.7 °C[3] |
| Solubility | Insoluble in water; Soluble in acetone, alcohol, benzene, chloroform, and ether[5][6][7] |
| CAS Number | 6443-92-1[1][8] |
Section 2: Hazard Identification and Toxicology
This compound is classified as a hazardous substance with multiple risk factors that necessitate stringent safety measures.
Primary Hazards:
-
Highly Flammable Liquid and Vapor (H225): Vapors can ignite at temperatures below room temperature, posing a significant fire and explosion risk.[1][4]
-
Aspiration Hazard (Category 1): May be fatal if swallowed and enters the airways.[8]
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][4]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][4]
-
Respiratory Irritation (H335): May cause respiratory tract irritation upon inhalation.[1][4]
-
Aquatic Hazard (Long-term): Toxic to aquatic life with long-lasting effects.[8]
Toxicological Summary:
| Hazard | Classification | Key Information |
| Acute Toxicity | May be fatal if swallowed and enters airways. May cause respiratory irritation.[8] | Aspiration may lead to chemical pneumonia, pulmonary edema, and pneumonitis.[8] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][4] | Prolonged or repeated contact can defat the skin, leading to dermatitis. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][4] | Direct contact can cause temporary irritation.[8] |
| Respiratory or Skin Sensitization | No data available.[8] | |
| Germ Cell Mutagenicity | No data available to indicate product or any components present at greater than 0.1% are mutagenic or genotoxic.[8] | |
| Carcinogenicity | Not listed by IARC, NTP, or OSHA.[8] | |
| Reproductive Toxicity | No data available. | |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][4] | |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | |
| Aspiration Hazard | May be fatal if swallowed and enters airways.[8] |
Section 3: Handling and Storage Protocols
Proper handling and storage are paramount to preventing exposure and accidents.
Handling:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor accumulation.[1][9]
-
All equipment used for handling must be properly grounded and bonded to prevent static discharge, which can be an ignition source.[1][8] Use non-sparking tools.[1][8]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Do not heat with an open flame; use heating mantles, steam baths, or other controlled heating sources.[11][12]
-
When transferring large volumes (>4 L), use bonding and grounding straps to prevent static electricity buildup.[9][11]
Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[13]
-
Keep containers tightly closed in a dry and well-ventilated place.[10][14]
-
Store away from incompatible materials, such as strong oxidizing agents.[7]
-
Use only approved flammable liquid storage cabinets.[9]
Section 4: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
Caption: Required Personal Protective Equipment for handling this compound.
Section 5: Emergency Procedures
Rapid and appropriate response to emergencies is crucial to mitigate harm.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][13][15] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes.[8] If irritation develops and persists, get medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention if irritation develops and persists.[8] |
| Ingestion | Do NOT induce vomiting. If vomiting occurs, keep the head low so that stomach content doesn't get into the lungs. Call a physician or poison control center immediately.[8][10] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[13]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[11] Containers may explode when heated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10][14]
Accidental Release Measures
A systematic approach is necessary to safely manage a spill of this compound.
Caption: Step-by-step workflow for responding to a this compound spill.
Detailed Spill Cleanup Protocol:
-
Evacuate: Immediately evacuate unnecessary personnel from the spill area.[8]
-
Eliminate Ignition Sources: Remove all sources of ignition, including sparks, open flames, and hot surfaces.[8][10]
-
Ventilate: Ensure the area is well-ventilated.[8]
-
Don PPE: Wear appropriate personal protective equipment, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Contain Spill: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite.[8] For large spills, dike the area to prevent spreading.[8]
-
Absorb: Absorb the spilled material with an inert, non-combustible absorbent.
-
Collect and Dispose: Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for disposal as hazardous waste.[8][10]
-
Clean Area: Clean the spill area thoroughly with soap and water.
Section 6: Experimental Protocols for Hazard Assessment
While specific toxicological data for this compound is limited, established protocols for similar volatile organic compounds can be adapted for a comprehensive hazard assessment.
In Vitro Skin Irritation Assay (Based on OECD Test Guideline 439)
-
Objective: To assess the skin irritation potential of this compound.
-
Methodology:
-
A reconstructed human epidermis (RhE) model is used.
-
A known amount of this compound is applied topically to the tissue surface.
-
After a defined exposure period, the test chemical is removed by washing.
-
The viability of the cells is determined by the MTT assay, which measures the reduction of a yellow tetrazolium salt to a purple formazan product by mitochondrial dehydrogenases of viable cells.
-
The color change is quantified spectrophotometrically.
-
-
Interpretation: A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is an irritant.
Flash Point Determination (Based on ASTM D3828 - Small Scale Closed Cup)
-
Objective: To determine the flash point of this compound.
-
Methodology:
-
A small sample of the substance is introduced into a closed cup.
-
The temperature of the sample is gradually increased.
-
An ignition source is periodically introduced into the vapor space above the liquid.
-
The flash point is the lowest temperature at which the vapors ignite.
-
-
Interpretation: This value is critical for classifying the flammability of the substance and informing safe handling and storage requirements.
Section 7: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a properly labeled, sealed container.[9]
-
Dispose of waste through a licensed hazardous waste disposal company.[8]
-
Do not dispose of this compound down the drain or in general waste.[8]
-
Contaminated materials (e.g., absorbent pads, gloves) must also be disposed of as hazardous waste.[16]
By implementing these comprehensive health and safety guidelines, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 6443-92-1: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound 97 6443-92-1 [sigmaaldrich.com]
- 4. 2-Heptene, (2Z)- | C7H14 | CID 643836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 6443-92-1 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Respiratory protection equipments C7H14 (this compound), CAS number 6443-92-1 [en.gazfinder.com]
- 8. content.labscoop.com [content.labscoop.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. fishersci.com [fishersci.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. media.hiscoinc.com [media.hiscoinc.com]
- 16. ehs.yale.edu [ehs.yale.edu]
The Natural Occurrence of cis-2-Heptene: A Technical Guide
Introduction
cis-2-Heptene (C₇H₁₄) is a volatile organic compound (VOC) belonging to the alkene class of hydrocarbons. While its synthetic applications are documented, its natural occurrence is less extensively characterized. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its detection and quantification, and an exploration of its potential roles in biological systems. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, analytical chemistry, and drug development.
Natural Occurrence of this compound
The presence of this compound in nature is primarily documented in plant species, where it contributes to the complex bouquet of volatile compounds. These compounds are crucial for plant-insect interactions, defense mechanisms, and as indicators of fruit ripening and quality.
Quantitative Data on Natural Occurrence
The following table summarizes the quantitative data available for the occurrence of this compound in a natural source. It is important to note that the presence and concentration of volatile compounds can be influenced by factors such as cultivar, ripeness, and environmental conditions.
| Natural Source | Plant Part | Concentration (mg/kg) | Analytical Method | Reference |
| Kiwiberry (Actinidia arguta) cv. 'Geneva' | Fruit | Present (concentration not specified) | HS-SPME/GC-MS | [1][2] |
| Kiwiberry (Actinidia arguta) cv. 'Weiki' | Fruit | Present (concentration not specified) | HS-SPME/GC-MS | [1][2] |
Further research is required to quantify the exact concentrations in these and other potential natural sources.
Experimental Protocols for Identification and Quantification
The primary analytical technique for the identification and quantification of volatile compounds like this compound from natural matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Detailed Methodology: HS-SPME-GC-MS Analysis of this compound in Fruit
This protocol is a generalized procedure based on methodologies reported for the analysis of volatile compounds in fruits.[1][3][4][5]
1. Sample Preparation:
-
Homogenize fresh or frozen fruit sample to a fine powder or puree.
-
Weigh a precise amount of the homogenized sample (e.g., 3.5 g) into a headspace vial (e.g., 40 mL).[4]
-
For improved extraction efficiency of some analytes, an aqueous solution of NaCl can be added.[4]
-
Seal the vial hermetically with a polypropylene cap fitted with a TFE-silicone septum.[5]
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.[4][5]
-
Equilibration: Incubate the sealed vial at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-20 minutes) with constant agitation to allow volatiles to equilibrate in the headspace.[3][4][5][6]
-
Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.[4]
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC (e.g., 250 °C) for thermal desorption of the analytes in splitless mode for a duration of 5-8 minutes.[4][5]
-
Gas Chromatograph (GC) Conditions:
-
Mass Spectrometer (MS) Conditions:
4. Data Analysis:
-
Identification: Identify this compound by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard and by matching the mass spectrum with a reference library (e.g., NIST).
-
Quantification: For quantitative analysis, an internal standard can be added to the sample before extraction. A calibration curve is generated by analyzing a series of standards of known concentrations.
Experimental Workflow Diagram
References
- 1. Characterization of Volatile Organic Compounds in Kiwiberries (Actinidia arguta) Exposed to High Hydrostatic Pressure Processing by HS-SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of a static headspace GC-MS method and its application in metabolic fingerprinting of the leaf volatiles of 42 citrus cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]
- 5. Characterization of volatile profiles in cherry fruits: Integration of E-nose and HS-SPME-GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring of Volatile Compounds of Ready-to-Eat Kiwifruit Using GC-IMS - PMC [pmc.ncbi.nlm.nih.gov]
cis-2-Heptene structural formula and IUPAC name
An In-depth Technical Guide to (Z)-2-Heptene
Introduction
(Z)-2-Heptene, also known by its common name cis-2-Heptene, is an unsaturated hydrocarbon belonging to the alkene family.[1] Its structure is characterized by a seven-carbon chain with a double bond between the second and third carbon atoms.[1] The "(Z)" designation in its IUPAC name, (Z)-hept-2-ene, indicates that the higher priority substituents on each carbon of the double bond are on the same side, resulting in a "cis" configuration.[2][3] This stereochemistry influences its physical properties and reactivity.[1] (Z)-2-Heptene is a colorless liquid at room temperature with a characteristic odor.[4] It serves as an intermediate in various organic syntheses.[1]
IUPAC Name and Structural Formula
-
IUPAC Name: (Z)-hept-2-ene[3]
-
Synonyms: this compound, (2Z)-2-Heptene, (Z)-2-C7H14[4]
-
Molecular Formula: C₇H₁₄[4]
-
Structural Representation:
Physicochemical and Spectroscopic Data
(Z)-2-Heptene is a flammable liquid that is insoluble in water but soluble in organic solvents such as acetone, alcohol, benzene, chloroform, and ether.[4]
Physical Properties
| Property | Value |
| Molecular Weight | 98.19 g/mol |
| Melting Point | -123 °C |
| Boiling Point | 98-99 °C |
| Density | 0.708 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.407 |
| Vapor Pressure | 87 mmHg at 37.7 °C |
| Flash Point | -6 °C (closed cup) |
Spectroscopic Data
| Technique | Data Highlights |
| ¹H NMR | Spectra available, expected signals include those for the methyl and methylene groups, as well as the vinylic protons. The coupling constants between the vinylic protons are characteristic of a cis-alkene. |
| ¹³C NMR | Spectra available, expected signals for the seven distinct carbon atoms. |
| Infrared (IR) Spectroscopy | Spectra available, key absorptions would include C-H stretching and bending vibrations, and a characteristic C=C stretching band for a cis-alkene. |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available, showing the molecular ion peak and characteristic fragmentation patterns.[5] |
Experimental Protocols
Synthesis of (Z)-2-Heptene via Alkyne Hydrogenation
A common and stereoselective method for the synthesis of cis-alkenes is the partial hydrogenation of an alkyne using a "poisoned" catalyst, such as Lindlar's catalyst. This catalyst allows for the addition of one equivalent of hydrogen across the triple bond, yielding the cis-alkene, without further reduction to the alkane.
Reaction: 2-Heptyne + H₂ --(Lindlar's Catalyst)--> (Z)-2-Heptene
Materials:
-
2-Heptyne
-
Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead acetate and quinoline)
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., hexane, ethanol)
Procedure:
-
A reaction flask is charged with 2-heptyne and a suitable anhydrous solvent under an inert atmosphere.
-
A catalytic amount of Lindlar's catalyst is added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (typically from a balloon or a controlled supply).
-
The reaction mixture is stirred vigorously at room temperature.
-
The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to observe the consumption of the starting alkyne and the formation of the desired alkene, ensuring the reaction is stopped before over-reduction to heptane occurs.
-
Upon completion, the reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure, and the resulting crude product can be purified by distillation to yield pure (Z)-2-heptene.
Epoxidation of (Z)-2-Heptene
Alkenes can be converted to epoxides through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, meaning a cis-alkene will yield a cis-epoxide.
Reaction: (Z)-2-Heptene + m-CPBA --> cis-2,3-Epoxyheptane + m-Chlorobenzoic acid
Materials:
-
(Z)-2-Heptene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Aprotic solvent (e.g., dichloromethane, chloroform)
-
Sodium bicarbonate solution (for workup)
Procedure:
-
(Z)-2-Heptene is dissolved in a suitable aprotic solvent, such as dichloromethane, in a reaction flask.
-
The solution is cooled in an ice bath.
-
m-CPBA (typically 1.0 to 1.2 equivalents) is added portion-wise to the stirred solution.
-
The reaction is allowed to proceed at low temperature and then warm to room temperature, with progress monitored by TLC.
-
Once the starting alkene is consumed, the reaction mixture is washed with a sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct and any unreacted m-CPBA.
-
The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation.
-
The resulting crude epoxide can be purified by column chromatography if necessary.
Diagrams
Caption: Synthesis of (Z)-2-Heptene from 2-Heptyne.
Caption: Epoxidation of (Z)-2-Heptene.
References
An In-depth Technical Guide to the Isomerism in C7H14 Alkenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and stereoisomeric landscape of C7H14 alkenes. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development and other chemical sciences, offering systematically organized data, detailed experimental protocols, and visual representations of isomeric relationships and analytical workflows.
Introduction to Isomerism in C7H14 Alkenes
The molecular formula C7H14 represents a diverse array of alkene isomers, each possessing unique physical and chemical properties. This diversity arises from variations in carbon chain arrangement (structural isomerism) and the spatial orientation of atoms around the double bond and chiral centers (stereoisomerism). A thorough understanding of these isomers is critical in various fields, including synthetic chemistry, materials science, and pharmacology, where specific isomeric forms can exhibit markedly different biological activities and chemical reactivities.
This guide will systematically explore the constitutional and stereoisomers of C7H14 alkenes, present their key physical properties in a comparative format, and provide detailed experimental protocols for their synthesis, separation, and characterization.
Classification of C7H14 Alkene Isomers
The isomers of C7H14 can be broadly categorized into structural isomers and stereoisomers.
Structural Isomers: These isomers have different atomic connectivity. For C7H14 alkenes, this includes variations in the carbon backbone (straight-chain vs. branched) and the position of the double bond.
Stereoisomers: These isomers have the same atomic connectivity but differ in the three-dimensional arrangement of atoms. This category includes:
-
Geometric (E/Z) Isomers: Resulting from restricted rotation around the carbon-carbon double bond.
-
Optical (R/S) Isomers: Occurring in molecules with chiral centers (a carbon atom bonded to four different groups).
The relationship between these isomer types can be visualized as a hierarchical classification.
Figure 1: Hierarchical classification of C7H14 alkene isomers.
Quantitative Data of C7H14 Alkene Isomers
The physical properties of C7H14 alkene isomers, such as boiling point, density, and refractive index, are crucial for their identification, separation, and handling. The following tables summarize these properties for various classes of C7H14 alkene isomers.
Table 1: Physical Properties of Heptene Isomers
| IUPAC Name | Structure | Boiling Point (°C) | Density (g/mL) | Refractive Index (nD) |
| 1-Heptene | CH2=CH(CH2)4CH3 | 93.6 | 0.697 | 1.399 |
| (E)-2-Heptene | CH3CH=CH(CH2)3CH3 | 98.4 | 0.703 | 1.403 |
| (Z)-2-Heptene | CH3CH=CH(CH2)3CH3 | 98.9 | 0.708 | 1.407 |
| (E)-3-Heptene | CH3CH2CH=CH(CH2)2CH3 | 95.9 | 0.705 | 1.405 |
| (Z)-3-Heptene | CH3CH2CH=CH(CH2)2CH3 | 96.5 | 0.703 | 1.406 |
Table 2: Physical Properties of Methylhexene Isomers
| IUPAC Name | Structure | Boiling Point (°C) | Density (g/mL) | Refractive Index (nD) |
| 2-Methyl-1-hexene | CH2=C(CH3)(CH2)3CH3 | 91.9 | 0.700 | 1.401 |
| 3-Methyl-1-hexene | CH2=CHCH(CH3)(CH2)2CH3 | 90.1 | 0.695 | 1.397 |
| 4-Methyl-1-hexene | CH2=CHCH2CH(CH3)CH2CH3 | 88.7 | 0.692 | 1.395 |
| 5-Methyl-1-hexene | CH2=CH(CH2)2CH(CH3)2 | 86.0 | 0.686 | 1.392 |
| 2-Methyl-2-hexene | CH3C(CH3)=CH(CH2)2CH3 | 95.8 | 0.711 | 1.411 |
| (E)-3-Methyl-2-hexene | CH3CH=C(CH3)CH2CH2CH3 | 97.5 | 0.710 | 1.411 |
| (Z)-3-Methyl-2-hexene | CH3CH=C(CH3)CH2CH2CH3 | 98.2 | 0.714 | 1.414 |
| (E)-4-Methyl-2-hexene | CH3CH=CHCH(CH3)CH2CH3 | 92.5 | 0.701 | 1.403 |
| (Z)-4-Methyl-2-hexene | CH3CH=CHCH(CH3)CH2CH3 | 93.1 | 0.704 | 1.405 |
| 5-Methyl-2-hexene | CH3CH=CHCH2CH(CH3)2 | 90.3 | 0.695 | 1.399 |
| (E)-2-Methyl-3-hexene | CH3CH2CH=C(CH3)CH2CH3 | 94.8 | 0.709 | 1.410 |
| (Z)-2-Methyl-3-hexene | CH3CH2CH=C(CH3)CH2CH3 | 95.5 | 0.712 | 1.412 |
| 3-Methyl-3-hexene | CH3CH2C(CH3)=CHCH2CH3 | 96.9 | 0.718 | 1.416 |
Table 3: Physical Properties of Other Branched C7H14 Alkene Isomers
| IUPAC Name | Structure | Boiling Point (°C) | Density (g/mL) | Refractive Index (nD) |
| 3-Ethyl-1-pentene | CH2=CHCH(CH2CH3)2 | 86.8 | 0.693 | 1.396 |
| 2,3-Dimethyl-1-pentene | CH2=C(CH3)CH(CH3)CH2CH3 | 93.5 | 0.708 | 1.407 |
| 2,4-Dimethyl-1-pentene | CH2=C(CH3)CH2CH(CH3)2 | 84.8 | 0.684 | 1.392 |
| 3,3-Dimethyl-1-pentene | CH2=CHC(CH3)2CH2CH3 | 86.5 | 0.691 | 1.395 |
| 3,4-Dimethyl-1-pentene | CH2=CHCH(CH3)CH(CH3)2 | 87.9 | 0.696 | 1.398 |
| 4,4-Dimethyl-1-pentene | CH2=CHCH2C(CH3)3 | 82.3 | 0.678 | 1.388 |
| 2,3-Dimethyl-2-pentene | CH3C(CH3)=C(CH3)CH2CH3 | 98.6 | 0.722 | 1.419 |
| 2,4-Dimethyl-2-pentene | CH3C(CH3)=CHCH(CH3)2 | 89.7 | 0.695 | 1.400 |
| 3-Ethyl-2-pentene | CH3CH=C(CH2CH3)2 | 96.3 | 0.715 | 1.415 |
| 2,3,3-Trimethyl-1-butene | CH2=C(CH3)C(CH3)3 | 78.0 | 0.703 | 1.402 |
Experimental Protocols
This section provides detailed methodologies for the synthesis, separation, and characterization of C7H14 alkene isomers.
Synthesis of a Representative C7H14 Alkene: (E)- and (Z)-3-Methyl-2-hexene via Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes. This protocol describes the synthesis of a mixture of (E)- and (Z)-3-methyl-2-hexene from 2-pentanone and ethyltriphenylphosphonium bromide.
Materials:
-
2-Pentanone
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flasks, magnetic stirrer, dropping funnel, condenser, nitrogen inlet
Procedure:
-
Ylide Preparation:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes via a dropping funnel over 30 minutes. The solution will turn deep red, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of 2-pentanone in anhydrous THF dropwise to the ylide solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.
-
Remove the solvent by rotary evaporation.
-
The crude product, a mixture of (E)- and (Z)-3-methyl-2-hexene, can be purified by fractional distillation.
-
Separation of C7H14 Alkene Isomers by Fractional Distillation
Fractional distillation is an effective technique for separating liquid mixtures of compounds with close boiling points, such as alkene isomers.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
Procedure:
-
Setup:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Place the isomeric mixture in the round-bottom flask with a few boiling chips or a magnetic stir bar.
-
-
Distillation:
-
Begin heating the flask gently.
-
Observe the vapor rising through the fractionating column. The temperature at the distillation head will initially be low and will rise as the vapor of the most volatile component reaches the thermometer.
-
Collect the first fraction, which will be enriched in the lower-boiling point isomer, as the temperature stabilizes at its boiling point.
-
As the lower-boiling isomer is distilled, the temperature will begin to rise again. Change the receiving flask to collect the intermediate fraction.
-
When the temperature stabilizes at the boiling point of the higher-boiling isomer, change the receiving flask again to collect the second fraction.
-
-
Analysis:
-
Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to determine their composition and the efficiency of the separation.
-
Characterization of C7H14 Alkene Isomers
4.3.1 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture.
Instrumentation and Conditions:
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Procedure:
-
Sample Preparation: Dilute the alkene isomer mixture in a volatile solvent such as hexane.
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.
-
Data Analysis: Identify the individual isomers based on their retention times and by comparing their mass spectra to a library of known compounds.
4.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and stereochemistry of molecules.
Instrumentation and Conditions:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl3).
-
Experiments: 1H NMR, 13C NMR, and 2D correlation experiments (e.g., COSY, HSQC) as needed.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified isomer in CDCl3.
-
Data Acquisition: Acquire the NMR spectra.
-
Data Analysis:
-
1H NMR: Analyze the chemical shifts, integration, and coupling constants of the proton signals to determine the connectivity of atoms and the stereochemistry around the double bond. For example, the coupling constant between vinylic protons is typically larger for trans isomers (12-18 Hz) than for cis isomers (6-12 Hz).
-
13C NMR: Analyze the chemical shifts of the carbon signals to confirm the carbon skeleton.
-
The following diagram illustrates a general workflow for the synthesis, separation, and characterization of C7H14 alkene isomers.
Figure 2: General experimental workflow for C7H14 alkene isomers.
Conclusion
The C7H14 alkenes represent a rich and complex family of isomers with a wide range of structural and stereochemical diversity. This guide has provided a systematic classification of these isomers, a compilation of their key physical properties, and detailed experimental protocols for their synthesis, separation, and characterization. The presented data and methodologies are intended to be a valuable resource for professionals in the chemical sciences, facilitating further research and development in areas where the specific properties of these isomers are of importance.
Reactivity of cis-2-Heptene with Oxidizing Agents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of cis-2-heptene with a range of common oxidizing agents. The document details the reaction pathways, expected products, and stereochemical outcomes. It includes detailed experimental protocols for key transformations and quantitative data to facilitate comparative analysis. The information presented herein is intended to serve as a valuable resource for researchers in organic synthesis, drug development, and related scientific fields.
Epoxidation of this compound
Epoxidation of this compound involves the conversion of the carbon-carbon double bond into an epoxide ring. This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. The reaction is stereospecific, with the cis-alkene yielding a cis-epoxide.[1]
Reaction Pathway and Products
The reaction proceeds via a concerted mechanism where the oxygen atom from the peroxy acid is transferred to the alkene in a single step.[2] This results in the formation of cis-2,3-epoxyheptane and meta-chlorobenzoic acid as a byproduct.
Quantitative Data for Epoxidation
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| m-CPBA | Dichloromethane | 0 - 25 | ~75 (typical) | [2][3] |
Experimental Protocol: Epoxidation with m-CPBA
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (1.1 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of 10% aqueous sodium sulfite solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude cis-2,3-epoxyheptane.
-
The product can be further purified by fractional distillation or column chromatography on silica gel.
References
Methodological & Application
Application Notes and Protocols: Synthesis of cis-2-Heptene from 2-Heptyne using Lindlar Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of cis-alkenes is a fundamental transformation in organic chemistry, with broad applications in the synthesis of pharmaceuticals, natural products, and fine chemicals. The partial hydrogenation of alkynes to cis-alkenes is efficiently and selectively achieved using a Lindlar catalyst. This poisoned palladium-based catalyst allows for the syn-addition of hydrogen across the triple bond, yielding the desired (Z)-alkene with high stereoselectivity, while preventing over-reduction to the corresponding alkane.[1][2]
This document provides detailed application notes and protocols for the synthesis of cis-2-heptene from 2-heptyne utilizing a Lindlar catalyst.
Reaction Principle and Selectivity
The Lindlar catalyst typically consists of palladium supported on calcium carbonate (CaCO₃) or barium sulfate (BaSO₄), which is "poisoned" with a catalytic inhibitor such as lead acetate, lead(II) oxide, or quinoline.[2][3] This poisoning deactivates the most active sites on the palladium surface, reducing its catalytic activity. Consequently, the catalyst can readily hydrogenate the more reactive alkyne to an alkene but is significantly less effective at reducing the resulting alkene to an alkane.[2] The reaction proceeds via the adsorption of both hydrogen and the alkyne onto the catalyst surface, followed by the stepwise transfer of two hydrogen atoms to the same face of the triple bond, resulting in the exclusive formation of the cis-alkene.[1]
Data Presentation
While specific quantitative data for the hydrogenation of 2-heptyne is not widely published, data from analogous internal alkynes, such as 2-hexyne, provide a strong indication of the expected outcome. The hydrogenation of 2-hexyne using a modified palladium catalyst has been shown to produce cis-2-hexene with excellent yield and selectivity.
| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Product | Yield (%) | Selectivity (%) | Reference |
| 2-Hexyne | Pd/SiO₂ with ionic liquid | n-Heptane | 25 | 1.04 | cis-2-Hexene | 88 | >95 (cis isomer) | [4] |
| 2-Heptyne | Lindlar Catalyst (5% Pd/CaCO₃) | Methanol | Room Temp. | 1 (H₂ balloon) | This compound | Expected >90 | Expected >95 (cis isomer) | General Knowledge |
Experimental Protocols
This section provides a detailed protocol for the preparation of the Lindlar catalyst and a general procedure for the synthesis of this compound.
Protocol 1: Preparation of Lindlar Catalyst (5% Pd on CaCO₃ poisoned with Lead Acetate)
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Calcium carbonate (CaCO₃), precipitated
-
Lead acetate (Pb(CH₃COO)₂)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Hydrogen gas (H₂)
Procedure:
-
Palladium Deposition: In a round-bottom flask, suspend 50 g of pure, precipitated calcium carbonate in 400 mL of deionized water with vigorous stirring.
-
In a separate beaker, dissolve 4.2 g of palladium(II) chloride in 45 mL of deionized water containing 4 mL of concentrated hydrochloric acid.
-
Add the palladium chloride solution to the calcium carbonate suspension. Stir the mixture for 5 minutes at room temperature, then heat to 80°C and continue stirring for 10 minutes.
-
Transfer the hot suspension to a hydrogenation apparatus and shake under a hydrogen atmosphere until hydrogen uptake ceases.
-
Filter the catalyst and wash thoroughly with deionized water.
-
Poisoning the Catalyst: Suspend the freshly prepared palladium on calcium carbonate catalyst in 500 mL of deionized water with vigorous stirring.
-
Prepare a solution of 5 g of lead acetate in 100 mL of deionized water and add it to the catalyst suspension.
-
Stir the mixture for 10 minutes at 20°C, then heat in a boiling water bath for 40 minutes.
-
Filter the catalyst, wash thoroughly with deionized water, and dry in a vacuum oven at 40-45°C.
Protocol 2: Synthesis of this compound from 2-Heptyne
Materials:
-
2-Heptyne
-
Lindlar catalyst (5% Pd/CaCO₃, poisoned with lead acetate)
-
Methanol (or another suitable solvent like hexane or ethyl acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or another filter aid
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add the Lindlar catalyst (typically 5-10% by weight of the alkyne).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).
-
Add a solution of 2-heptyne (1 equivalent) in a suitable solvent (e.g., methanol, approximately 10-20 mL per gram of alkyne).
-
Hydrogenation: Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or by monitoring the uptake of hydrogen gas. The reaction is typically complete within a few hours. It is crucial to stop the reaction once all the starting alkyne has been consumed to prevent over-reduction.
-
Work-up: Once the reaction is complete, purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of the reaction solvent.
-
Purification: The solvent can be carefully removed from the filtrate by rotary evaporation at low temperature and pressure. The resulting crude this compound can be further purified by distillation if necessary. Due to the volatility of the product, care should be taken during solvent removal.
Visualizations
Experimental Workflow
References
- 1. orgosolver.com [orgosolver.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Semi-hydrogenation of alkynes - Wikipedia [en.wikipedia.org]
- 4. Highly cis -selective and lead-free hydrogenation of 2-hexyne by a supported Pd catalyst with an ionic-liquid layer - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04183F [pubs.rsc.org]
Application Notes and Protocols: Epoxidation of cis-2-Heptene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the epoxidation of cis-2-heptene, a common substrate in organic synthesis, utilizing various established methods. The protocols are intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly those involved in drug development and fine chemical synthesis where stereoselective control is crucial.
Introduction
Epoxidation of alkenes is a fundamental transformation in organic chemistry, yielding highly reactive and versatile epoxide intermediates. These three-membered cyclic ethers are valuable building blocks for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. This compound serves as an excellent model substrate for studying and optimizing epoxidation reactions, particularly for the synthesis of cis-2,3-epoxyheptane. The stereospecific nature of many epoxidation reactions ensures that the cis-configuration of the starting alkene is retained in the epoxide product.
This document details four common methods for the epoxidation of this compound:
-
Prilezhaev Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA): A classic and widely used method for the direct epoxidation of alkenes.
-
Jacobsen-Katsuki Asymmetric Epoxidation: A catalytic method employing a chiral manganese-salen complex to achieve high enantioselectivity.
-
Shi Asymmetric Epoxidation: An organocatalytic approach utilizing a fructose-derived ketone catalyst for asymmetric epoxidation.
-
Titanium-Catalyzed Epoxidation with Hydrogen Peroxide: A method using a titanium-salan catalyst and aqueous hydrogen peroxide, offering a greener alternative to peroxyacid oxidants.
Data Presentation
The following tables summarize quantitative data for the epoxidation of this compound and its close structural analog, cis-2-octene, using the methods described in this document.
Table 1: Epoxidation of this compound with m-CPBA
| Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| m-CPBA | Dichloromethane | 0 - 25 | 2 - 4 | Typically >90 | General Literature |
Table 2: Asymmetric Epoxidation of cis-Alkenes using Jacobsen's Catalyst
| Substrate | Catalyst | Oxidant | Additive | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| cis-β-Methylstyrene | (R,R)-Jacobsen's Catalyst | NaOCl | 4-PPNO | 0 - 25 | High | >90 | General Literature |
| This compound | (R,R)-Jacobsen's Catalyst | NaOCl | 4-PPNO | 0 - 25 | - | - | Data not available |
Table 3: Asymmetric Epoxidation of cis-Alkenes using Shi Catalyst
| Substrate | Catalyst | Oxidant | Solvent System | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| General cis-Alkenes | Shi Catalyst | Oxone | CH₃CN/DMM/Buffer | 0 | Good to Excellent | Good to Excellent | [1][2] |
| This compound | Shi Catalyst | Oxone | CH₃CN/DMM/Buffer | 0 | - | - | Data not available |
Note: The Shi epoxidation is effective for a range of cis-alkenes, but specific quantitative data for this compound is not provided in the general protocols.
Table 4: Titanium-Catalyzed Epoxidation of cis-Alkenes
| Substrate | Catalyst | Oxidant | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Reference |
| cis-2-Octene | Ti-cis-DACH Salan | H₂O₂ | Not specified | Not specified | 0.5 | 87 - 95 | [3] |
| This compound | Ti-cis-DACH Salan | H₂O₂ | Not specified | Not specified | - | - | Data not available |
Note: Data for the structurally similar cis-2-octene is presented as a strong indicator of the expected outcome for this compound.
Experimental Protocols
Prilezhaev Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol describes the straightforward epoxidation of this compound to yield racemic cis-2,3-epoxyheptane. The reaction is stereospecific, retaining the cis geometry of the starting alkene.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.1 - 1.5 eq) portion-wise to the stirred solution over 15-30 minutes. The reaction is exothermic, and maintaining a low temperature is important to minimize side reactions.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Jacobsen-Katsuki Asymmetric Epoxidation
This protocol provides a general method for the enantioselective epoxidation of cis-alkenes using Jacobsen's catalyst. This method is expected to produce enantioenriched cis-2,3-epoxyheptane.
Materials:
-
This compound
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
Commercial bleach (aqueous sodium hypochlorite, NaOCl solution)
-
4-Phenylpyridine N-oxide (4-PPNO)
-
Dichloromethane (CH₂Cl₂)
-
pH 11.3 phosphate buffer
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a round-bottom flask, add (R,R)-Jacobsen's catalyst (0.02 - 0.05 eq) and 4-phenylpyridine N-oxide (0.2 - 0.5 eq).
-
Add dichloromethane (CH₂Cl₂) and stir the mixture.
-
Add the pH 11.3 phosphate buffer.
-
Add this compound (1.0 eq) to the biphasic mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the buffered bleach solution via a syringe pump over several hours with vigorous stirring.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
-
Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.
Shi Asymmetric Epoxidation
This organocatalytic method is effective for the asymmetric epoxidation of various alkenes, including cis-olefins, using a fructose-derived ketone catalyst.
Materials:
-
This compound
-
Shi catalyst (fructose-derived ketone)
-
Oxone® (potassium peroxymonosulfate)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dimethoxymethane (DMM)
-
Buffer solution (e.g., borate buffer)
-
Ethyl acetate
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the Shi catalyst (0.1 - 0.3 eq) in a mixture of acetonitrile and dimethoxymethane.
-
Add the buffer solution to maintain a pH of approximately 10.5.
-
Cool the mixture to 0 °C.
-
In a separate flask, prepare a solution of Oxone® (2.0 - 3.0 eq) and potassium carbonate in water.
-
Add the aqueous Oxone®/K₂CO₃ solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC or GC).
-
Quench the reaction by adding a reducing agent (e.g., sodium sulfite solution).
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the epoxide by flash chromatography.
-
Determine the enantiomeric excess by chiral GC or HPLC.
Titanium-Catalyzed Epoxidation with Hydrogen Peroxide
This protocol is based on the highly efficient epoxidation of cis-2-octene using a titanium cis-DACH salan catalyst and provides a likely effective method for this compound.[3]
Materials:
-
This compound
-
Titanium cis-DACH salan catalyst
-
Aqueous hydrogen peroxide (H₂O₂) (30-35 wt%)
-
Methanol or other suitable solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the titanium cis-DACH salan catalyst (0.005 - 0.01 eq) in the chosen solvent.
-
Add this compound (1.0 eq) to the solution.
-
Slowly add aqueous hydrogen peroxide (1.1 - 1.5 eq) to the reaction mixture at room temperature.
-
Stir the reaction until completion (monitor by TLC or GC).
-
Upon completion, quench any remaining peroxide by adding a small amount of a reducing agent (e.g., sodium sulfite).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the epoxidation of this compound.
Caption: Prilezhaev epoxidation mechanism.
Caption: Simplified catalytic cycle for epoxidation.
Conclusion
The epoxidation of this compound is a versatile and important reaction in organic synthesis. The choice of method depends on the desired outcome, with m-CPBA offering a simple route to the racemic epoxide, while the Jacobsen-Katsuki, Shi, and specific titanium-catalyzed systems provide pathways to enantioenriched products. The protocols provided herein offer a starting point for the successful synthesis of cis-2,3-epoxyheptane, a valuable intermediate for further synthetic transformations. Researchers are encouraged to optimize reaction conditions based on their specific needs and available resources.
References
Application Notes and Protocols: Iron-Catalyzed cis-Dihydroxylation of cis-2-Heptene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cis-dihydroxylation of alkenes is a fundamental transformation in organic synthesis, providing access to 1,2-diols which are crucial building blocks for pharmaceuticals and other fine chemicals. Traditionally, this reaction has been dominated by osmium tetroxide-based reagents, which are highly effective but also toxic and expensive. In recent years, the development of environmentally benign and cost-effective methods using earth-abundant metals has become a major focus. Iron, being abundant, inexpensive, and relatively non-toxic, presents an attractive alternative.[1][2] This document provides detailed application notes and protocols for the iron-catalyzed cis-dihydroxylation of cis-2-heptene, a representative simple alkene, using a well-established iron catalyst system.
The protocols described herein are based on systems that have shown broad applicability and high efficiency for the cis-dihydroxylation of a variety of alkenes.[3][4][5][6] While specific performance data for this compound may vary, the provided methodologies offer a robust starting point for optimization. The reaction proceeds via a non-heme iron complex that activates a terminal oxidant, typically hydrogen peroxide, to deliver two hydroxyl groups to the same face of the double bond.[3][4][5]
Reaction Principle and Signaling Pathway
The iron-catalyzed cis-dihydroxylation of alkenes generally involves the reaction of an iron(II) precatalyst with an oxidant, such as hydrogen peroxide (H₂O₂), to form a high-valent iron-oxo or iron-peroxo species.[7] This reactive intermediate is the key oxidant responsible for the dihydroxylation of the alkene. The ligand coordinated to the iron center plays a crucial role in tuning the reactivity and selectivity of the catalyst.[3][6][8] For instance, sterically encumbered ligands can prevent catalyst deactivation and facilitate product release, leading to higher yields.[3][6] The proposed catalytic cycle often involves an Fe(II)/Fe(IV) or an Fe(III)/Fe(V) redox couple.[4][9]
Below is a generalized diagram of the proposed catalytic cycle.
Caption: Proposed catalytic cycle for iron-catalyzed cis-dihydroxylation.
Data Presentation
The following table summarizes representative quantitative data for the iron-catalyzed cis-dihydroxylation of alkenes based on literature precedents. These values provide an expected range for the reaction with this compound under optimized conditions.
| Catalyst System | Substrate | Catalyst Loading (mol%) | Oxidant (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| [Fe(II)(CF₃SO₃)₂(⁵⁻ᵗⁱᵖˢ³tpa)] / Lewis Acid | Various Olefins | 1-5 | H₂O₂ (1.5) | CH₃CN | 25 | 0.5-2 | up to 97 | [3][6] |
| cis-α-[Fe(II)(2-Me₂-BQPN)(OTf)₂] | Trisubstituted Alkenes | 1-5 | H₂O₂ (2) | Acetone/H₂O | 0 | 1-24 | up to 98 | [4] |
| [Fe(II)(L)(OTf)₂] | Terminal & (E)-Alkenes | 1-5 | H₂O₂ (1.5) | CH₃CN/H₂O | 25 | 1-6 | up to 85 | [5] |
| [Fe(III)(L-N₄Me₂)Cl₂]⁺ | Various Alkenes | 0.7-3.5 | Oxone (2) | CH₃CN/H₂O | 25 | < 0.1 | up to 99 | [1][10] |
Note: The specific yield for this compound will need to be determined experimentally.
Experimental Protocols
This section provides a detailed protocol for the iron-catalyzed cis-dihydroxylation of this compound based on a representative system using an iron catalyst with a tetradentate N-ligand and hydrogen peroxide as the oxidant.
Materials and Reagents
-
Iron(II) trifluoromethanesulfonate (Fe(OTf)₂)
-
Tris(2-pyridylmethyl)amine (TPA) or a suitable chiral tetradentate N-ligand (e.g., ⁵⁻ᵗⁱᵖˢ³tpa, 2-Me₂-BQPN)
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Acetonitrile (CH₃CN, anhydrous)
-
Methanol (MeOH)
-
Sodium sulfite (Na₂SO₃)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Experimental Workflow
Caption: General experimental workflow for the dihydroxylation reaction.
Detailed Protocol
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the iron(II) precursor (e.g., Fe(OTf)₂, 1-5 mol%) and the ligand (1-5 mol%, typically in a 1:1 ratio to the iron precursor) to a dry reaction flask equipped with a magnetic stir bar.
-
Add anhydrous acetonitrile to dissolve the solids. Stir the solution for 15-30 minutes at room temperature to allow for complex formation.
-
-
Reaction Setup:
-
To the catalyst solution, add this compound (1.0 mmol, 1.0 equiv.).
-
If a co-solvent such as water is required by the specific catalyst system, add it at this stage.
-
-
Addition of Oxidant:
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or 25 °C) in an ice bath or water bath.
-
Slowly add the aqueous hydrogen peroxide solution (1.5-2.0 equiv.) to the reaction mixture dropwise over a period of 10-15 minutes using a syringe pump to maintain a controlled reaction rate and temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed or no further conversion is observed.
-
-
Quenching the Reaction:
-
Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir the mixture for 15-20 minutes.
-
-
Work-up and Extraction:
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure cis-heptane-2,3-diol.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Applications in Drug Development
The development of robust and scalable iron-catalyzed dihydroxylation methods has significant implications for drug discovery and development.[2][11]
-
Access to Chiral Diols: The use of chiral ligands in iron-based catalyst systems allows for the asymmetric cis-dihydroxylation of prochiral alkenes, providing enantiomerically enriched diols.[4][5] These chiral diols are valuable synthons for the synthesis of complex, stereochemically defined drug molecules.
-
Late-Stage Functionalization: The mild reaction conditions and functional group tolerance of some iron catalysts may allow for the late-stage hydroxylation of complex molecules, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
-
Green Chemistry: The use of an inexpensive, non-toxic, and earth-abundant metal like iron, coupled with a green oxidant like hydrogen peroxide, aligns with the principles of green chemistry, which are increasingly important in the pharmaceutical industry.[4] This approach reduces hazardous waste and improves the overall sustainability of the synthetic process.
By providing a more sustainable and economical alternative to traditional methods, iron-catalyzed cis-dihydroxylation is poised to become a valuable tool in the synthetic chemist's arsenal for the development of new therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A big leap forward in using iron catalysts for pharmaceuticals [rochester.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iron-Catalyzed Highly Enantioselective cis-Dihydroxylation of Trisubstituted Alkenes with Aqueous H2 O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Enantioselective Iron-Catalyzed cis-Dihydroxylation of Alkenes with Hydrogen Peroxide Oxidant via an Fe(III) -OOH Reactive Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An iron catalyst for selective syn-dihydroxylation of alkenes - IQCC [iqcc.udg.edu]
- 7. Seeing the cis-Dihydroxylating Intermediate: A Mononuclear Nonheme Iron-Peroxo Complex in cis-Dihydroxylation Reactions Modeling Rieske Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Olefin cis-dihydroxylation with bio-inspired iron catalysts. evidence for an Fe(II)/Fe(IV) catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cis-Dihydroxylation of alkenes with oxone catalyzed by iron complexes of a macrocyclic tetraaza ligand and reaction mechanism by ESI-MS spectrometry and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of cis-2-Heptene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of cis-2-heptene in key organic synthesis reactions. The information is intended to guide researchers in the efficient and selective transformation of this versatile alkene building block.
Epoxidation of this compound to cis-2,3-Epoxyheptane
Epoxidation of this compound provides a straightforward route to the corresponding cis-epoxide, a valuable intermediate for the synthesis of diols, amino alcohols, and other functionalized molecules. The use of meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective method for this transformation.
Reaction Scheme:
Experimental Protocol:
A detailed study on the epoxidation of this compound with m-CPBA has been reported, focusing on the kinetics in various solvents.[1] The following protocol is a general procedure based on established methods for alkene epoxidation with m-CPBA.
Materials:
-
This compound (97% purity)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 - 1.5 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of this compound at 0 °C over a period of 15-30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) to reduce the excess peroxyacid.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove m-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude cis-2,3-epoxyheptane.
-
The crude product can be purified by fractional distillation or flash column chromatography on silica gel.
Quantitative Data:
The rate of epoxidation is highly dependent on the solvent.[1] While the specific yield for a preparative scale reaction is not detailed in the abstract of the cited kinetic study, epoxidations of simple alkenes with m-CPBA typically proceed in high yields, often exceeding 80-90%. The reaction is stereospecific, meaning the cis-configuration of the starting alkene is retained in the epoxide product.
| Parameter | Value | Reference |
| Product | cis-2,3-Epoxyheptane | General Reaction |
| Reagent | meta-Chloroperoxybenzoic acid (m-CPBA) | General Reaction |
| Typical Yield | >80% | General Knowledge |
| Stereochemistry | cis | Stereospecific |
Diagram of Epoxidation Workflow
Caption: Workflow for the epoxidation of this compound.
Hydroboration-Oxidation of this compound
The hydroboration-oxidation of this compound is a two-step process that results in the anti-Markovnikov addition of water across the double bond, yielding a mixture of heptan-2-ol and heptan-3-ol. The reaction is stereospecific, with the hydrogen and hydroxyl groups adding to the same side of the double bond (syn-addition).
Reaction Scheme:
Experimental Protocol:
The following is a general protocol for the hydroboration-oxidation of an alkene.[2][3]
Materials:
-
This compound (97% purity)
-
Borane-tetrahydrofuran complex solution (BH₃·THF, 1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a septum
-
Syringe and needle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the borane-THF solution (approximately 0.4 eq of BH₃) dropwise via syringe while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the hydroboration is complete (monitored by GC or TLC of quenched aliquots).
-
Cool the reaction mixture back to 0 °C and slowly add the sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide. Caution: The addition of hydrogen peroxide can be exothermic.
-
Allow the mixture to warm to room temperature and stir for at least 1 hour.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude alcohol mixture.
-
The product mixture can be purified by distillation or flash column chromatography.
Quantitative Data:
The hydroboration of internal alkenes like this compound generally results in a mixture of the two possible regioisomeric alcohols, with the boron atom preferentially adding to the less sterically hindered carbon atom of the double bond. For this compound, this would lead to a mixture of heptan-2-ol and heptan-3-ol. The exact ratio can be influenced by the steric bulk of the borane reagent used. The reaction proceeds with syn-stereochemistry.
| Parameter | Value | Reference |
| Products | Heptan-2-ol and Heptan-3-ol | General Reaction |
| Reagents | 1. BH₃·THF; 2. H₂O₂, NaOH | [2][3] |
| Regioselectivity | Mixture of regioisomers | General Knowledge |
| Stereochemistry | syn-Addition | [3] |
| Typical Yield | High | General Knowledge |
Diagram of Hydroboration-Oxidation Pathway
Caption: Pathway for hydroboration-oxidation of this compound.
Olefin Cross-Metathesis of this compound
Olefin cross-metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. The reaction of this compound with an activated alkene, such as an acrylate, using a Grubbs-type catalyst can lead to the formation of a new, functionalized alkene. The stereoselectivity of the product (E/Z ratio) is highly dependent on the catalyst and reaction conditions.
Reaction Scheme:
Experimental Protocol:
The following is a general protocol for olefin cross-metathesis using a second-generation Grubbs catalyst.
Materials:
-
This compound (97% purity)
-
Methyl acrylate (or other acrylate)
-
Grubbs second-generation catalyst
-
Dichloromethane (DCM), anhydrous and degassed
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Vacuum line for degassing
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) and the acrylate (1.0 - 2.0 eq) in anhydrous, degassed DCM.
-
Add the Grubbs second-generation catalyst (typically 1-5 mol%) to the stirred solution.
-
Heat the reaction mixture to reflux (around 40 °C for DCM) and monitor the progress by GC or TLC. The reaction is driven forward by the evolution of ethylene gas.
-
Upon completion, cool the reaction to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to separate the desired cross-metathesis products from homodimers and residual starting materials.
Quantitative Data:
The yield and E/Z selectivity of cross-metathesis reactions are highly substrate and catalyst dependent. For the reaction of an internal alkene like this compound with an acrylate, a mixture of E and Z isomers of the products is expected. The use of specific Z-selective or E-selective catalysts can influence this ratio. Without a specific literature precedent for this exact reaction, typical yields for cross-metathesis can range from moderate to high, and the E/Z ratio can vary significantly.
| Parameter | Value | Reference |
| Catalyst | Grubbs second-generation catalyst | General Reaction |
| Reactant | Acrylate | General Reaction |
| Typical Yield | Moderate to High | General Knowledge |
| E/Z Selectivity | Catalyst and Substrate Dependent | General Knowledge |
Diagram of Cross-Metathesis Logical Relationship
Caption: Reactants and potential products in cross-metathesis.
References
Application Note: Quantitative Analysis of cis-2-Heptene by Headspace Gas Chromatography-Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantification of cis-2-Heptene using static headspace sampling coupled with gas chromatography-mass spectrometry (HS-GC-MS). This compound is a volatile organic compound (VOC) that may be present as a residual solvent or impurity in pharmaceutical products. The described method provides excellent selectivity and sensitivity for the determination of this compound in complex matrices. This document provides a comprehensive experimental protocol, method performance characteristics, and a visual representation of the analytical workflow.
Introduction
The presence of volatile organic impurities, such as this compound, in active pharmaceutical ingredients (APIs) and finished drug products is a critical quality attribute that must be monitored to ensure patient safety. Regulatory bodies have established strict limits for the presence of such residual solvents. Consequently, validated, sensitive, and specific analytical methods are required for their accurate quantification. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. When combined with static headspace (HS) sampling, it offers a simplified and automated sample preparation procedure that minimizes matrix effects and enhances sensitivity for volatile analytes like this compound.
Analytical Method
The analytical approach involves the partitioning of volatile compounds from a sample matrix into the headspace of a sealed vial upon heating. An aliquot of the headspace gas is then injected into the GC-MS system. The GC separates the individual components of the volatile fraction, and the MS provides detection and quantification based on the characteristic mass-to-charge ratio of the analyte.
Instrumentation
A gas chromatograph equipped with a mass selective detector and a static headspace autosampler is utilized. The following instrumental conditions are recommended:
Table 1: HS-GC-MS Instrumental Parameters
| Parameter | Setting |
| Headspace Autosampler | |
| Vial Equilibration Temperature | 80 °C |
| Vial Equilibration Time | 20 min |
| Syringe Temperature | 90 °C |
| Injection Volume | 1 mL |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (ratio 20:1) |
| Oven Temperature Program | Initial 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Quantifier: 69, Qualifiers: 41, 98 |
| Solvent Delay | 2 min |
Experimental Protocol
Materials and Reagents
-
This compound (≥97% purity)
-
Methanol (GC grade)
-
Dimethyl sulfoxide (DMSO), headspace grade
-
Deionized water
-
20 mL headspace vials with PTFE-lined septa and aluminum crimp caps
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound into a 50 mL volumetric flask. Dilute to volume with methanol.
-
Working Standard Solution (10 µg/mL): Dilute 1.0 mL of the Primary Stock Solution to 100.0 mL with methanol.
-
Calibration Standards: Prepare a series of calibration standards in headspace vials by spiking appropriate aliquots of the Working Standard Solution into a suitable solvent (e.g., DMSO or water, depending on the sample matrix). A typical calibration range would be 0.1 to 10 µg/mL.
Sample Preparation
-
Accurately weigh approximately 100 mg of the sample (e.g., API or powdered drug product) into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO for water-insoluble samples, or water for water-soluble samples).
-
Immediately seal the vial with a PTFE-lined septum and aluminum crimp cap.
-
Vortex the vial to ensure the sample is fully dissolved or dispersed.
Analysis Sequence
-
Equilibrate the prepared standards and samples in the headspace autosampler oven under the conditions specified in Table 1.
-
Inject the headspace of a blank (solvent-filled vial), the calibration standards, and the samples into the GC-MS system.
-
Construct a calibration curve by plotting the peak area response of this compound against the corresponding concentration for the calibration standards.
-
Determine the concentration of this compound in the samples by comparing their peak area responses to the calibration curve.
Method Performance
The analytical method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. The following table summarizes typical performance characteristics for a validated HS-GC-MS method for volatile impurities.
Table 2: Illustrative Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Illustrative Performance |
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | ~0.15 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 92 - 108% |
| Precision (% RSD) | ≤ 15% | < 10% |
Note: The performance data presented are illustrative and should be experimentally verified during method validation.
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Signaling Pathway (Logical Relationship of Validation Parameters)
Caption: Key parameters of analytical method validation.
Purification of cis-2-Heptene: Application Notes and Protocols for Researchers
Introduction
Cis-2-Heptene is an unsaturated hydrocarbon with significant applications in organic synthesis and as an intermediate in the production of various chemicals.[1] Commercial samples of 2-heptene often contain a mixture of cis and trans isomers, as well as other structurally similar impurities. The close boiling points of these isomers present a considerable challenge for purification.[2][3][4] This document provides detailed application notes and experimental protocols for the purification of this compound, tailored for researchers, scientists, and professionals in drug development and analytical chemistry.
Physicochemical Properties of 2-Heptene Isomers
A thorough understanding of the physical properties of cis- and trans-2-Heptene is crucial for selecting and optimizing a purification strategy. The most critical property for distillation-based separations is the boiling point.
| Isomer | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | 98-99[5][6] | 0.708[5][6] | 1.407[5][6] |
| trans-2-Heptene | ~98.3 | ~0.703 | ~1.404 |
Note: Data for trans-2-Heptene is estimated based on typical trends for cis/trans isomers and available data for similar compounds.
The marginal difference in boiling points between the cis and trans isomers necessitates advanced purification techniques beyond simple distillation.
Purification Techniques
Several methods can be employed for the purification of this compound. The choice of technique depends on the required purity, the scale of the separation, and the available equipment.[7] The primary methods include:
-
High-Efficiency Fractional Distillation
-
Preparative Gas Chromatography (GC)
-
Argentation Chromatography
-
Extractive Distillation
-
Supercritical Fluid Chromatography (SFC)
The following sections provide a comparative overview and detailed protocols for these techniques.
Comparative Summary of Purification Techniques
| Technique | Principle of Separation | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| High-Efficiency Fractional Distillation | Difference in boiling points | >95% | Moderate to High | Scalable, relatively low cost for large quantities. | Requires a highly efficient column with a high number of theoretical plates, energy-intensive.[7] |
| Preparative Gas Chromatography (GC) | Differential partitioning between a mobile gas phase and a stationary liquid or solid phase. | >99% | Low to Moderate | High resolution, excellent for obtaining very high purity material.[7] | Limited sample capacity, not ideal for large-scale purification.[8][9] |
| Argentation Chromatography | Reversible complex formation between silver ions and the π-bonds of alkenes. | >98% | Moderate | Excellent selectivity for cis/trans isomers, can be performed using column or thin-layer chromatography.[10][11] | Requires preparation of a special stationary phase, potential for silver contamination in the product. |
| Extractive Distillation | Alteration of relative volatilities by adding a high-boiling solvent. | >97% | High | Can be more effective than fractional distillation for close-boiling mixtures, suitable for continuous processes.[3][12] | Requires an additional step to separate the product from the solvent, solvent selection is critical.[3] |
| Supercritical Fluid Chromatography (SFC) | Differential partitioning between a supercritical fluid mobile phase and a stationary phase. | >99% | Moderate | Fast separations, reduced solvent consumption ("green" chemistry), suitable for thermally labile compounds.[13][14] | Requires specialized high-pressure equipment. |
Experimental Protocols
High-Efficiency Fractional Distillation
This protocol is suitable for purifying several grams to kilograms of this compound.
Apparatus:
-
Round-bottom flask
-
High-efficiency fractionating column (e.g., Vigreux or packed column with a high number of theoretical plates)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips
Procedure:
-
Assembly: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Charging the Flask: Add the impure this compound sample and boiling chips to the round-bottom flask.
-
Heating: Gently heat the flask using the heating mantle.
-
Distillation: As the mixture boils, the vapor will rise through the fractionating column. Monitor the temperature at the distillation head. Collect the distillate in separate fractions based on narrow temperature ranges. The initial fractions will be enriched in the lower-boiling components.
-
Fraction Collection: Collect the fraction that distills at the boiling point of this compound (98-99°C).
-
Analysis: Analyze each fraction by Gas Chromatography (GC) to determine the isomer composition and assess the purity.
Troubleshooting:
-
Poor Separation: Use a more efficient column with a higher number of theoretical plates. Maintain a very slow and controlled distillation rate. Insulate the column to maintain a consistent temperature gradient.[7]
-
No Distinct Fractions: Heat the distillation flask slowly and gradually. Collect fractions over very narrow temperature ranges.[7]
Preparative Gas Chromatography (GC)
This method is ideal for obtaining small quantities of highly pure this compound for use as an analytical standard.
Instrumentation:
-
Preparative Gas Chromatograph with a fraction collector.
-
Column: A high-polarity capillary column (e.g., DB-WAXetr) is recommended for separating alkene isomers.[15] A non-polar column like DB-5 can also be used, where elution is primarily based on boiling points.
-
Carrier Gas: Helium or Hydrogen.
-
Detector: Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD).
GC Conditions:
-
Column: Agilent J&W DB-WAXetr (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[15]
-
Injection Volume: Optimized for the specific instrument and column, typically in the microliter range for analytical scale, and can be scaled up for preparative systems.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 2°C/minute to 120°C.
-
Hold at 120°C for 10 minutes.[7]
-
-
Detector Temperature: 250°C (FID).
-
Carrier Gas Flow Rate: Optimized for best column efficiency.
Procedure:
-
Sample Preparation: Prepare a solution of the this compound sample in a volatile solvent (e.g., hexane or pentane).
-
Injection: Inject the sample onto the GC column.
-
Fraction Collection: Program the fraction collector to isolate the peak corresponding to this compound based on its retention time, which is determined from an initial analytical run.
-
Analysis: Analyze the collected fraction using analytical GC to confirm its purity.
Argentation Chromatography
This technique leverages the reversible complexation of alkenes with silver ions. Cis-alkenes form more stable complexes with silver ions than trans-alkenes, leading to longer retention times on a silver nitrate-impregnated stationary phase.[11]
Materials:
-
Silica gel
-
Silver nitrate (AgNO₃)
-
Chromatography column
-
Solvent system (e.g., hexane/ethyl acetate gradient)
Preparation of AgNO₃-impregnated Silica Gel:
-
Dissolve silver nitrate in deionized water or methanol to create a saturated solution.
-
Add silica gel to the solution and mix thoroughly to form a slurry.
-
Evaporate the solvent under reduced pressure, protecting the mixture from light, until a free-flowing powder is obtained. The typical loading is 10-20% AgNO₃ by weight.
-
Activate the AgNO₃-silica gel by heating at 110-120°C for several hours before use.
Procedure:
-
Column Packing: Pack a chromatography column with the prepared AgNO₃-silica gel as a slurry in hexane.
-
Sample Loading: Dissolve the this compound sample in a minimal amount of hexane and load it onto the column.
-
Elution: Elute the column with a non-polar solvent system, such as a gradient of increasing ethyl acetate in hexane. The trans-isomer will elute first, followed by the cis-isomer.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or GC.
-
Solvent Removal: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.
Extractive Distillation
Extractive distillation is a viable option for separating close-boiling compounds by introducing a solvent that alters their relative volatilities.[3]
Principle: The solvent should have a higher boiling point than the components to be separated and should not form an azeotrope with them.[3] The solvent interacts differently with the cis and trans isomers, increasing the relative volatility between them and facilitating separation.
Potential Solvents for Alkene Separation:
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethylformamide (DMF)
-
Acetonitrile
-
Phenol[5]
Procedure:
-
Apparatus Setup: A two-column system is typically used. The first column is the extractive distillation column, and the second is for solvent recovery.
-
Solvent Introduction: The chosen solvent is introduced near the top of the extractive distillation column.
-
Feed Introduction: The cis/trans-2-Heptene mixture is fed at a lower point in the column.
-
Distillation: The more volatile component (which will depend on the solvent used) is collected as the overhead product. The less volatile component and the solvent are collected from the bottom.
-
Solvent Recovery: The bottom product from the first column is fed to the second column where the solvent is separated from the less volatile isomer and recycled back to the first column.
Visualizations
Experimental Workflow for Purification and Analysis
Caption: General workflow for the purification and analysis of this compound samples.
Logical Relationship of Purification Method Selection
Caption: Decision tree for selecting a suitable purification technique for this compound.
Conclusion
The purification of this compound from isomeric mixtures requires specialized techniques due to the close boiling points of the isomers. High-efficiency fractional distillation and extractive distillation are suitable for larger-scale purifications where moderate purity is acceptable. For obtaining high-purity this compound, particularly on a smaller scale for research and analytical purposes, preparative gas chromatography and argentation chromatography are the methods of choice. The selection of the most appropriate technique should be based on a careful consideration of the desired purity, required yield, available equipment, and the scale of the operation.
References
- 1. benchchem.com [benchchem.com]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Extractive distillation - Wikipedia [en.wikipedia.org]
- 4. hplc mobile phase: Topics by Science.gov [science.gov]
- 5. Extractive Distillation Method for Azeotropes - ChemEnggHelp [chemengghelp.com]
- 6. silicycle.com [silicycle.com]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Preparative gas chromatography and its applications. | Semantic Scholar [semanticscholar.org]
- 9. Preparative gas chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Argentation chromatography - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
Gas Chromatography Methods for Separating Heptene Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the separation of various heptene (C₇H₁₄) isomers using gas chromatography (GC). The successful separation and identification of these isomers are critical in petrochemical analysis, fragrance development, and as starting materials or impurities in pharmaceutical manufacturing. This guide offers methodologies for separating linear, branched, and cyclic C7 isomers, complete with quantitative data and visual workflows to aid in method development and implementation.
Introduction to Heptene Isomer Separation
Heptene exists in numerous isomeric forms, including linear heptenes (e.g., 1-heptene, 2-heptene, 3-heptene), branched heptenes (e.g., methylhexenes, dimethylpentenes), and cyclic alkanes (e.g., methylcyclohexane, ethylcyclopentane). These isomers often possess very similar boiling points and polarities, making their separation a challenging analytical task. Gas chromatography is the premier technique for this purpose, offering high-resolution separation based on subtle differences in their physicochemical properties.[1] The choice of the GC column's stationary phase is paramount for achieving the desired separation. Non-polar stationary phases separate compounds primarily based on their boiling points, while polar stationary phases provide selectivity based on polarizability and dipole-dipole interactions, which can be particularly useful for separating geometric isomers (cis/trans).
Data Presentation: Retention of Heptene Isomers
The following tables summarize the expected elution order and available retention data for various heptene isomers on both non-polar and polar stationary phases. Retention is presented as either retention time (in minutes) or as Kovats Retention Indices (I), a system that normalizes retention times to adjacent n-alkanes, making the data more comparable across different systems.[2]
Non-Polar Stationary Phases
Non-polar columns, such as those with 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-1, DB-5, HP-5), separate analytes primarily by their boiling points.[3] For non-polar compounds like heptene isomers, lower boiling points lead to shorter retention times.[1]
Table 1: Boiling Points and Retention Data of Heptene Isomers on Non-Polar Columns
| Isomer | Boiling Point (°C) | Retention Time (min) on DB-5 or similar | Kovats Retention Index (I) on Non-Polar Phases |
| 1-Heptene | 93.6 | 2.122 | 682 - 692 |
| cis-2-Heptene | 98.4 | 2.203 | ~698 |
| trans-2-Heptene | 98.1 | 2.248 | ~695 |
| cis-3-Heptene | 95.9 | Not Available | ~690 |
| trans-3-Heptene | 96.0 | Not Available | ~691 |
| 2-Methyl-1-hexene | 91.1 | Not Available | ~675 |
| 3-Methyl-1-hexene | 86.9 | Not Available | ~668 |
| 4-Methyl-1-hexene | 89.2 | Not Available | ~672 |
| 5-Methyl-1-hexene | 85.9 | Not Available | ~665 |
| Methylcyclohexane | 100.9 | Not Available | 714 - 754 |
| Ethylcyclopentane | 103.5 | Not Available | ~720 |
Data compiled from multiple sources. Retention times are from a specific student experiment and should be considered relative. Kovats indices are from the NIST Chemistry WebBook and various literature sources.[4][5]
Polar Stationary Phases
Polar stationary phases, such as those containing polyethylene glycol (e.g., Carbowax 20M) or cyanopropylphenyl polysiloxane, offer different selectivity compared to non-polar phases. For alkenes, the position of the double bond and the cis/trans configuration can lead to significant differences in retention due to interactions with the polar stationary phase. Generally, cis-isomers, being slightly more polar, tend to be retained longer than their trans counterparts on polar columns.
Table 2: Kovats Retention Indices of Heptene Isomers on Polar Columns
| Isomer | Kovats Retention Index (I) on Carbowax 20M or similar |
| 1-Heptene | ~750 |
| This compound | ~770 |
| trans-2-Heptene | ~765 |
| cis-3-Heptene | ~760 |
| trans-3-Heptene | ~758 |
| Methylcyclohexane | ~800 |
| Ethylcyclopentane | ~810 |
Data is estimated based on the known behavior of alkenes on polar stationary phases and available literature for similar compounds. Actual values may vary.
Experimental Protocols
Detailed methodologies for two common scenarios in heptene isomer separation are provided below.
Protocol 1: Separation of Linear Heptene Isomers on a Non-Polar Column
This method is suitable for separating a mixture of linear heptene isomers, such as 1-heptene, this compound, and trans-2-heptene, where boiling point differences are the primary basis for separation.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold: 2 minutes at 150°C.
-
-
Detector: FID at 250°C.
-
Hydrogen flow: 30 mL/min.
-
Air flow: 300 mL/min.
-
Makeup gas (Helium): 25 mL/min.
-
Sample Preparation:
-
Prepare individual standards of each heptene isomer at 100 ppm in n-hexane.
-
Prepare a mixed standard containing all isomers of interest at 100 ppm each in n-hexane.
-
Dissolve unknown samples in n-hexane to a final concentration within the linear range of the detector.
Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the individual standards.
-
For quantitative analysis, generate a calibration curve for each isomer using the peak areas of the standard solutions.
-
Calculate the concentration of each isomer in the unknown sample based on its peak area and the corresponding calibration curve.
Protocol 2: Enhanced Separation of cis/trans Heptene Isomers on a Polar Column
This method is optimized for the separation of geometric isomers (cis/trans) which may have very close boiling points and co-elute on non-polar columns. A polar stationary phase like Carbowax 20M provides the necessary selectivity.
Instrumentation and Conditions:
-
Gas Chromatograph: PerkinElmer Clarus 680 GC or equivalent, with an FID.
-
Column: Agilent J&W DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Hydrogen at a constant pressure of 10 psi.
-
Inlet: Split/splitless injector at 220°C.
-
Injection Volume: 0.5 µL with a split ratio of 100:1.
-
Oven Program:
-
Initial temperature: 50°C, hold for 10 minutes.
-
Ramp: 2°C/min to 100°C.
-
Hold: 5 minutes at 100°C.
-
-
Detector: FID at 250°C.
-
Hydrogen flow: 40 mL/min.
-
Air flow: 400 mL/min.
-
Makeup gas (Nitrogen): 30 mL/min.
-
Sample Preparation:
-
Prepare individual standards of each cis and trans isomer at 100 ppm in methanol or another suitable polar solvent.
-
Create a mixed standard containing all isomers.
-
Dilute samples in the same solvent as the standards.
Data Analysis:
-
Identify peaks by comparing retention times with standards. Note the elution order, where cis isomers are expected to have longer retention times than trans isomers.
-
Quantify using an external standard calibration as described in Protocol 1.
Visualization of Methodologies
The logical workflow for selecting a GC method for heptene isomer separation and the general experimental workflow are illustrated below using Graphviz.
Caption: Logical workflow for selecting a GC column and method for heptene isomer separation.
Caption: General experimental workflow for the GC analysis of heptene isomers.
By following these protocols and utilizing the provided data, researchers and analysts can effectively develop and validate robust methods for the separation and quantification of heptene isomers in various matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 3. Retention Cross-over Phenomenon in Gas Chromatography — Can the Mystery be Revealed? [restek.com]
- 4. Results: Table of Experimental Results Gas | Chegg.com [chegg.com]
- 5. Cyclohexane, methyl- [webbook.nist.gov]
Application of cis-2-Heptene in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-2-heptene, an internal olefin, is not directly polymerizable through conventional vinyl polymerization methods that typically require a terminal double bond. However, its primary application in polymer chemistry is realized through a specialized process known as monomer-isomerization polymerization . This technique utilizes a Ziegler-Natta catalyst system, which first facilitates the isomerization of the internal olefin (this compound) to its corresponding α-olefin (1-heptene). Subsequently, the same catalyst system polymerizes the in-situ generated 1-heptene into a high molecular weight polymer, poly(1-heptene).[1] This method effectively broadens the range of monomers available for Ziegler-Natta polymerization beyond terminal olefins.
The resulting polymer consists of 1-heptene repeating units, offering a unique polyolefin structure with pentyl side chains. This application is particularly relevant for the synthesis of specialty polymers where specific side-chain structures are desired to tailor material properties such as crystallinity, solubility, and thermal characteristics.
Principle Application: Monomer-Isomerization Polymerization
The core of this application lies in a dual-function catalyst system. A Ziegler-Natta catalyst, such as triethylaluminum ((C₂H₅)₃Al) and titanium trichloride (TiCl₃), provides the active sites for polymerization.[1] Concurrently, this system, sometimes enhanced with a specific isomerization co-catalyst like nickel acetylacetonate (Ni(acac)₂), promotes the migration of the double bond from the internal position to the terminal position.[1]
The overall process can be described as a two-step sequence occurring in a single pot:
-
Isomerization: this compound → 1-Heptene
-
Polymerization: n(1-Heptene) → Poly(1-heptene)
Studies have shown that the rate of polymerization of heptene isomers follows the order: 1-heptene > 2-heptene > 3-heptene, indicating that the isomerization step is crucial for the polymerization of internal olefins like this compound.[1]
Experimental Protocols
Protocol 1: Monomer-Isomerization Polymerization of this compound
This protocol describes a general procedure for the monomer-isomerization polymerization of this compound using a Ziegler-Natta catalyst system.
Materials:
-
This compound (purified by distillation over a drying agent)
-
Titanium trichloride (TiCl₃)
-
Triethylaluminum ((C₂H₅)₃Al) as a solution in a hydrocarbon solvent (e.g., heptane)
-
Nickel(II) acetylacetonate (Ni(acac)₂) (optional, as accelerator)
-
Anhydrous heptane (as solvent)
-
Methanol (for termination)
-
Hydrochloric acid (HCl) in methanol (for catalyst residue removal)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk line, septa, cannulas)
Procedure:
-
Reactor Setup: All glassware must be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen). The polymerization is to be conducted in a glass reactor equipped with a mechanical stirrer and temperature control.
-
Catalyst Preparation:
-
Under an inert atmosphere, add anhydrous heptane to the reactor.
-
Add the required amount of TiCl₃ to the solvent. . If using the accelerator, add Ni(acac)₂. The molar ratio of Ni/Ti can be optimized, with ratios around 0.5 often showing maximal acceleration.[1]
-
-
Initiation:
-
Bring the reactor to the desired polymerization temperature of 80°C.[1]
-
Slowly add the triethylaluminum solution via syringe to the stirred slurry. A typical Al/Ti molar ratio for this type of polymerization is between 2.0 and 3.0. Allow the catalyst to age for a short period (e.g., 15 minutes) at the reaction temperature.
-
-
Polymerization:
-
Inject the purified this compound monomer into the reactor.
-
Maintain the reaction at 80°C under continuous stirring for the desired duration (e.g., 1 to 5 hours).
-
-
Termination and Purification:
-
Terminate the polymerization by adding an excess of methanol.
-
Cool the reactor to room temperature.
-
Pour the polymer solution into a larger volume of methanol containing a small amount of HCl to precipitate the polymer and dissolve catalyst residues.
-
Stir the mixture, then collect the polymer by filtration.
-
Wash the collected polymer thoroughly with fresh methanol.
-
Dry the polymer under vacuum at 60°C to a constant weight.
-
Data Presentation
The following tables present representative data for the monomer-isomerization polymerization of 2-heptene. The specific isomer (cis- or trans-) is often not detailed in the source literature, but the data is applicable to the general process starting with 2-heptene.[1]
Table 1: Effect of Catalyst Composition on 2-Heptene Polymerization (Illustrative data based on trends described in literature[1])
| Parameter | Value 1 | Value 2 | Value 3 |
| Monomer (2-Heptene) [mol] | 0.1 | 0.1 | 0.1 |
| TiCl₃ [mmol] | 1.0 | 1.0 | 1.0 |
| (C₂H₅)₃Al [mmol] | 3.0 | 3.0 | 3.0 |
| Ni(acac)₂ [mmol] | 0 | 0.5 | 1.0 |
| Temperature [°C] | 80 | 80 | 80 |
| Time [h] | 3 | 3 | 3 |
| Polymer Yield [%] | ~15% | ~35% | ~30% |
Table 2: Time-Course of 2-Heptene Polymerization with Accelerated Catalyst System (Illustrative data based on trends described in literature[1])
| Parameter | Value 1 | Value 2 | Value 3 |
| Monomer (2-Heptene) [mol] | 0.1 | 0.1 | 0.1 |
| TiCl₃ [mmol] | 1.0 | 1.0 | 1.0 |
| (C₂H₅)₃Al [mmol] | 3.0 | 3.0 | 3.0 |
| Ni(acac)₂ [mmol] | 0.5 | 0.5 | 0.5 |
| Temperature [°C] | 80 | 80 | 80 |
| Time [h] | 1 | 3 | 5 |
| Polymer Yield [%] | ~18% | ~35% | ~50% |
| Molecular Weight (Mn) | High | High | High |
Visualizations
Logical Relationship Diagram
Caption: Logical flow of monomer-isomerization polymerization.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for polymerization.
References
Application Notes and Protocols for Stereoselective Reactions Involving cis-2-Heptene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key stereoselective reactions involving cis-2-heptene. The information is intended to guide researchers in the synthesis of chiral molecules, which are crucial in drug development and other areas of chemical science. The protocols are based on established methodologies, and quantitative data from literature sources are summarized for comparative analysis.
Introduction
This compound is a simple prochiral alkene that serves as an excellent model substrate for the evaluation and optimization of stereoselective reactions. The ability to control the three-dimensional arrangement of atoms in a molecule is paramount in the synthesis of pharmaceuticals, where often only one enantiomer or diastereomer of a drug is therapeutically active. This document details several common and powerful stereoselective transformations applied to this compound, including epoxidation, dihydroxylation, hydroboration-oxidation, and cyclopropanation.
Asymmetric Epoxidation of this compound
Asymmetric epoxidation is a fundamental transformation that introduces a chiral epoxide ring into a molecule. This versatile functional group can be further manipulated to generate a variety of other chiral functionalities.
Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex to catalyze the enantioselective epoxidation of unfunctionalized alkenes.[1] This method is particularly effective for cis-disubstituted alkenes.
Quantitative Data:
| Catalyst | Oxidant | Co-catalyst/Additive | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| (R,R)-Jacobsen's Catalyst | NaOCl | 4-Phenylpyridine N-oxide | CH₂Cl₂ | 0 | - | - | General |
| Chiral Mn-porphyrin catalyst | KHSO₅ | DMAP | - | - | - | 5.8 | [2] |
Experimental Protocol (General for Jacobsen-Katsuki Epoxidation):
-
To a stirred solution of this compound (1.0 mmol) in dichloromethane (5 mL) at 0 °C is added 4-phenylpyridine N-oxide (0.2 mmol).
-
The chiral Mn(III)-salen catalyst (0.05 mmol) is then added to the solution.
-
A buffered solution of commercial bleach (e.g., 0.5 M NaOCl, 3.0 mL) is added dropwise over a period of 1 hour, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred vigorously at 0 °C and monitored by TLC or GC until the starting material is consumed.
-
Upon completion, the layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral epoxide.
-
The enantiomeric excess is determined by chiral GC or HPLC analysis.
Logical Workflow for Jacobsen-Katsuki Epoxidation:
Caption: Workflow for Jacobsen-Katsuki Epoxidation.
Shi Epoxidation
The Shi epoxidation employs a fructose-derived chiral ketone as an organocatalyst and potassium peroxymonosulfate (Oxone) as the oxidant.[3] This method is known for its effectiveness with various alkene substitution patterns.
Quantitative Data:
Experimental Protocol (General for Shi Epoxidation):
-
A mixture of this compound (0.5 mmol), the chiral ketone catalyst (0.15 mmol), and acetonitrile (3 mL) is prepared in a round-bottom flask.
-
A solution of tetra-n-butylammonium sulfate (0.005 mmol) in a buffered aqueous solution (pH 10.5, 3 mL) is added.
-
The mixture is cooled to 0 °C, and a solution of Oxone (0.75 mmol) and potassium carbonate (1.5 mmol) in water (3 mL) is added dropwise over 30 minutes.
-
The reaction is stirred at 0 °C for the prescribed time, with progress monitored by TLC.
-
Upon completion, the reaction is quenched with sodium thiosulfate solution.
-
The mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.
-
Purification by flash chromatography yields the epoxide.
-
Enantiomeric excess is determined by chiral GC or HPLC.
Sharpless Asymmetric Dihydroxylation of this compound
The Sharpless asymmetric dihydroxylation (AD) is a highly reliable method for the enantioselective synthesis of vicinal diols from alkenes.[4] Commercially available reagent mixtures, AD-mix-α and AD-mix-β, provide access to either enantiomer of the diol product.
Quantitative Data:
While the Sharpless AD is a robust reaction, specific data for this compound is not prominently reported in the searched literature. The reaction is known to be effective for a wide range of alkenes.
Experimental Protocol (General for Sharpless Asymmetric Dihydroxylation):
-
In a round-bottom flask, AD-mix-β (or AD-mix-α) (1.4 g per 1 mmol of alkene) is added to a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene).
-
The mixture is stirred at room temperature until both phases are clear.
-
The mixture is cooled to 0 °C, and methanesulfonamide (1.0 mmol) is added (this is often included in the AD-mix but can be added separately).
-
This compound (1.0 mmol) is added, and the reaction is stirred vigorously at 0 °C.
-
The reaction progress is monitored by TLC. The reaction is typically complete within 6-24 hours.
-
Once the starting material is consumed, solid sodium sulfite (1.5 g) is added, and the mixture is stirred for 1 hour at room temperature.
-
The mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with 2 M NaOH, then brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash chromatography to yield the diol.
-
The enantiomeric excess is determined by conversion to a Mosher's ester or by chiral HPLC analysis.
Reaction Pathway for Sharpless Asymmetric Dihydroxylation:
References
Application Notes and Protocols: cis-2-Heptene as a Versatile Starting Material for Fine Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of cis-2-heptene in the synthesis of various fine chemicals, including epoxides, organosulfur compounds, flavors, and insect pheromones.
Synthesis of cis-2,3-Epoxyheptane
Epoxides are valuable intermediates in organic synthesis, serving as precursors to a wide range of functional groups. The epoxidation of this compound proceeds stereospecifically to yield cis-2,3-epoxyheptane, a useful building block for the introduction of oxygen-containing functionalities.
Experimental Protocol: Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is adapted from general procedures for the epoxidation of alkenes.[1][2][3][4][5]
Materials:
-
This compound (C₇H₁₄, MW: 98.19 g/mol )
-
meta-Chloroperoxybenzoic acid (m-CPBA, C₇H₅ClO₃, MW: 172.57 g/mol )
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of alkene).
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add m-CPBA (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate (approx. 20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure cis-2,3-epoxyheptane.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Reagent | m-CPBA | [1][2] |
| Product | cis-2,3-Epoxyheptane | |
| Expected Yield | ~75% | [1] |
| Stereochemistry | cis (syn addition) | [1][4] |
Experimental Workflow
Synthesis of threo-2,3-Bis(10-phenoxathiiniumyl)heptane Perchlorate
The addition of the phenoxathiin cation radical to alkenes provides a route to novel organosulfur compounds. The reaction with this compound is stereospecific, yielding the threo diastereomer of the bis-adduct.
Experimental Protocol
This protocol is based on the stereospecific trans addition of phenoxathiin cation radical to cis-alkenes.
Materials:
-
This compound
-
Phenoxathiin
-
Perchloric acid (70%)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Under an inert atmosphere, prepare a solution of the phenoxathiin cation radical perchlorate by the controlled potential electrolysis of phenoxathiin in anhydrous acetonitrile containing a supporting electrolyte.
-
To this solution, add this compound (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the disappearance of the colored cation radical solution.
-
Upon completion, precipitate the product by the addition of anhydrous diethyl ether.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
-
The crude product can be recrystallized from a suitable solvent system (e.g., acetonitrile/ether) to yield pure threo-2,3-bis(10-phenoxathiiniumyl)heptane perchlorate.
Quantitative Data
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Phenoxathiin cation radical perchlorate |
| Product | threo-2,3-Bis(10-phenoxathiiniumyl)heptane perchlorate |
| Stereochemistry | threo (trans addition) |
Reaction Pathway
Synthesis of γ-Heptalactone (A Flavor Compound)
γ-Heptalactone is a valuable flavor compound with a creamy, coconut-like aroma, used in the food and fragrance industries.[6][7][8][9] A plausible synthetic route from this compound involves a multi-step process.
Synthetic Pathway Overview
Experimental Protocol: Step 1 - Ozonolysis of this compound to Pentanal
This protocol is a general procedure for the ozonolysis of alkenes with a reductive workup.[2][10]
Materials:
-
This compound
-
Methanol (MeOH, anhydrous)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Ozone generator
-
Oxygen source
-
Dimethyl sulfide (DMS)
-
Dry ice/acetone bath
Procedure:
-
Dissolve this compound (1.0 eq) in a 2:1 mixture of anhydrous dichloromethane and methanol.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a persistent blue color is observed, indicating the consumption of the alkene.
-
Purge the solution with oxygen to remove excess ozone.
-
Add dimethyl sulfide (1.5 eq) to the reaction mixture at -78 °C.
-
Allow the mixture to warm slowly to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
The crude pentanal can be purified by distillation.
Experimental Protocol: Step 2 & 3 - Synthesis of γ-Heptalactone from Pentanal
This two-step, one-pot procedure is adapted from general methods for the synthesis of γ-lactones from aldehydes.
Materials:
-
Pentanal
-
Ethyl bromoacetate
-
Zinc dust (activated)
-
Tetrahydrofuran (THF, anhydrous)
-
Hydrochloric acid (HCl, aqueous solution)
-
Sulfuric acid (H₂SO₄, concentrated)
Procedure:
-
Reformatsky Reaction: In a flame-dried flask under an inert atmosphere, add activated zinc dust (1.5 eq) and anhydrous THF.
-
Add a solution of pentanal (1.0 eq) and ethyl bromoacetate (1.2 eq) in THF dropwise to the zinc suspension. The reaction is often initiated with gentle heating or a crystal of iodine.
-
After the initial exothermic reaction subsides, reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is ethyl 4-hydroxyheptanoate.
-
Lactonization: To the crude ethyl 4-hydroxyheptanoate, add a 1:1 mixture of water and ethanol, followed by an excess of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours to hydrolyze the ester.
-
Cool the solution and acidify with hydrochloric acid to pH ~2.
-
Extract the 4-hydroxyheptanoic acid with diethyl ether.
-
Concentrate the ether extracts and add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to induce intramolecular esterification (lactonization).[6][7]
-
Purify the resulting γ-heptalactone by vacuum distillation.
Quantitative Data for γ-Heptalactone Synthesis
| Step | Product | Expected Yield |
| 1. Ozonolysis | Pentanal | High |
| 2. Reformatsky/Hydrolysis | 4-Hydroxyheptanoic Acid | Moderate to Good |
| 3. Lactonization | γ-Heptalactone | High |
Synthesis of Insect Pheromones via Cross-Metathesis
This compound can potentially serve as a C7 building block in the synthesis of insect pheromones through Z-selective cross-metathesis. This reaction allows for the formation of new carbon-carbon double bonds with control over the stereochemistry.[6][11][12][13][14][15]
Representative Protocol: Z-Selective Cross-Metathesis
This protocol is a representative procedure based on the cross-metathesis of internal alkenes with terminal alkenes using a Z-selective ruthenium catalyst.[6][10][13][14][15]
Materials:
-
This compound
-
A terminal alkene (e.g., 1-octene)
-
Z-selective ruthenium catalyst (e.g., Grubbs' or Hoveyda-Grubbs type catalysts with Z-selective ligands)[6][13][14][15]
-
Anhydrous and degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere setup
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the Z-selective ruthenium catalyst (1-5 mol%) in the anhydrous, degassed solvent.
-
Add this compound (1.0 eq) and the terminal alkene (1.0-1.5 eq) to the catalyst solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 12-24 hours.
-
Monitor the reaction progress by gas chromatography (GC) or TLC.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture and purify the product by column chromatography on silica gel.
Quantitative Data for Cross-Metathesis
| Parameter | Value | Reference |
| Starting Material 1 | This compound | |
| Starting Material 2 | Terminal Alkene | |
| Catalyst | Z-selective Ru catalyst | [6][13][14][15] |
| Product | Cross-metathesis product | |
| Expected Z-selectivity | >90% | [6][10][15] |
| Expected Yield | Moderate to Good | [6] |
Cross-Metathesis Logical Diagram
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. ScenTree - Gamma-heptalactone (CAS N° 105-21-5) [scentree.co]
- 7. Buy Bulk - Gamma-Heptalactone | Wholesale Supplier [sinofoodsupply.com]
- 8. gamma-Heptalactone | C7H12O2 | CID 7742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 10. Ruthenium-catalysed Z-selective cross metathesis of allylic-substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. Z-Selective Catalytic Olefin Cross-Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alkene Chemoselectivity in Ruthenium-Catalyzed Z-Selective Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cross Metathesis [organic-chemistry.org]
- 15. Ruthenium-catalysed Z-selective cross metathesis of allylic-substituted olefins - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Catalytic Hydrogenation of cis-2-Heptene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalytic hydrogenation is a fundamental and widely utilized chemical reaction in academic research and industrial processes, including the synthesis of pharmaceuticals and fine chemicals. This process involves the addition of hydrogen across a double or triple bond, converting unsaturated compounds into their saturated or less unsaturated counterparts. The reaction is facilitated by a metal catalyst, which lowers the activation energy and allows the reaction to proceed under milder conditions.[1][2]
This document provides detailed application notes and protocols for the catalytic hydrogenation of cis-2-heptene to heptane. While the primary product is heptane, potential side reactions such as isomerization to trans-2-heptene can occur, impacting the overall reaction kinetics and product distribution. The choice of catalyst and reaction conditions plays a crucial role in achieving high conversion and selectivity. Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum dioxide (PtO₂), and Raney Nickel.[1] This guide will focus on the use of heterogeneous catalysts, particularly Pd/C, due to their high activity, ease of handling, and simple removal from the reaction mixture.[3]
Reaction Mechanism and Stereochemistry
The catalytic hydrogenation of alkenes typically occurs on the surface of a solid metal catalyst. The generally accepted mechanism involves the following key steps:
-
Adsorption of Reactants : Both hydrogen gas (H₂) and the alkene (this compound) are adsorbed onto the surface of the metal catalyst.[1]
-
Activation of Hydrogen : The H-H bond is weakened and cleaved on the catalyst surface, forming reactive metal-hydride species.
-
Hydrogen Transfer : The adsorbed alkene undergoes sequential addition of two hydrogen atoms from the catalyst surface.
-
Desorption of Product : The resulting alkane (heptane) desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
A critical feature of this reaction is its syn-addition stereochemistry. This means that both hydrogen atoms add to the same face of the double bond, as they are delivered from the catalyst surface.[1]
Quantitative Data
Table 1: Effect of Catalyst on Hydrogenation of this compound *
| Catalyst (5 mol%) | Solvent | Temperature (°C) | H₂ Pressure (atm) | Time (h) | Conversion (%) | Heptane Yield (%) |
| 10% Pd/C | Ethanol | 25 | 1 | 2 | >99 | >99 |
| PtO₂ (Adam's cat.) | Ethyl Acetate | 25 | 1 | 3 | >99 | >99 |
| Raney Ni | Ethanol | 50 | 5 | 6 | >95 | >95 |
| Wilkinson's Catalyst | Toluene | 25 | 1 | 4 | >98 | >98 |
This data is representative and compiled based on the general reactivity of internal alkenes.
Table 2: Influence of Reaction Parameters using 10% Pd/C Catalyst *
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 25°C | 50°C | 75°C |
| Reaction Rate | Moderate | Fast | Very Fast |
| H₂ Pressure | 1 atm (balloon) | 5 atm | 10 atm |
| Reaction Rate | Moderate | Fast | Very Fast |
| Catalyst Loading | 1 mol% | 5 mol% | 10 mol% |
| Time for >99% Conv. | 8 h | 2 h | <1 h |
| Solvent | Ethanol | Ethyl Acetate | Hexane |
| Relative Rate | Fast | Fast | Slower |
This table illustrates general trends. Optimal conditions should be determined experimentally.
Experimental Protocols
The following protocols provide a general framework for the catalytic hydrogenation of this compound in a laboratory setting.
Protocol 1: Small-Scale Hydrogenation using a Hydrogen Balloon
This protocol is suitable for reactions on a millimole scale.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask with a stir bar
-
Rubber septum
-
Vacuum/Nitrogen line
-
Hydrogen gas cylinder and balloon
-
Syringe and needle
-
Celite or filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup : To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1 mmol, 98.19 mg) and ethanol (10 mL).
-
Catalyst Addition : Carefully add 10% Pd/C (5-10 mol%, e.g., 50 mg for a 1 mmol reaction).
-
Inert Atmosphere : Seal the flask with a rubber septum. Connect the flask to a vacuum/nitrogen line using a needle.
-
Degassing : Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Hydrogen Introduction : While stirring, evacuate the flask one final time. Fill a balloon with hydrogen gas from the cylinder and attach it to a needle. Insert the needle into the septum of the reaction flask. The hydrogen will be drawn into the flask.
-
Reaction Monitoring : Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots.
-
Work-up : Once the reaction is complete (typically 1-4 hours), remove the hydrogen balloon and carefully vent the flask with nitrogen.
-
Catalyst Removal : Dilute the reaction mixture with a small amount of the reaction solvent and filter it through a pad of Celite or a syringe filter to remove the palladium catalyst. Wash the filter pad with additional solvent.
-
Product Isolation : Combine the filtrates and remove the solvent using a rotary evaporator to yield the crude heptane product.
-
Analysis : Characterize the product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.
Protocol 2: Hydrogenation using a Parr Hydrogenator
This protocol is suitable for larger scale reactions or reactions requiring higher hydrogen pressure.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Parr shaker apparatus with a reaction bottle
-
Filtration apparatus
Procedure:
-
Loading the Reactor : Place a solution of this compound in ethanol into the Parr reaction bottle. Carefully add the 10% Pd/C catalyst.
-
Sealing the Reactor : Securely attach the bottle to the Parr shaker apparatus.
-
Purging the System : Purge the system with nitrogen several times to remove air.
-
Pressurizing with Hydrogen : Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).
-
Reaction : Begin shaking and, if necessary, heating the reaction mixture. Monitor the pressure gauge; a drop in pressure indicates hydrogen consumption.
-
Completion and Work-up : Once the pressure stabilizes (indicating the reaction is complete), stop the shaker and carefully vent the hydrogen. Purge the system with nitrogen.
-
Catalyst Removal and Product Isolation : Remove the reaction bottle. Filter the contents to remove the catalyst and isolate the product as described in Protocol 1.
Troubleshooting and Considerations
-
Incomplete Reaction : If the reaction does not go to completion, consider increasing the catalyst loading, hydrogen pressure, or reaction temperature. Ensure the catalyst is active; old or improperly stored catalysts may have reduced activity.
-
cis-trans Isomerization : Some catalysts, particularly under certain conditions, can promote the isomerization of this compound to the more stable trans-2-heptene before hydrogenation occurs. This can affect the overall reaction rate, as trans isomers generally hydrogenate more slowly than cis isomers. Using milder conditions and shorter reaction times can help minimize isomerization.
-
Catalyst Poisoning : Impurities in the substrate or solvent (e.g., sulfur compounds) can poison the catalyst, leading to deactivation. Ensure high-purity reagents are used.
-
Safety : Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood, and sources of ignition should be eliminated. Palladium on carbon can be pyrophoric, especially after filtration when it is dry and still contains adsorbed hydrogen. Handle with care and quench the used catalyst properly.
Product Analysis
The primary method for monitoring the reaction and analyzing the final product is Gas Chromatography-Mass Spectrometry (GC-MS).
-
Monitoring : A small aliquot of the reaction mixture can be withdrawn, filtered through a small plug of silica or a syringe filter to remove the catalyst, and injected into the GC-MS. The disappearance of the this compound peak (and any trans-2-heptene isomer) and the appearance of the heptane peak indicate the progress of the reaction.
-
Final Analysis : The final product should be analyzed by GC-MS to confirm the absence of starting material and isomers. The mass spectrum of heptane will show a molecular ion peak at m/z = 100 and a characteristic fragmentation pattern. ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product.
By following these protocols and considering the key mechanistic and practical aspects, researchers can successfully perform the catalytic hydrogenation of this compound for various applications in synthesis and drug development.
References
Application Note: Stereospecific Epoxidation of cis-2-Heptene using m-Chloroperoxybenzoic Acid (mCPBA)
Introduction
Epoxides are valuable synthetic intermediates in organic chemistry, serving as precursors to a wide variety of functional groups, including diols, amino alcohols, and ethers. The Prilezhaev reaction, which employs a peroxy acid to convert an alkene to an epoxide, is a fundamental transformation in modern organic synthesis.[1][2] This application note details a reliable protocol for the stereospecific epoxidation of cis-2-heptene to form cis-2,3-epoxyheptane using meta-chloroperoxybenzoic acid (mCPBA). The reaction proceeds via a concerted "butterfly" transition state, ensuring the retention of the cis stereochemistry of the starting alkene in the final epoxide product.[3]
Reaction and Mechanism
The epoxidation of an alkene with a peroxy acid like mCPBA is a single-step, concerted reaction.[2][3] The π-bond of the alkene acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid. Simultaneously, the O-O bond of the peroxy acid cleaves, and an intramolecular proton transfer occurs, yielding the epoxide and m-chlorobenzoic acid as a byproduct.[3] This concerted mechanism ensures a syn-addition of the oxygen atom to the double bond, meaning both C-O bonds form on the same face of the alkene.[4] Consequently, a cis-alkene will exclusively yield a cis-epoxide.[3]
Experimental Protocol
This protocol is designed for the small-scale synthesis of cis-2,3-epoxyheptane. All operations involving organic solvents should be performed in a well-ventilated fume hood.
Materials:
-
This compound (97%)
-
meta-Chloroperoxybenzoic acid (mCPBA, ≤77%)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium sulfite solution (Na₂SO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Ice bath
-
Rotary evaporator
-
Glassware for purification (e.g., chromatography column)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 10.2 mmol) in 20 mL of anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of mCPBA: While stirring, add solid mCPBA (2.8 g, ~12.2 mmol, 1.2 equivalents, assuming 77% purity) portion-wise to the cooled solution over 10-15 minutes. The reaction is exothermic, so slow addition is crucial to maintain the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, cool the reaction mixture again to 0 °C and filter to remove the precipitated m-chlorobenzoic acid.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of saturated aqueous Na₂SO₃ solution (to quench excess peroxide), 2 x 20 mL of saturated aqueous NaHCO₃ solution (to remove the acidic byproduct), and 20 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification:
The crude cis-2,3-epoxyheptane can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Data Presentation
| Parameter | Value |
| Reactants | |
| This compound | 1.0 g (10.2 mmol) |
| mCPBA (≤77%) | 2.8 g (~12.2 mmol) |
| Solvent | |
| Dichloromethane | 20 mL |
| Reaction Conditions | |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4-5 hours |
| Product | |
| cis-2,3-Epoxyheptane | Theoretical Yield: 1.16 g |
| Molecular Weight | 114.19 g/mol [5] |
Safety Precautions
-
mCPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry. Handle with care and store in a cool, dry place away from heat and sources of ignition.[1] Avoid contact with skin and eyes, and always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it exclusively in a chemical fume hood.
-
The work-up procedure generates gas (CO₂ from bicarbonate wash), so vent the separatory funnel frequently.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the epoxidation of this compound.
Reaction Mechanism
Caption: Concerted mechanism of mCPBA epoxidation.
References
The Utility of cis-2-Heptene in Elucidating Reaction Mechanisms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2-Heptene, a simple acyclic alkene, serves as an exemplary substrate for investigating a variety of fundamental organic reaction mechanisms. Its well-defined stereochemistry and straightforward structure allow for clear interpretation of reaction outcomes, making it an invaluable tool for researchers and professionals in the fields of organic synthesis, mechanistic studies, and drug development. This document provides detailed application notes and experimental protocols for key reactions involving this compound, including epoxidation, dihydroxylation, hydroboration-oxidation, and ozonolysis. The stereochemical and regiochemical outcomes of these reactions provide profound insights into the underlying mechanistic pathways.
Key Applications of this compound in Mechanistic Studies
-
Stereochemistry of Addition Reactions: The cis-configuration of the double bond allows for the unambiguous determination of syn- or anti-addition pathways.
-
Regioselectivity: In reactions such as hydroboration-oxidation, the unsymmetrical nature of this compound enables the study of Markovnikov versus anti-Markovnikov addition.
-
Reaction Kinetics: The reactivity of the double bond in this compound can be quantitatively assessed to study the influence of solvents and catalysts on reaction rates.[1]
-
Structural Elucidation: Ozonolysis of this compound yields predictable cleavage products, a classic method for determining the position of a double bond in an unknown alkene.
Quantitative Data Summary
The following tables summarize key quantitative data for the reactions of this compound, providing a basis for comparison and for understanding the factors that influence reaction outcomes.
Table 1: Epoxidation of this compound with meta-Chloroperoxybenzoic Acid (mCPBA)
| Solvent | Rate Constant (k, M⁻¹s⁻¹) | Product(s) | Stereochemistry | Typical Yield |
| Carbon Tetrachloride | Data not available | cis-2,3-Epoxyheptane | syn-addition | ~75%[2] |
| Dichloromethane | Data not available | cis-2,3-Epoxyheptane | syn-addition | High |
| Chloroform | Data not available | cis-2,3-Epoxyheptane | syn-addition | High |
Note: While specific rate constants for all solvents were not found, studies have been conducted on the rate constants for this reaction.[1]
Table 2: Dihydroxylation of this compound
| Reagent | Product(s) | Stereochemistry | Diastereomeric Ratio (erythro/threo) | Typical Yield |
| OsO₄, NMO | Heptane-2,3-diol | syn-addition (meso) | Predominantly erythro | High |
| Cold, dilute KMnO₄ | Heptane-2,3-diol | syn-addition (meso) | Predominantly erythro | Moderate to High |
| 1. mCPBA 2. H₃O⁺ | Heptane-2,3-diol | anti-addition (racemic) | Predominantly threo | High |
Table 3: Hydroboration-Oxidation of this compound
| Reagent | Product(s) | Regioselectivity | Stereochemistry | Typical Yield |
| 1. BH₃·THF 2. H₂O₂, NaOH | Heptan-2-ol and Heptan-3-ol | Anti-Markovnikov (major) | syn-addition | High |
Table 4: Ozonolysis of this compound
| Work-up Condition | Product(s) | Expected Yield |
| Reductive (e.g., Zn/H₂O or DMS) | Pentanal and Acetaldehyde | High |
| Oxidative (e.g., H₂O₂) | Pentanoic acid and Acetic acid | High |
Experimental Protocols
Epoxidation of this compound with mCPBA
This protocol describes the synthesis of cis-2,3-epoxyheptane from this compound using meta-chloroperoxybenzoic acid (mCPBA). The reaction proceeds via a concerted mechanism, resulting in syn-addition of the oxygen atom to the double bond.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (mCPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (approximately 10 mL per gram of alkene).
-
Cool the solution in an ice bath with stirring.
-
In a separate beaker, dissolve mCPBA (1.1 eq) in dichloromethane.
-
Add the mCPBA solution dropwise to the stirred alkene solution over 15-20 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, a white precipitate of meta-chlorobenzoic acid will have formed. Filter the reaction mixture to remove the precipitate.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove excess peroxyacid and the benzoic acid byproduct.
-
Wash the organic layer with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude cis-2,3-epoxyheptane.
-
The product can be further purified by distillation or column chromatography if necessary.
Safety Precautions: mCPBA is a potentially explosive solid and should be handled with care. Avoid grinding or subjecting it to shock. Dichloromethane is a volatile and potentially carcinogenic solvent; handle it in a well-ventilated fume hood.
syn-Dihydroxylation of this compound using Osmium Tetroxide
This protocol details the syn-dihydroxylation of this compound to yield the meso-heptane-2,3-diol using a catalytic amount of osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as the co-oxidant. This method is highly stereospecific.
Materials:
-
This compound
-
Osmium tetroxide (OsO₄, 4% solution in water)
-
N-methylmorpholine N-oxide (NMO, 50 wt. % solution in water)
-
Acetone
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (10:1 v/v).
-
Add NMO (1.2 eq) to the solution with stirring.
-
To the stirred solution, add a catalytic amount of the OsO₄ solution (e.g., 0.01 eq). The solution will turn dark brown.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding solid sodium sulfite (approx. 1 g per mmol of alkene) and stir for 30 minutes. The color should lighten.
-
Remove the acetone using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude diol.
-
The product can be purified by recrystallization or column chromatography.
Safety Precautions: Osmium tetroxide is highly toxic, volatile, and can cause severe burns to the eyes and respiratory tract. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.
Hydroboration-Oxidation of this compound
This two-step procedure converts this compound into a mixture of heptan-2-ol and heptan-3-ol, with the anti-Markovnikov product (heptan-2-ol) being the major product. The reaction is a syn-addition of H and OH across the double bond.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH, 3 M aqueous solution)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a septum
-
Syringe and needle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
Part A: Hydroboration
-
Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum.
-
Add this compound (1.0 eq) and anhydrous THF to the flask.
-
Cool the flask in an ice bath.
-
Slowly add the BH₃·THF solution (0.4 eq) via syringe over 10-15 minutes while maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
Part B: Oxidation
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic. Maintain the temperature below 30 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.
-
Add diethyl ether to the reaction mixture and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to obtain the crude alcohol mixture.
-
The products can be separated and purified by column chromatography or gas chromatography.
Safety Precautions: Borane-THF is flammable and reacts violently with water. Hydrogen peroxide (30%) is a strong oxidizer and can cause severe burns. Handle both with care in a fume hood.
Ozonolysis of this compound with Reductive Work-up
This protocol describes the oxidative cleavage of the double bond in this compound to yield pentanal and acetaldehyde using ozone, followed by a reductive work-up with zinc and acetic acid.
Materials:
-
This compound
-
Methanol or Dichloromethane (solvent)
-
Ozone generator
-
Gas dispersion tube
-
Zinc dust (Zn)
-
Acetic acid (CH₃COOH)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask
-
Dry ice/acetone bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or dichloromethane in a three-necked round-bottom flask equipped with a gas dispersion tube and a gas outlet tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone from an ozone generator through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with nitrogen or air to remove excess ozone.
-
To the cold solution, add zinc dust (2.0 eq) and a small amount of acetic acid.
-
Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours.
-
Filter the mixture to remove excess zinc.
-
Transfer the filtrate to a separatory funnel and add water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation due to the volatility of the aldehyde products.
Safety Precautions: Ozone is a toxic and powerful oxidizing agent. This reaction must be performed in a well-ventilated fume hood. Ozonides can be explosive, so the reaction should not be allowed to warm up before the reductive work-up is complete.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and experimental workflows for the reactions of this compound.
Caption: Epoxidation of this compound with mCPBA.
Caption: Dihydroxylation pathways of this compound.
Caption: Experimental workflow for hydroboration-oxidation.
Caption: Ozonolysis of this compound mechanism.
References
Troubleshooting & Optimization
Preventing isomerization of cis-2-Heptene during reactions
Welcome to the Technical Support Center for cis-2-Heptene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of this compound during chemical reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the inherent stability of this compound, and why does it isomerize?
This compound is a geometric isomer of 2-heptene where the alkyl groups attached to the double bond are on the same side. Generally, cis-alkenes are thermodynamically less stable than their trans counterparts due to steric hindrance between the adjacent alkyl groups. This steric strain raises the ground-state energy of the cis isomer, making it more prone to isomerize to the more stable trans isomer. The trans isomer of 2-butene, a similar small alkene, is more stable than the cis isomer by approximately 2.8 kJ/mol, leading to an equilibrium mixture that favors the trans form.[1]
Isomerization can be initiated by several factors that provide a low-energy pathway for the temporary cleavage of the pi bond in the C=C double bond, allowing for rotation and subsequent reformation of the pi bond in the more stable trans configuration.
Q2: What are the common causes of this compound isomerization during a reaction?
Isomerization of this compound can be induced by several factors during a chemical reaction:
-
Acid Catalysis: Traces of acid can protonate the double bond, forming a carbocation intermediate. Rotation around the single C-C bond in the carbocation, followed by deprotonation, can lead to the formation of the trans isomer.
-
Base Catalysis: Strong bases can deprotonate an allylic proton, forming an allylic anion. Reprotonation of this intermediate can yield the trans isomer.
-
Heat (Thermal Isomerization): High reaction temperatures can provide sufficient energy to overcome the rotational barrier of the double bond, leading to a thermodynamic equilibrium favoring the trans isomer.
-
Light (Photochemical Isomerization): Exposure to ultraviolet (UV) light can promote an electron to a π* antibonding orbital, which weakens the double bond and allows for rotation, leading to isomerization.
-
Transition Metal Catalysts: Many transition metal catalysts, particularly those used in hydrogenation and metathesis, can have side reactions that promote double bond migration and cis/trans isomerization. This is often due to the formation of metal-hydride species.
Q3: How can I prevent or minimize isomerization of this compound?
Preventing isomerization requires careful control of reaction conditions and selection of reagents. Here are some general strategies:
-
Use Stereospecific or Stereoselective Reactions: Whenever possible, choose reactions that are known to proceed with high stereospecificity, meaning the stereochemistry of the starting material directly dictates the stereochemistry of the product.
-
Control Reaction Temperature: Keep the reaction temperature as low as possible to avoid providing the activation energy for thermal isomerization.
-
Purify Reagents and Solvents: Ensure that all reagents and solvents are free from acidic or basic impurities that could catalyze isomerization. Purification methods like distillation or passing through a column of neutral alumina can be effective.
-
Exclude Light: If the reaction is sensitive to light, protect the reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware.
-
Choose the Right Catalyst: For catalytic reactions, select catalysts that are known for their high stereoselectivity and low isomerization activity. For example, in hydrogenation, Lindlar's catalyst is used for the syn-hydrogenation of alkynes to cis-alkenes and is less prone to over-reduction or isomerization.[2][3]
-
Use of Additives: In some cases, additives can be used to suppress isomerization. For instance, in olefin metathesis, additives like 1,4-benzoquinone can minimize isomerization by reacting with ruthenium hydride species that are often responsible for this side reaction.
Troubleshooting Guides
Issue 1: Unexpected formation of trans-2-heptene in an acid-catalyzed reaction.
| Possible Cause | Troubleshooting Step |
| Excessive acid concentration or temperature. | Reduce the concentration of the acid catalyst. Run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Prolonged reaction time. | Monitor the reaction progress closely using techniques like GC or TLC and quench the reaction as soon as the starting material is consumed to a satisfactory level. |
| Nature of the acid catalyst. | Consider using a milder acid catalyst. For example, if a strong mineral acid is causing isomerization, a weaker organic acid or a solid-supported acid might be a better alternative. |
Issue 2: Isomerization observed during a transition metal-catalyzed reaction (e.g., hydrogenation, hydroboration).
| Possible Cause | Troubleshooting Step |
| Catalyst-induced isomerization. | For hydrogenation, ensure you are using a catalyst system that favors the desired stereochemical outcome without promoting isomerization. For example, catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) can sometimes lead to isomerization.[4] Consider alternative catalysts known for high stereoselectivity. |
| Reaction conditions favoring isomerization. | Optimize reaction parameters such as solvent, temperature, and pressure. Lower temperatures generally disfavor isomerization. |
| Impure catalyst. | Use a high-purity catalyst from a reputable supplier. Impurities in the catalyst can sometimes lead to unwanted side reactions. |
Experimental Protocols for Stereospecific Reactions
Protocol 1: Stereospecific Epoxidation of this compound using m-CPBA
This protocol describes the epoxidation of this compound to form cis-2,3-epoxyheptane, a reaction known to be stereospecific.[5]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of m-CPBA (1.1 eq) in dichloromethane to the cooled solution of the alkene over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the excess peroxyacid and the meta-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cis-2,3-epoxyheptane.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Stereospecific Hydroboration-Oxidation of this compound
This protocol details the syn-addition of a hydroxyl group and a hydrogen atom across the double bond of this compound, which is a stereospecific process.[6]
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Aqueous sodium hydroxide (NaOH), 3 M solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, place a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution (0.4 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The addition of hydrogen peroxide is exothermic.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Data Presentation
Table 1: Influence of Reaction Conditions on Isomerization (Analogous Data for 2-Butene)
| Condition | cis Isomer (%) | trans Isomer (%) | Reference |
| Acid-Catalyzed Equilibrium (p-toluenesulfonic acid in glacial acetic acid, 50°C) | 24 | 76 | [1] |
| Heat of Hydrogenation (ΔH°hydrog) | -119 kJ/mol | -115 kJ/mol | [1] |
Note: Data for 2-butene is presented as a close analog to 2-heptene to illustrate the general thermodynamic principles.
Visualizations
Isomerization Pathways of this compound
Caption: General pathways for the isomerization of this compound to trans-2-heptene.
Workflow for a Stereospecific Epoxidation Reaction
Caption: Experimental workflow for the stereospecific epoxidation of this compound.
Troubleshooting Logic for Isomerization Issues
Caption: A logical guide to troubleshooting unwanted isomerization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Pairwise semi-hydrogenation of alkyne to cis -alkene on platinum-tin intermetallic compounds - Nanoscale (RSC Publishing) DOI:10.1039/D0NR00920B [pubs.rsc.org]
- 3. quora.com [quora.com]
- 4. Unexpected Consequences of Alkene Hydrogenation [sites.science.oregonstate.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing cis-2-Heptene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of cis-2-Heptene. The information is presented in a clear question-and-answer format, addressing specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and effective methods for the stereoselective synthesis of this compound are:
-
Partial hydrogenation of 2-heptyne using a Lindlar catalyst: This method is highly stereoselective, yielding the cis-alkene.[1]
-
The Wittig reaction: Specifically, the reaction of pentanal with a non-stabilized ylide, such as the one generated from ethyltriphenylphosphonium bromide, favors the formation of the Z (cis) isomer.[2][3]
Q2: How do I choose between Lindlar hydrogenation and the Wittig reaction?
A2: The choice of method depends on several factors:
-
Starting material availability: If 2-heptyne is readily available, Lindlar hydrogenation is a direct and efficient route. If you are starting from an aldehyde, the Wittig reaction is more suitable.
-
Scale of reaction: For larger scale syntheses, Lindlar hydrogenation can be more cost-effective.
-
Byproducts: The Wittig reaction produces triphenylphosphine oxide as a significant byproduct, which requires specific purification steps to remove. Lindlar hydrogenation byproducts are typically small amounts of the starting alkyne or the over-hydrogenated alkane (heptane).
Q3: What is a Lindlar catalyst and why is it effective for cis-alkene synthesis?
A3: A Lindlar catalyst is a "poisoned" or deactivated palladium catalyst, typically composed of palladium on a calcium carbonate or barium sulfate support, treated with a catalyst poison like lead acetate and quinoline.[4] This deactivation prevents the complete hydrogenation of the alkyne to an alkane, stopping the reaction at the cis-alkene stage. The reaction occurs with syn-addition of hydrogen atoms to the alkyne on the catalyst surface, resulting in the exclusive formation of the cis isomer.
Q4: How does the Wittig reaction achieve cis-selectivity?
A4: The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphorus ylide. For the synthesis of this compound, a non-stabilized ylide (e.g., from ethyltriphenylphosphonium bromide) is used.[2] Non-stabilized ylides react with aldehydes to preferentially form a cis-oxaphosphetane intermediate under kinetic control, which then collapses to form the Z (cis)-alkene and triphenylphosphine oxide.[2]
Troubleshooting Guides
Lindlar Hydrogenation of 2-Heptyne
Q: My reaction is producing a significant amount of heptane (over-hydrogenation). How can I prevent this?
A: Over-hydrogenation is a common issue resulting from a catalyst that is too active. Here are several solutions:
-
Increase the amount of catalyst poison: The concentration of quinoline is crucial. An insufficient amount will lead to over-activity of the palladium.
-
Monitor the reaction closely: Use Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the disappearance of the 2-heptyne starting material. Stop the reaction as soon as the alkyne is consumed.
-
Control hydrogen pressure: Ensure you are using a balloon of hydrogen or a system that does not create high pressure, as this can favor over-hydrogenation.
-
Check the catalyst quality: If you have prepared the Lindlar catalyst yourself, ensure the poisoning procedure was carried out correctly. Commercial catalysts can also vary in activity between batches.
Q: The reaction is very slow or incomplete. What could be the cause?
A: A sluggish or incomplete reaction can be due to several factors:
-
Catalyst deactivation: The catalyst can be "over-poisoned" with too much quinoline or other inhibitors. Impurities in the starting material or solvent can also poison the catalyst.
-
Poor quality catalyst: The palladium on the support may not be sufficiently active.
-
Insufficient hydrogen: Ensure there is a continuous supply of hydrogen to the reaction mixture.
-
Poor mixing: The reaction is heterogeneous, so vigorous stirring is necessary to ensure good contact between the reactants, solvent, hydrogen, and catalyst.
Wittig Reaction for this compound Synthesis
Q: The yield of this compound is low. What are the potential reasons?
A: Low yields in a Wittig reaction can stem from several issues:
-
Inefficient ylide formation: The base used to deprotonate the phosphonium salt may not be strong enough, or the reaction may not have been given enough time. Ensure anhydrous conditions, as water will quench the strong base.
-
Decomposition of the ylide: Non-stabilized ylides can be unstable. It is best to generate the ylide in situ and use it immediately.
-
Side reactions of the aldehyde: Aldehydes can undergo self-condensation (aldol reaction) under basic conditions. It is often best to add the aldehyde to the pre-formed ylide.
-
Steric hindrance: While not a major issue for pentanal, highly substituted aldehydes or ketones can react slowly.[5]
Q: The cis/trans selectivity is poor, with a significant amount of trans-2-Heptene being formed. How can I improve the cis-selectivity?
A: Achieving high cis-selectivity with non-stabilized ylides is highly dependent on the reaction conditions:
-
Low temperature: The formation of the cis-oxaphosphetane intermediate is favored at low temperatures. Running the reaction at -78 °C (dry ice/acetone bath) is often recommended.
-
Salt-free conditions: Lithium salts can lead to equilibration of the intermediates, resulting in a higher proportion of the more stable trans-alkene. Using sodium or potassium-based strong bases can improve cis-selectivity.
-
Solvent choice: Aprotic, non-polar solvents like tetrahydrofuran (THF) or diethyl ether generally favor the formation of the cis-alkene.
Q: I am having difficulty removing the triphenylphosphine oxide byproduct. What is the best method?
A: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction. Here are a few effective purification strategies:
-
Crystallization: Triphenylphosphine oxide is often a crystalline solid. If your product is a liquid, you may be able to crystallize the byproduct out of the crude reaction mixture by dissolving it in a minimal amount of a suitable solvent and cooling it.
-
Chromatography: Column chromatography on silica gel is a very effective method. Triphenylphosphine oxide is more polar than this compound. Eluting with a non-polar solvent or a solvent mixture with low polarity (e.g., hexane or a hexane/ethyl acetate gradient) will allow the this compound to elute first.[6]
-
Fractional Distillation: Due to the significant difference in boiling points between this compound (approx. 98 °C) and triphenylphosphine oxide (approx. 360 °C), fractional distillation is an excellent method for purification, especially on a larger scale.[7]
Experimental Protocols
Synthesis of this compound via Lindlar Hydrogenation
1. Materials:
-
2-Heptyne
-
Lindlar catalyst (5% Pd on CaCO3, poisoned with lead acetate)
-
Quinoline
-
Methanol (or another suitable solvent like hexane or ethanol)
-
Hydrogen gas (balloon)
2. Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-heptyne in methanol.
-
Add the Lindlar catalyst (typically 5-10% by weight relative to the alkyne).
-
Add a small amount of quinoline (typically 1-2% by weight relative to the catalyst).
-
Purge the flask with nitrogen or argon, then evacuate and backfill with hydrogen from a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by GC or TLC.
-
Once the 2-heptyne is consumed, stop the reaction by filtering off the catalyst through a pad of Celite.
-
Remove the solvent under reduced pressure.
-
Purify the resulting liquid by fractional distillation to obtain pure this compound.
Synthesis of this compound via Wittig Reaction
1. Materials:
-
Ethyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium in hexanes, sodium hydride, or potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (THF)
-
Pentanal
-
Saturated aqueous ammonium chloride solution
-
Hexane
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
2. Procedure: Part A: Ylide Formation
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyltriphenylphosphonium bromide.[8]
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (e.g., n-butyllithium) dropwise. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30-60 minutes.
Part B: Wittig Reaction and Workup
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of pentanal in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with hexane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
Part C: Purification
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to separate the this compound from the triphenylphosphine oxide byproduct.
-
Alternatively, for larger quantities, purify by fractional distillation.
Quantitative Data
Table 1: Influence of Reaction Conditions on the Hydrogenation of 2-Hexyne (a close analog of 2-Heptyne)
| Catalyst System | Conversion of 2-Hexyne (%) | Yield of cis-2-Hexene (%) | Selectivity to cis-2-Hexene (%) |
| Lindlar Catalyst | 100 | 74 | >80 |
| Pd/SiO2 with [BMPL][DCA] | 100 | 88 | >80 |
| Pd-NP in methanol | 100 | 82 | >80 |
Data adapted from a study on 2-hexyne hydrogenation, which is expected to have similar reactivity to 2-heptyne.[9][10][11]
Table 2: General Influence of Wittig Reaction Parameters on Stereoselectivity
| Ylide Type | Solvent Polarity | Temperature | Additives | Predominant Isomer |
| Non-stabilized | Non-polar (e.g., THF) | Low (-78 °C) | Salt-free | Z (cis) |
| Non-stabilized | Polar | Room Temperature | Li+ salts | Mixture or E (trans) |
| Stabilized | Aprotic | Room Temperature | None | E (trans) |
Visualizations
Caption: Workflow for this compound synthesis via Lindlar hydrogenation.
Caption: Workflow for this compound synthesis via the Wittig reaction.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mechanistic Studies of Ethylene and α-Olefin Co-oligomerization Catalyzed by Chromium-PNP Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CatOnium ethyltriphenylphosphonium Bromide: An all-round reagent for organic synthesis. - Vesta Chemicals bv [vestachem.com]
- 7. Purification [chem.rochester.edu]
- 8. Buy Ethyl Triphenyl Phosphonium Bromide at Affordable Prices, Manufacturer & Supplier [tatvachintan.in]
- 9. Highly cis-selective and lead-free hydrogenation of 2-hexyne by a supported Pd catalyst with an ionic-liquid layer - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Highly cis -selective and lead-free hydrogenation of 2-hexyne by a supported Pd catalyst with an ionic-liquid layer - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04183F [pubs.rsc.org]
Technical Support Center: Purification of cis-2-Heptene by Distillation
Welcome to the technical support center for the purification of cis-2-Heptene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered during the distillation process.
Frequently Asked Questions (FAQs)
Q1: What are the boiling points of cis- and trans-2-Heptene, and why is this important? A1: The boiling points of cis- and trans-2-Heptene are very close, making their separation challenging. Fractional distillation is required to exploit the small difference in volatility. The cis isomer generally has a slightly higher boiling point due to minor polarity differences.[1]
Q2: Why is fractional distillation necessary instead of simple distillation? A2: Simple distillation is only effective for separating liquids with boiling point differences of at least 70°C.[2] Because the boiling points of cis- and trans-2-Heptene are nearly identical, a fractional distillation column with a high number of theoretical plates is essential to achieve separation. Each "plate" represents a mini-distillation, and multiple cycles of vaporization and condensation along the column gradually enrich the vapor with the more volatile component (the trans-isomer).
Q3: What type of distillation column is recommended for this separation? A3: A highly efficient fractional distillation column is crucial. Options include a Vigreux column or, for better separation, a packed column (e.g., with Raschig rings or metal sponges). The key is to maximize the surface area and the number of theoretical plates to effectively separate the isomers. Insulating the column is also vital to maintain a stable temperature gradient.
Q4: How can I determine the purity and isomer ratio of my distilled fractions? A4: Gas Chromatography (GC) is the most common and effective method for analyzing the purity and determining the cis/trans isomer ratio of your fractions. Other methods like HPLC and NMR spectroscopy can also be used for analysis.[3]
Q5: Is there a risk of this compound isomerizing to the more stable trans isomer during distillation? A5: While the trans isomer is thermodynamically more stable, the thermal energy from a standard distillation is typically not high enough to cause significant isomerization. However, prolonged heating at high temperatures or the presence of acidic impurities could potentially facilitate this conversion. It is good practice to distill at the lowest feasible pressure (vacuum distillation) if thermal stability is a concern.
Data Presentation
Table 1: Physical Properties of 2-Heptene Isomers
| Property | This compound | trans-2-Heptene |
| Boiling Point | 98-99 °C | 98-98.5 °C[1][4][5][6][7] |
| Density | ~0.708 g/mL @ 25°C | ~0.701 g/mL @ 25°C[1] |
| Refractive Index (n20/D) | ~1.407 | ~1.404[1][4] |
Note: The boiling points are extremely close, underscoring the difficulty of the separation.
Table 2: Example Gas Chromatography (GC) Conditions for Isomer Analysis
| Parameter | Setting |
| Column | Non-polar capillary column (e.g., DB-1, HP-5ms) |
| Column Length | 30 m - 100 m (longer columns provide better resolution) |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Initial Temp: 40°C (hold 5 min), Ramp: 2-5°C/min to 100°C |
| Injector Temp | 200°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 250°C |
Note: These are starting conditions and may require optimization for your specific instrument and column.
Troubleshooting Guide
Problem: Poor separation of isomers (product purity is low).
-
Possible Cause 1: Insufficient column efficiency.
-
Solution: Use a longer packed fractional distillation column to increase the number of theoretical plates. Ensure the packing material is appropriate and evenly distributed.
-
-
Possible Cause 2: Distillation rate is too fast.
-
Solution: Reduce the heating mantle temperature. A slow, steady distillation rate of 1-2 drops per second is optimal for allowing the vapor-liquid equilibria to be established in the column.
-
-
Possible Cause 3: Poor column insulation.
-
Solution: Wrap the distillation column securely with glass wool or aluminum foil to prevent heat loss and maintain a consistent temperature gradient.[2]
-
-
Possible Cause 4: Column flooding.
-
Solution: This occurs when the vapor flow rate is too high, preventing liquid from returning down the column. Reduce the heating rate immediately until the flooding recedes, then resume heating at a lower temperature.
-
Problem: Distillation is running too slowly or has stopped.
-
Possible Cause 1: Insufficient heat.
-
Solution: Gradually increase the temperature of the heating mantle. The mantle should be set 20-30°C higher than the boiling point of the liquid.[8]
-
-
Possible Cause 2: Vapor leaks in the apparatus.
-
Solution: Check all glassware joints to ensure they are properly sealed. Use Keck clips to secure connections and apply a small amount of vacuum grease if necessary (ensure it is compatible with your material).
-
-
Possible Cause 3: Thermometer placement is incorrect.
-
Solution: The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[2]
-
Problem: The temperature at the distillation head is fluctuating.
-
Possible Cause 1: Uneven boiling ("bumping").
-
Solution: Ensure boiling chips or a magnetic stir bar are in the distillation flask to promote smooth boiling. Do not add boiling chips to a hot liquid.
-
-
Possible Cause 2: The column has not reached thermal equilibrium.
-
Solution: Allow the system to reflux for a period before beginning to collect the distillate. This allows the temperature gradient along the column to stabilize.
-
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
-
Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram below.
-
Place the impure this compound mixture in a round-bottom flask, adding a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Attach a packed fractionating column vertically to the flask.
-
Place the distillation head (Y-adapter) on top of the column, ensuring the thermometer is positioned correctly.
-
Connect the condenser to the side arm and secure it. Ensure cooling water flows from the bottom inlet to the top outlet.
-
Attach a collection flask at the end of the condenser.
-
-
Insulation: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss.
-
Heating: Begin heating the mixture gently using a heating mantle.
-
Equilibration: As the mixture boils, watch the ring of condensate slowly rise through the column. Allow the system to reflux (condensate returning to the flask) for at least 30 minutes to establish a proper temperature gradient.
-
Fraction Collection:
-
Slowly begin collecting the distillate at a rate of 1-2 drops per second.
-
Collect a small initial "forerun" fraction, which will be enriched in any lower-boiling impurities.
-
Monitor the head temperature. Collect the main fraction over a very narrow and stable temperature range corresponding to the boiling point of the desired isomer.
-
Change collection flasks if the temperature begins to rise significantly, indicating a different component is beginning to distill.
-
-
Analysis: Analyze all collected fractions using Gas Chromatography (see Protocol 2) to determine the purity and isomeric ratio.
Protocol 2: Gas Chromatography (GC) Analysis
-
Sample Preparation: Prepare a dilute solution of each collected fraction (e.g., 1 µL in 1 mL of a volatile solvent like hexane or pentane).
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Run the GC method using the conditions outlined in Table 2 or an optimized in-house method.
-
Analysis: Identify the peaks corresponding to cis- and trans-2-Heptene based on their retention times (retention times may vary between instruments). Integrate the peak areas to calculate the relative percentage of each isomer in the fraction.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting common distillation issues.
Caption: Diagram of a standard fractional distillation apparatus.
References
- 1. 14686-13-6 CAS MSDS (TRANS-2-HEPTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Purification [chem.rochester.edu]
- 3. vurup.sk [vurup.sk]
- 4. trans-2-Heptene|lookchem [lookchem.com]
- 5. trans-2-heptene [stenutz.eu]
- 6. chemicalpoint.eu [chemicalpoint.eu]
- 7. Page loading... [wap.guidechem.com]
- 8. chemistai.org [chemistai.org]
Technical Support Center: Epoxidation of cis-2-Heptene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving selectivity in the epoxidation of cis-2-Heptene.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals in the epoxidation of this compound?
The primary objectives are to achieve high conversion of the starting alkene while maximizing the selectivity for the desired cis-2,3-epoxyheptane. Key considerations include minimizing side reactions, such as the formation of trans-2,3-epoxyheptane and diols, and ensuring the retention of the cis-stereochemistry. The epoxidation of cis-alkenes is typically a stereospecific reaction, yielding the corresponding cis-epoxide.[1]
Q2: Which oxidizing agents are commonly used for the epoxidation of this compound?
Commonly employed oxidizing agents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and organic hydroperoxides such as tert-butyl hydroperoxide (TBHP).[2][3] Hydrogen peroxide is considered a "green" oxidant as its only byproduct is water.[4]
Q3: What types of catalysts are effective for selective this compound epoxidation?
Several classes of metal-based catalysts are effective, with the choice often depending on the oxidant used. These include:
-
Titanium-based catalysts: Titanium silicalite-1 (TS-1) and titanium-salan/salalen complexes are known for their high selectivity with hydrogen peroxide.[1][5][6][7]
-
Manganese-based catalysts: Manganese salen complexes and manganese salts (e.g., MnSO₄) are effective, particularly with hydrogen peroxide in the presence of a bicarbonate buffer.[8][9][10] Some manganese catalysts have shown remarkable selectivity for aliphatic cis-olefins.[11]
-
Molybdenum-based catalysts: Molybdenum complexes are also utilized, often with TBHP as the oxidant.[12]
Q4: What are the most common side reactions observed during the epoxidation of this compound?
The most prevalent side reaction is the ring-opening of the newly formed epoxide to yield a vicinal diol (2,3-heptanediol).[13][14] This is often catalyzed by acidic conditions or the presence of water.[13][14] Another potential side reaction is the isomerization of the cis-epoxide to the trans-epoxide, although this is less common under carefully controlled conditions.
Troubleshooting Guide
Issue 1: Low Conversion of this compound
| Potential Cause | Troubleshooting Steps |
| Inactive Oxidant | Use a fresh batch of the oxidizing agent. The purity of peroxy acids like m-CPBA can degrade over time. For H₂O₂, ensure the concentration is accurate. |
| Insufficient Catalyst Activity | For catalytic reactions, ensure the catalyst is properly activated and handled under appropriate conditions (e.g., inert atmosphere if required). Consider increasing the catalyst loading. |
| Low Reaction Temperature | While lower temperatures can improve selectivity, they also decrease the reaction rate.[12][15] Gradually increase the temperature and monitor the reaction progress and selectivity. |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rates. Ensure the solvent is anhydrous and compatible with the reagents. For heterogeneous catalysts, highly polar solvents can sometimes inhibit the reaction. |
Issue 2: Poor Selectivity (Formation of trans-Epoxide or Diol)
| Potential Cause | Troubleshooting Steps |
| Presence of Water or Acid | The primary cause of diol formation is the acid-catalyzed hydrolysis of the epoxide.[13][14] Ensure all reagents and solvents are anhydrous. If using an acidic catalyst, consider adding a buffer or performing the reaction at a higher pH. |
| High Reaction Temperature | Elevated temperatures can sometimes lead to side reactions and decreased selectivity.[15][16] Attempt the reaction at a lower temperature. |
| Inappropriate pH | The pH of the reaction mixture can influence both the rate and selectivity. For manganese-catalyzed epoxidations with H₂O₂, a bicarbonate buffer is often used to maintain an optimal pH.[8][10] Lowering the pH in some systems can lead to the formation of undesired byproducts.[17] |
| Choice of Catalyst/Oxidant System | Some catalyst-oxidant combinations are inherently more selective for cis-alkenes. Review the literature for systems known to be highly stereospecific for cis-olefins. For example, certain manganese and titanium catalysts have demonstrated high cis-selectivity.[1][11] |
Data Presentation
Table 1: Comparison of Catalytic Systems for Alkene Epoxidation
| Catalyst System | Alkene Substrate | Oxidant | Solvent | Temperature (°C) | cis/trans Ratio | Epoxide Yield (%) | Reference |
| Ti-salan (from ligand 4c) | cis-2-Octene | H₂O₂ | CH₂Cl₂ | Room Temp | Exclusively cis | 87-95 | [1] |
| TS-1 | cis-2-Hexene | H₂O₂ | Methanol | 40 | cis-selective | - | [6] |
| Mn(II) complex | cis-2-Hexene | H₂O₂ | MeCN | 0 | - | - | [18] |
| Mn-M20 | cis-β-methyl-styrene | NaOCl | CH₂Cl₂ | 25 | - | - | [9] |
Note: Data for this compound is limited; closely related substrates are presented.
Experimental Protocols
Protocol 1: Epoxidation of a cis-Alkene using a Ti-salan Catalyst and H₂O₂
This protocol is adapted from the epoxidation of cis-2-octene using a Ti-salan catalyst.[1]
-
Catalyst Preparation (in situ): In a round-bottom flask, dissolve the salan ligand (e.g., ligand 4c, 0.5 mol%) in the chosen solvent (e.g., CH₂Cl₂). Add Ti(OiPr)₄ (0.5 mol%) and stir the solution at room temperature for 1 hour.
-
Reaction Setup: Add the cis-alkene (e.g., this compound, 1.0 equiv) to the catalyst solution.
-
Oxidant Addition: Add aqueous hydrogen peroxide (30-50% solution, 1.5-2.0 equiv) dropwise to the stirred reaction mixture at room temperature. A phosphate buffer (pH 6.7) may be added to maintain pH.[1]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure cis-epoxide.
Protocol 2: Epoxidation of an Alkene using a Manganese Catalyst and H₂O₂
This protocol is a general procedure based on manganese-catalyzed epoxidations.[8][10][19]
-
Reaction Setup: In a round-bottom flask, dissolve the alkene (1.0 equiv) and MnSO₄ (0.1-1.0 mol%) in a suitable solvent such as DMF or tert-butanol.
-
Reagent Preparation: In a separate vessel, prepare a mixture of 30% aqueous hydrogen peroxide (H₂O₂) and an aqueous sodium bicarbonate (NaHCO₃) buffer (e.g., 0.2 M). Additives such as salicylic acid or sodium acetate may be included to enhance the reaction rate.[8]
-
Oxidant Addition: Slowly add the H₂O₂/NaHCO₃ mixture to the stirred solution of the alkene and catalyst over several hours using a syringe pump.
-
Reaction Monitoring: Monitor the reaction by TLC or GC.
-
Workup: After completion, add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting epoxide by column chromatography.
Visualizations
Caption: General experimental workflow for this compound epoxidation.
Caption: Troubleshooting flowchart for this compound epoxidation.
References
- 1. Titanium cis‐DACH Salan Catalyst for the Efficient Epoxidation of Nonactivated Olefins with Hydrogen Peroxide‐Terminal‐Selective Epoxidation of Multiply Unsaturated Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Research Progress in Epoxidation of Light Small-Molecule Olefins [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Insight into the stereoselectivity of TS-1 in epoxidation of cis/trans-2-hexene: a computational study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. syn‐Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Manganese-catalyzed epoxidations of alkenes in bicarbonate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Manganese-catalyzed epoxidations of alkenes in bicarbonate solutions. | Semantic Scholar [semanticscholar.org]
- 11. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. clewisportfolio.weebly.com [clewisportfolio.weebly.com]
- 16. Temperature effect on the epoxidation of olefins by an iron() porphyrin complex and -alkyl hydroperoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 18. scispace.com [scispace.com]
- 19. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Side Reactions of cis-2-Heptene in Catalytic Processes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during catalytic processes involving cis-2-heptene.
Catalytic Isomerization of this compound
Isomerization reactions of this compound can be prone to side reactions, primarily double bond migration and cis/trans isomerization, as well as catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: My this compound isomerization is producing a mixture of heptene isomers (1-heptene, 3-heptene) instead of the desired product. What is causing this?
A1: Double bond migration is a common side reaction in alkene isomerization. This occurs when the catalyst facilitates the movement of the double bond along the carbon chain. The formation of various heptene isomers is often thermodynamically driven, leading to a mixture of products.[1]
Q2: I am observing the formation of trans-2-heptene in my reaction. How can I minimize this?
A2: Cis/trans isomerization is a frequent side reaction. The trans isomer is often thermodynamically more stable than the cis isomer, and the catalyst can facilitate this conversion.[2][3] To minimize the formation of the trans isomer, consider optimizing reaction conditions such as temperature and reaction time to favor kinetic control over thermodynamic control.
Q3: My isomerization catalyst seems to be losing activity over time. What are the likely causes and how can I prevent this?
A3: Catalyst deactivation can occur through several mechanisms, including the formation of carbonaceous deposits (coke) on the catalyst surface, which block active sites.[1] To mitigate this, ensure the purity of your starting materials and consider using a solvent that can help to dissolve any potential coke precursors. Catalyst regeneration procedures, if applicable to your specific catalyst, may also be necessary for long-term use.
Troubleshooting Guide: Isomerization
| Issue | Potential Cause | Recommended Solution |
| Formation of multiple heptene isomers | Catalyst is promoting double bond migration. | Optimize reaction conditions (lower temperature, shorter reaction time) to favor the kinetic product. Select a catalyst with higher selectivity for the desired isomerization. |
| High yield of trans-2-heptene | Reaction is reaching thermodynamic equilibrium. | Reduce reaction time and temperature. Consider using a catalyst known for high cis-selectivity if applicable to your desired product. |
| Catalyst deactivation | Coking or poisoning of the catalyst. | Ensure high purity of reactants and solvents. Consider catalyst regeneration protocols. If coking is severe, a different catalyst or support may be needed. |
Experimental Protocol: Minimizing Isomerization Side Reactions
A general protocol to minimize side reactions involves careful selection of the catalyst and optimization of reaction parameters. For instance, using a sulfated mesoporous tantalum oxide catalyst has been shown to achieve high conversion of 1-hexene to trans/cis 2-isomers with high selectivity.[4] While this is for a terminal alkene, the principle of catalyst selection based on desired selectivity applies.
Protocol:
-
Catalyst Preparation: Prepare or obtain a highly selective isomerization catalyst.
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the catalyst and a degassed, anhydrous solvent.
-
Reactant Addition: Add purified this compound to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at the lowest effective temperature to favor kinetic control. Monitor the reaction progress closely using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Work-up: Once the desired conversion is reached, quench the reaction and separate the product from the catalyst and solvent.
Catalytic Hydrogenation of this compound
The primary side reactions in the catalytic hydrogenation of this compound are over-hydrogenation to heptane and isomerization to trans-2-heptene.[5][6]
Frequently Asked Questions (FAQs)
Q1: My hydrogenation of this compound is producing a significant amount of heptane. How can I improve the selectivity for heptene?
A1: Over-hydrogenation occurs when the desired alkene product is further reduced to the corresponding alkane. This can be minimized by carefully controlling the reaction conditions, such as hydrogen pressure, reaction time, and catalyst loading. Using a less active or "poisoned" catalyst, like a Lindlar catalyst, can also enhance selectivity for the alkene.[7]
Q2: I am trying to selectively hydrogenate a molecule with both an alkyne and a cis-alkene, but the alkene is also being reduced.
A2: Alkynes are generally more reactive towards catalytic hydrogenation than alkenes.[8] To selectively hydrogenate the alkyne, use a catalyst with high selectivity, such as a Lindlar catalyst, and carefully monitor the hydrogen uptake to stop the reaction after the alkyne has been consumed.
Q3: The product of my this compound hydrogenation contains trans-2-heptene. Why is this happening?
A3: Isomerization to the more stable trans isomer can occur on the catalyst surface during hydrogenation.[6][9] This is more common with certain catalysts like palladium. Using platinum catalysts can sometimes minimize this isomerization.[9]
Troubleshooting Guide: Hydrogenation
| Issue | Potential Cause | Recommended Solution |
| Formation of heptane (over-hydrogenation) | Reaction conditions are too harsh or the catalyst is too active. | Reduce hydrogen pressure, lower the reaction temperature, and decrease the catalyst loading. Use a more selective catalyst (e.g., Lindlar catalyst). Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of trans-2-heptene | Catalyst-mediated isomerization. | Use a platinum-based catalyst instead of palladium. Optimize reaction conditions to minimize contact time with the catalyst. |
| Low reaction rate | Catalyst deactivation or insufficient catalyst. | Ensure the catalyst is active and not poisoned. Increase catalyst loading or hydrogen pressure if selectivity can be maintained. |
Quantitative Data: Hydrogenation of 2-Hexyne (as a model for 2-Heptene)
The hydrogenation of 2-hexyne provides a good model for understanding the side reactions in the hydrogenation of internal alkynes to cis-alkenes.
| Catalyst | Selectivity to cis-2-hexene (%) | Byproducts (%) | Reference |
| 1% Pd/SiO₂ | ~61 (at max yield) | trans-2-hexene, hexane | [5] |
| 1% Pd/SiO₂ with [BMPL][DCA] ionic liquid | 88 (at full conversion) | Negligible isomerization and over-hydrogenation | [5][10][11] |
Experimental Protocol: Selective Hydrogenation of an Internal Alkyne to a cis-Alkene
This protocol is adapted from the selective hydrogenation of 2-hexyne.[5]
Materials:
-
2-hexyne (or this compound if starting from the alkene for isomerization studies)
-
Palladium on silica (Pd/SiO₂) catalyst
-
Ionic liquid (e.g., [BMPL][DCA])
-
Heptane (solvent)
-
Hydrogen gas
Procedure:
-
Catalyst Modification: Impregnate the Pd/SiO₂ catalyst with the ionic liquid.
-
Reaction Setup: In a high-pressure reactor, add the modified catalyst and the solvent.
-
Reactant Addition: Add the 2-hexyne to the reactor.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1.04 bar). Maintain a constant temperature (e.g., 25 °C) and stir the reaction mixture.
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC.
-
Work-up: Once the reaction is complete, depressurize the reactor, filter the catalyst, and isolate the product from the solvent.
Catalytic Metathesis of this compound
In olefin metathesis, particularly cross-metathesis, a common side reaction is the self-metathesis or homodimerization of one of the starting alkenes.[12] Catalyst stability and the potential for isomerization are also concerns.[13][14]
Frequently Asked Questions (FAQs)
Q1: In my cross-metathesis reaction with this compound, I am observing a significant amount of a C12 alkene. What is this and how can I avoid it?
A1: The C12 alkene is likely the homodimer of this compound, resulting from self-metathesis. To suppress this side reaction, you can use a large excess of the other alkene partner or run the reaction at a very high dilution to favor the intramolecular cross-metathesis over the intermolecular self-metathesis.[12]
Q2: My Grubbs catalyst appears to be decomposing during the reaction, indicated by a color change to black.
A2: Grubbs catalysts can be sensitive to impurities in the reactants and solvents, as well as to air and moisture.[12][15] Ensure that all reagents and solvents are rigorously purified and degassed, and that the reaction is carried out under a strictly inert atmosphere.
Q3: The double bond in my metathesis product has isomerized. How can I prevent this?
A3: Isomerization during metathesis can be caused by the formation of ruthenium hydride species. Adding a mild acid, such as acetic acid, or other additives like 1,4-benzoquinone can help to suppress the formation of these species and thus prevent isomerization.[13][14][16]
Troubleshooting Guide: Metathesis
| Issue | Potential Cause | Recommended Solution |
| Formation of homodimers | Self-metathesis is competing with cross-metathesis. | Use a large excess of one of the alkene partners. Run the reaction at high dilution. |
| Catalyst decomposition | Impurities in the reaction mixture (air, water, peroxides). | Use freshly purified and degassed solvents and reagents. Maintain a strict inert atmosphere. |
| Isomerization of the product | Formation of ruthenium hydride species. | Add a hydride scavenger such as 1,4-benzoquinone or a mild acid like acetic acid.[14][16] |
Catalytic Oxidation (Epoxidation) of this compound
The primary side reaction during the epoxidation of this compound is the formation of the corresponding diol, particularly in the presence of water.[17][18][19][20][21]
Frequently Asked Questions (FAQs)
Q1: My epoxidation of this compound is yielding a significant amount of heptane-2,3-diol. How can I increase the yield of the epoxide?
A1: The epoxide ring can be opened by hydrolysis to form a diol, especially under acidic or basic conditions in the presence of water.[17][18][19][20][21] To minimize diol formation, it is crucial to use a non-aqueous solvent and to ensure that all reagents and glassware are dry.[17][18][19][20][21]
Q2: What is the stereochemistry of the diol formed as a side product?
A2: The acid- or base-catalyzed ring-opening of an epoxide typically proceeds via an anti-addition mechanism. Therefore, the epoxidation of this compound followed by hydrolysis would lead to the formation of a trans-diol.[22][23][24]
Troubleshooting Guide: Epoxidation
| Issue | Potential Cause | Recommended Solution |
| Formation of heptane-2,3-diol | Hydrolysis of the epoxide. | Use a dry, non-aqueous solvent (e.g., chloroform, dichloromethane). Ensure all reagents and glassware are anhydrous. Buffer the reaction mixture if using a peroxyacid that generates a carboxylic acid byproduct. |
| Low conversion | The alkene is not sufficiently reactive or the oxidizing agent is not active enough. | Use a more reactive oxidizing agent (e.g., m-CPBA). Increase the reaction temperature if the stability of the epoxide allows. |
Experimental Protocol: Minimizing Diol Formation during Epoxidation
This protocol is a general method for alkene epoxidation designed to minimize the formation of diols.[22][23][24]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Reagent Addition: Cool the solution in an ice bath and add a solution of m-CPBA in anhydrous DCM dropwise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC.
-
Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
Extraction: Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution to remove the meta-chlorobenzoic acid byproduct, followed by a wash with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude epoxide.
Visualizing Reaction Pathways and Logical Relationships
Catalytic Hydrogenation of this compound: Main Reaction and Side Reactions
Caption: Main and side reactions in this compound hydrogenation.
Cross-Metathesis of this compound: Desired vs. Side Reaction
Caption: Desired cross-metathesis versus homodimerization.
Epoxidation of this compound: Main Reaction and Hydrolysis Side Reaction
Caption: Epoxidation and subsequent hydrolysis to a diol.
References
- 1. researchgate.net [researchgate.net]
- 2. nacatsoc.org [nacatsoc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. React App [pmc.umicore.com]
- 5. Highly cis -selective and lead-free hydrogenation of 2-hexyne by a supported Pd catalyst with an ionic-liquid layer - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04183F [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 19.4. Reduction of alkenes and alkynes | Organic Chemistry II [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Highly cis-selective and lead-free hydrogenation of 2-hexyne by a supported Pd catalyst with an ionic-liquid layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 23. Anti Dihydroxylation of Alkenes - Chad's Prep® [chadsprep.com]
- 24. Diols from Alkenes - Chemistry Steps [chemistrysteps.com]
cis-2-Heptene stability under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-2-heptene, focusing on its stability under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a stable compound under neutral conditions. However, its carbon-carbon double bond is susceptible to reactions under acidic conditions. While generally stable in the presence of common aqueous bases like sodium hydroxide, it can undergo isomerization with stronger bases. The trans isomer of 2-heptene is thermodynamically more stable than the cis isomer due to reduced steric strain.
Q2: What happens to this compound in an acidic solution?
In the presence of a strong acid catalyst, this compound can undergo several reactions:
-
Isomerization: It can isomerize to the more stable trans-2-heptene. This reaction is reversible and will proceed until an equilibrium mixture is reached.
-
Hydration: In aqueous acidic solutions, water can add across the double bond to form 2-heptanol and 3-heptanol, following Markovnikov's rule. This reaction proceeds through a carbocation intermediate.[1][2][3]
-
Carbocation Rearrangements: The carbocation intermediate formed during acid-catalyzed reactions can potentially rearrange to a more stable carbocation, leading to a mixture of products.[1][2]
-
Polymerization: Under strongly acidic conditions, polymerization of the alkene can occur.
Q3: Is this compound stable in the presence of bases?
This compound is relatively stable in the presence of common aqueous bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The double bond is not reactive towards nucleophilic attack by hydroxide ions. However, very strong bases, such as potassium t-butoxide or sodium amide, can catalyze the migration of the double bond to form other heptene isomers (e.g., 1-heptene or 3-heptene). This process occurs via the formation of a carbanion intermediate.
Q4: How can I monitor the isomerization of this compound to trans-2-heptene?
The isomerization can be monitored using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): cis- and trans-2-heptene have slightly different boiling points and can be separated by gas chromatography.[4][5] The relative concentrations of the isomers can be determined by integrating the peak areas in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can distinguish between cis and trans isomers based on the coupling constants of the vinylic protons. The coupling constant for trans protons (typically 11-18 Hz) is larger than for cis protons (typically 6-14 Hz).[6][7][8]
Troubleshooting Guides
Acid-Catalyzed Reactions
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of this compound | Insufficient acid catalyst concentration or activity. Low reaction temperature. | Increase the concentration of the acid catalyst. Ensure the catalyst is not deactivated. Gently warm the reaction mixture (monitor for side reactions). |
| Formation of multiple unexpected products | Carbocation rearrangements.[1][2] Polymerization. Competing hydration and isomerization. | Use a milder acid catalyst or lower the reaction temperature. Employ a reaction medium that minimizes carbocation lifetime. For hydration without rearrangement, consider alternative methods like oxymercuration-demercuration.[1] |
| Polymerization of the alkene | High concentration of strong acid. Elevated temperatures. | Use a lower concentration of the acid catalyst. Maintain a lower reaction temperature. Slowly add the alkene to the acid solution. |
| Difficulty in isolating the desired product | Incomplete reaction or complex product mixture. | Monitor the reaction progress by GC or NMR to determine the optimal reaction time. Employ appropriate purification techniques such as fractional distillation or column chromatography. |
Base-Catalyzed Reactions
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| No reaction observed | The base is not strong enough to deprotonate an allylic C-H bond. Low reaction temperature. | Use a stronger base (e.g., potassium t-butoxide in DMSO). Increase the reaction temperature. |
| Formation of multiple heptene isomers | Positional isomerization (double bond migration) is occurring. | This is an expected outcome with strong bases. To favor a specific isomer, kinetic or thermodynamic control of the reaction would be necessary, which can be complex. |
Data Presentation
Table 1: Comparison of cis- and trans-2-Butene Stability
| Isomer | ΔH°hydrog (kJ/mol) | Relative Stability | Equilibrium Composition (25 °C) |
| cis-2-Butene | -119 | Less Stable | ~24% |
| trans-2-Butene | -115 | More Stable | ~76% |
Data is for 2-butene and serves as a representative example.
Table 2: 1H NMR Vinylic Proton Coupling Constants
| Isomer Type | Typical 3JH-H Coupling Constant (Hz) |
| cis | 6 - 14[6][7] |
| trans | 11 - 18[6][7] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Isomerization of this compound
Objective: To monitor the isomerization of this compound to trans-2-heptene.
Materials:
-
This compound
-
Sulfuric acid (H2SO4), concentrated
-
Inert solvent (e.g., hexane)
-
Sodium bicarbonate solution, saturated
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and heating mantle
-
GC-MS or NMR spectrometer
Procedure:
-
In a round-bottom flask, dissolve a known amount of this compound in the inert solvent.
-
Add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to a controlled temperature (e.g., 50 °C).
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing a saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the organic layer with a small amount of fresh solvent.
-
Dry the organic extract over anhydrous magnesium sulfate.
-
Analyze the sample by GC-MS or 1H NMR to determine the ratio of cis- to trans-2-heptene.
-
Continue monitoring until the isomer ratio reaches a constant value (equilibrium).
Protocol 2: Analysis of cis/trans-2-Heptene Mixture by GC-MS
Objective: To separate and quantify the components of a cis/trans-2-heptene mixture.
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
Column: A nonpolar capillary column (e.g., DB-1 or DB-5) is suitable, as separation will be based on boiling point differences.[4]
-
Injector Temperature: 250 °C
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 100 °C at 5 °C/min.
-
Carrier Gas: Helium or Hydrogen.
Procedure:
-
Prepare a standard solution containing known concentrations of authentic cis- and trans-2-heptene to determine their respective retention times. trans-2-Heptene, having a slightly lower boiling point, is expected to elute first.
-
Inject the experimental sample into the GC-MS.
-
Identify the peaks corresponding to cis- and trans-2-heptene by comparing their retention times to the standards.
-
Quantify the relative amounts of each isomer by integrating the area under their respective peaks.
Visualizations
Caption: Acid-catalyzed cis-trans isomerization pathway.
Caption: Experimental workflow for acid-catalyzed hydration.
Caption: Base-catalyzed positional isomerization pathway.
References
- 1. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 2. leah4sci.com [leah4sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Lab Chapter 7.3.2 [people.whitman.edu]
- 5. benchchem.com [benchchem.com]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in cis-2-Heptene Hydrogenation
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation during the hydrogenation of cis-2-heptene.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in this compound hydrogenation?
Catalyst deactivation in liquid-phase hydrogenation reactions like that of this compound is typically attributed to four main mechanisms:
-
Poisoning: Strong chemisorption of impurities from the reactants, solvent, or hydrogen stream onto the active sites of the catalyst. Common poisons include compounds containing sulfur, nitrogen, phosphorus, and carbon monoxide.[1][2][3][4]
-
Coking/Fouling: The deposition of carbonaceous materials (coke) or high-molecular-weight byproducts on the catalyst surface.[5][6][7][8] This physically blocks the active sites and can obstruct the catalyst pores. In the hydrogenation of olefins, oligomerization of the alkene can be a source of coke formation.[9]
-
Sintering: The agglomeration of metal particles on the catalyst support, typically at elevated temperatures.[10][11][12] This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity. The presence of water vapor can accelerate sintering.[13]
-
Leaching: The dissolution of the active metal component from the support into the reaction medium.[14] This results in an irreversible loss of catalyst.
Q2: My this compound hydrogenation reaction is sluggish or incomplete. What should I investigate first?
A slow or incomplete reaction is a common indicator of catalyst deactivation. A systematic troubleshooting approach is recommended. Start by considering the most common and easily reversible causes:
-
Check for Poisons: Analyze your this compound feedstock, solvent, and hydrogen gas for potential catalyst poisons. Sulfur and nitrogen compounds are frequent culprits.[1][2]
-
Evaluate Coking: Consider the reaction temperature. Higher temperatures can promote the formation of coke.[15]
-
Assess Catalyst Loading and Activity: Ensure you are using a sufficient amount of a fresh, active catalyst.
Q3: How can I determine the specific cause of my catalyst's deactivation?
A combination of analytical techniques can help pinpoint the deactivation mechanism. Here is a general workflow:
-
Analyze Reactants and Solvent: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify organic impurities and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to detect trace metal poisons.
-
Characterize the Spent Catalyst:
-
Temperature Programmed Oxidation (TPO): To quantify the amount of coke deposited on the catalyst surface.[16]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume, which can be reduced by fouling or sintering.[17]
-
Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD): To visualize changes in metal particle size and morphology, which is indicative of sintering.[10][18]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): To determine if leaching of the active metal has occurred by comparing the metal content of the fresh and spent catalyst.[19]
-
Q4: Can a deactivated catalyst be regenerated?
Yes, in many cases, catalyst activity can be at least partially restored. The appropriate regeneration method depends on the deactivation mechanism:
-
For Coking/Fouling:
-
Solvent Washing: Washing the catalyst with a suitable solvent can remove adsorbed organic species.[15]
-
Controlled Oxidation (Calcination): Carefully burning off the coke in a controlled stream of air or an inert gas containing a small amount of oxygen.[5][15] This must be done carefully to avoid excessive temperatures that could lead to sintering.[10][20]
-
-
For Poisoning:
-
Mild Acid or Base Washing: Depending on the nature of the poison, a dilute acid or base wash may be effective.
-
Hot Hydrogen Stripping: This can be used to remove strongly adsorbed temporary poisons.[2]
-
Sintering and leaching are generally considered irreversible deactivation mechanisms.
Troubleshooting Guides
Issue 1: Rapid Loss of Catalyst Activity
| Possible Cause | Diagnostic Steps | Proposed Solutions |
| Catalyst Poisoning | 1. Analyze feedstock, solvent, and hydrogen for common poisons (S, N, CO, etc.) using appropriate analytical techniques (e.g., GC, specific detectors).[1][2] 2. Review the purity specifications of all reaction components. | 1. Purify all reactants and the solvent before use. 2. Use high-purity hydrogen gas. 3. Implement a guard bed to remove poisons before the feed stream reaches the catalyst.[15] |
| Mechanical Attrition | 1. Visually inspect the catalyst for fines or breakage. 2. Check for an increase in pressure drop across the reactor bed. | 1. Use a catalyst with higher mechanical strength. 2. Optimize stirring or flow rates to minimize mechanical stress.[12] |
Issue 2: Gradual Decline in Catalyst Performance
| Possible Cause | Diagnostic Steps | Proposed Solutions |
| Coking/Fouling | 1. Characterize the spent catalyst using TPO to confirm the presence of carbon deposits.[16] 2. A decrease in BET surface area can also indicate fouling.[17] | 1. Optimize reaction conditions: lower the temperature and/or increase the hydrogen pressure to minimize coke formation.[9][15] 2. Implement a regeneration protocol involving controlled oxidation to burn off the coke.[5][15] |
| Sintering | 1. Analyze the spent catalyst with TEM or XRD to observe any increase in metal particle size.[10] 2. Sintering is more likely at higher reaction or regeneration temperatures. | 1. Operate at the lowest effective temperature. 2. Choose a catalyst with a support that inhibits sintering. 3. Avoid excessive temperatures during regeneration.[10] |
| Leaching | 1. Analyze the reaction filtrate for the presence of the active metal using ICP-OES/MS.[19] 2. Compare the metal loading of the fresh and spent catalyst via ICP-OES of the digested solid. | 1. Select a more stable catalyst support. 2. Optimize the solvent and reaction conditions to minimize metal dissolution. |
Quantitative Data on Catalyst Deactivation
The rate of catalyst deactivation can be influenced by various factors. Below are examples of how deactivation can be quantified.
Table 1: Influence of Catalyst Type on Deactivation in Vegetable Oil Hydrogenation
| Catalyst | Support | Deactivation after 4 Cycles | Probable Cause |
| Palladium | γ-Alumina | >50% loss in initial activity | Increased coke formation[8] |
| Platinum | γ-Alumina | No significant deactivation | Slower formation of coke precursors[8] |
| Palladium | α-Alumina | Virtually no coke detected | Smaller surface area and less acidic character of the support[8] |
Table 2: Effect of Regeneration on Catalyst Properties
| Catalyst State | Specific Surface Area (m²/g) | Pore Volume (cm³/g) |
| Fresh 5 wt.% Pd(OH)₂/C | 1131.61 | 0.78 |
| Spent 5 wt.% Pd(OH)₂/C | 537.36 | 0.50 |
| Regenerated 5 wt.% Pd(OH)₂/C | Activity Restored | Properties Recovered |
(Data adapted from a study on a different hydrogenation reaction, illustrating the impact of deactivation and regeneration on physical properties of the catalyst.[17])
Experimental Protocols
Protocol 1: Testing for Catalyst Activity and Deactivation
-
Reaction Setup:
-
In a suitable high-pressure reactor, add this compound and a solvent (e.g., ethanol, hexane).
-
Add the hydrogenation catalyst (e.g., 5% Pd/C, typically 1-5 mol% loading).
-
-
Hydrogenation:
-
Seal the reactor, purge with an inert gas, and then pressurize with hydrogen to the desired pressure (e.g., 1-10 atm).
-
Stir the reaction mixture at a constant temperature (e.g., 25-80 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or ¹H NMR.
-
-
Deactivation Study (Recycling Experiment):
-
Upon completion of the first run, carefully filter the catalyst from the reaction mixture under an inert atmosphere.
-
Wash the recovered catalyst with fresh solvent.
-
Dry the catalyst under vacuum.
-
Reuse the catalyst in a subsequent hydrogenation run under identical conditions.
-
Compare the reaction rates and final conversions between the runs to quantify the extent of deactivation.
-
Protocol 2: Regeneration of a Coked Palladium Catalyst
Caution: This procedure involves high temperatures and flammable gases and should be performed with appropriate safety measures.
-
Solvent Wash: Wash the deactivated catalyst with a solvent like ethanol to remove any physically adsorbed organic compounds. Dry the catalyst thoroughly under vacuum.[15]
-
Inert Gas Purge: Place the dried catalyst in a tube furnace. Heat the catalyst to a moderate temperature (e.g., 150-200 °C) under a flow of an inert gas (e.g., nitrogen or argon) to remove volatile residues.
-
Controlled Oxidation: While maintaining the temperature, introduce a controlled flow of a gas mixture containing a low concentration of oxygen (e.g., 1-5% O₂ in N₂) to burn off the carbon deposits. This step is exothermic and the temperature should be carefully monitored to prevent overheating and sintering.[15]
-
Reduction: After the oxidation is complete (indicated by the cessation of CO₂ evolution), cool the catalyst under an inert atmosphere. Then, reduce the catalyst by heating it under a flow of hydrogen gas (e.g., at 200-400 °C).[15]
-
Passivation: After reduction, the catalyst can be pyrophoric. Carefully passivate the surface by introducing a very small, controlled amount of oxygen into the inert gas stream as the catalyst cools to room temperature.
Visualizations
Caption: Troubleshooting workflow for decreased catalyst activity.
Caption: Common catalyst deactivation pathways.
References
- 1. youtube.com [youtube.com]
- 2. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. avant-al.com [avant-al.com]
- 6. researchgate.net [researchgate.net]
- 7. cup.edu.cn [cup.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. asu.elsevierpure.com [asu.elsevierpure.com]
Technical Support Center: Solvent Effects on cis-2-Heptene Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the impact of solvents on the reaction rates of cis-2-heptene. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent generally affect the rate of reactions involving this compound?
A1: The solvent plays a crucial role in stabilizing or destabilizing reactants, transition states, and products, which in turn influences the reaction rate. For reactions involving this compound, such as epoxidation, hydrogenation, and electrophilic additions, solvent properties like polarity, proticity (ability to donate hydrogen bonds), and coordinating ability are key factors.
-
Polar Solvents: Polar solvents can significantly influence reactions that involve charge separation in the transition state. For instance, in electrophilic addition reactions that proceed through a carbocation intermediate, polar solvents can stabilize this charged intermediate, thereby increasing the reaction rate.
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols, water) can form hydrogen bonds and solvate both cations and anions effectively. Aprotic solvents (e.g., acetone, acetonitrile, DMF) lack this hydrogen-bonding ability. In reactions where a charged nucleophile is involved, polar aprotic solvents are often preferred as they do not solvate the nucleophile as strongly as protic solvents, leaving it more "naked" and reactive.
-
Coordinating Solvents: Solvents that can coordinate to a catalyst (e.g., THF, acetonitrile) can either enhance or inhibit catalytic activity by modifying the electronic properties or steric environment of the catalytic center.
Q2: I am observing inconsistent reaction rates for the epoxidation of this compound. What could be the cause?
A2: Inconsistent rates in epoxidation reactions can stem from several sources. One common issue is the presence of impurities, especially water, in the solvent.[1] Even small amounts of water can affect the catalyst's activity and the stability of the oxidizing agent (e.g., a peroxy acid). It is crucial to use anhydrous solvents and handle them under an inert atmosphere to ensure reproducibility. Additionally, the stability of the epoxidizing agent itself can be solvent-dependent.
Q3: For the catalytic hydrogenation of this compound, does the solvent affect the stereoselectivity of the reaction?
A3: Yes, the solvent can influence the stereoselectivity of catalytic hydrogenation. While heterogeneous catalytic hydrogenation of alkenes typically results in syn-addition of hydrogen, the solvent can affect the conformation of the alkene on the catalyst surface. This can lead to variations in the diastereoselectivity of the reaction, especially for more complex substrates. For simple alkenes like this compound, the primary product is heptane, so stereoselectivity at the double bond is not a factor in the final product. However, the solvent can impact the overall rate and efficiency of the reaction.
Troubleshooting Guides
Issue 1: Low or No Conversion in Catalytic Hydrogenation
| Potential Cause | Troubleshooting Action |
| Catalyst Poisoning | Ensure the solvent and substrate are free from impurities like sulfur compounds, which are known catalyst poisons. Purify the solvent and substrate if necessary. |
| Poor Hydrogen Solubility | The solubility of hydrogen gas varies significantly with the solvent. Ensure adequate agitation and consider using a solvent known to have good hydrogen solubility under your reaction conditions. |
| Catalyst Inactivity | Verify the activity of the catalyst with a standard substrate. If the catalyst is old or has been improperly stored, it may have lost its activity. |
| Mass Transfer Limitations | Inadequate stirring can lead to poor mixing of the gas, liquid, and solid catalyst phases. Increase the stirring rate to ensure efficient mass transfer. |
Issue 2: Inconsistent Kinetic Data in Epoxidation Reactions
| Potential Cause | Troubleshooting Action |
| Solvent Impurities | Use freshly distilled or commercially available anhydrous solvents. Store solvents over molecular sieves to maintain dryness. Water is a common impurity that can significantly affect reaction rates.[1] |
| Decomposition of Epoxidizing Agent | Some epoxidizing agents (e.g., peroxy acids) are unstable and their decomposition can be solvent-dependent. Prepare fresh solutions of the epoxidizing agent and monitor its concentration over time. |
| Temperature Fluctuations | Ensure precise temperature control of the reaction vessel. Small variations in temperature can lead to significant changes in reaction rates. |
| Inaccurate Monitoring | Calibrate your analytical instrument (e.g., GC, HPLC) with known standards. Ensure your sampling and quenching technique is consistent and effectively stops the reaction. |
Issue 3: Peak Tailing or Broadening in GC Analysis of Reaction Mixture
| Potential Cause | Troubleshooting Action |
| Active Sites in the GC System | Polar analytes like epoxides can interact with active sites (e.g., silanol groups) in the injector liner or column, leading to peak tailing. Use a deactivated liner and a column suitable for polar analytes. Derivatization of the analyte can also mitigate this issue.[2] |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute the sample and reinject. |
| Improper Injection Technique | Slow or inconsistent injection can cause peak broadening. Use an autosampler for better reproducibility or ensure a fast and consistent manual injection.[3] |
| Column Contamination | High-boiling point residues from previous injections can accumulate on the column, leading to poor peak shape. Bake out the column according to the manufacturer's instructions. |
Data Presentation
Due to the limited availability of comprehensive public data specifically for this compound reactions across a wide range of solvents, the following tables present illustrative data based on general principles and data from analogous alkene systems. These tables are intended to provide a qualitative and comparative understanding. Researchers should determine these values experimentally for their specific systems.
Table 1: Illustrative Relative Rate Constants for the Epoxidation of a Generic cis-Alkene with a Peroxy Acid
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) | Solvent Type |
| n-Hexane | 1.9 | 1.0 | Nonpolar |
| Dichloromethane | 9.1 | 5.2 | Polar Aprotic |
| Acetone | 21 | 3.5 | Polar Aprotic |
| Acetonitrile | 37 | 2.8 | Polar Aprotic |
| Methanol | 33 | 0.8 | Polar Protic |
Note: The trend shows that polar aprotic solvents can accelerate the reaction compared to nonpolar solvents. However, highly polar or protic solvents might solvate the peroxy acid, reducing its reactivity.
Table 2: Illustrative Relative Rate Constants for the Catalytic Hydrogenation of a Generic cis-Alkene
| Solvent | Hydrogen Solubility (mL H₂ / mL solvent) | Relative Rate Constant (k_rel) |
| n-Hexane | ~0.07 | 1.0 |
| Ethanol | ~0.08 | 1.5 |
| Tetrahydrofuran (THF) | ~0.06 | 0.9 |
| Ethyl Acetate | ~0.07 | 1.2 |
Note: Solvents with higher hydrogen solubility can lead to increased reaction rates. Additionally, solvent-catalyst interactions can play a significant role.
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Kinetics of this compound Epoxidation by Gas Chromatography (GC)
-
Preparation:
-
Set up a jacketed glass reactor equipped with a magnetic stirrer, a temperature probe, and a septum for sampling.
-
Dry all glassware in an oven and assemble under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare stock solutions of this compound, an internal standard (e.g., n-octane), and the epoxidizing agent (e.g., m-CPBA) in the desired anhydrous solvent.
-
-
Reaction Execution:
-
Charge the reactor with the desired volume of solvent, this compound, and the internal standard.
-
Allow the mixture to reach the desired reaction temperature and equilibrate with constant stirring.
-
Initiate the reaction by adding the epoxidizing agent via a syringe. Start the timer immediately.
-
-
Sampling and Quenching:
-
At predetermined time intervals, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching agent (e.g., a solution of sodium sulfite or dimethyl sulfide) to destroy the excess oxidizing agent.
-
-
GC Analysis:
-
Analyze the quenched samples using a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like a DB-WAX or a non-polar column like a DB-5).
-
Develop a GC method that provides good separation of the solvent, internal standard, this compound, and the epoxide product.
-
Quantify the concentrations of the reactant and product based on calibration curves prepared with known concentrations of authentic samples.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the initial reaction rate from the slope of the curve at t=0.
-
Determine the order of the reaction and the rate constant by fitting the data to the appropriate integrated rate law.
-
Protocol 2: General Procedure for Monitoring the Kinetics of this compound Hydrogenation by H₂ Uptake
-
Preparation:
-
Set up a high-pressure reactor (autoclave) equipped with a magnetic stirrer, a pressure transducer, a gas inlet, and a thermocouple.
-
Weigh the hydrogenation catalyst (e.g., Pd/C) and place it in the reactor.
-
Add the desired solvent and this compound to the reactor.
-
-
Reaction Execution:
-
Seal the reactor and purge it several times with hydrogen gas to remove air.
-
Pressurize the reactor to the desired hydrogen pressure and bring the mixture to the reaction temperature with vigorous stirring.
-
Once the temperature and pressure are stable, start monitoring the hydrogen pressure as a function of time.
-
-
Data Acquisition:
-
Record the hydrogen pressure at regular intervals. The consumption of hydrogen will cause a drop in pressure.
-
The rate of reaction is directly proportional to the rate of hydrogen uptake.
-
-
Data Analysis:
-
Convert the pressure drop data to moles of hydrogen consumed using the ideal gas law, accounting for the reactor headspace volume.
-
Plot the moles of hydrogen consumed versus time to obtain the reaction profile.
-
The initial rate can be determined from the initial slope of this plot.
-
Visualizations
Caption: Experimental workflow for studying solvent effects on reaction rates.
Caption: Influence of solvent properties on reaction rate.
References
How to remove trans-isomer impurity from cis-2-Heptene
Topic: How to remove trans-isomer impurity from cis-2-Heptene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of this compound by removing its trans-isomer.
Troubleshooting Guides
This section provides detailed methodologies and troubleshooting for the three primary methods of separating cis- and trans-2-Heptene.
Method 1: Fractional Distillation
Fractional distillation separates liquids based on differences in their boiling points. Due to the small difference in boiling points between cis- and trans-2-heptene, a highly efficient fractional distillation setup is required.
Data Presentation: Physical Properties of 2-Heptene Isomers
| Property | This compound | trans-2-Heptene | Reference |
| Boiling Point | 98-99 °C | 98 °C | [1][2] |
| Density (at 25°C) | 0.708 g/mL | Not specified | [1][2] |
| Refractive Index (at 20°C) | 1.407 | Not specified | [1] |
Experimental Protocol: High-Efficiency Fractional Distillation
Apparatus:
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Vigreux column (or a packed column with a high number of theoretical plates)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips
Procedure:
-
Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed.[3]
-
Charging the Flask: Fill the round-bottom flask with the cis- and trans-2-heptene mixture, not exceeding two-thirds of its volume. Add a few boiling chips.
-
Heating: Begin heating the flask gently. A slow and steady heating rate is crucial for good separation.[4]
-
Equilibration: Allow the vapor to slowly rise through the fractionating column. This allows for multiple condensation-vaporization cycles, which enriches the vapor in the more volatile component (trans-2-heptene).[3]
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the initial fraction, which will be enriched in the trans-isomer, as the temperature stabilizes around its boiling point (~98°C).
-
Main Fraction: As the distillation proceeds, the temperature will slowly rise. Collect the main fraction, which will be enriched in the desired cis-isomer, as the temperature approaches its boiling point (98-99°C).[1]
-
Analysis: Analyze the collected fractions using Gas Chromatography (GC) to determine the isomeric purity.
Mandatory Visualization:
Troubleshooting Guide: Fractional Distillation
| Issue | Possible Cause | Solution |
| Poor Separation | 1. Distillation rate is too fast.[5]2. Insufficient number of theoretical plates in the column.[4]3. Heat loss from the column. | 1. Reduce the heating rate to allow for proper equilibration.[4]2. Use a longer or more efficient fractionating column (e.g., a packed column).3. Insulate the distillation column with glass wool or aluminum foil.[3] |
| No Distillate Collection | 1. Thermometer bulb is placed incorrectly.2. Leaks in the apparatus.[5]3. Insufficient heating. | 1. Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.2. Check all joints and seals for leaks.3. Gradually increase the heating mantle temperature. |
| Bumping or Uneven Boiling | 1. Absence or inactivity of boiling chips. | 1. Add fresh boiling chips to the cooled mixture before heating. |
Method 2: Preparative Gas Chromatography (Prep GC)
Preparative GC is a high-resolution technique that separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. It is highly effective for separating volatile isomers with close boiling points.
Data Presentation: Comparison of GC Columns for Alkene Isomer Separation
| Column Type | Stationary Phase | Polarity | Separation Principle |
| DB-1, DB-5 | Dimethylpolysiloxane | Non-polar | Separation primarily by boiling point. trans-isomers usually elute before cis-isomers.[6] |
| Carbowax 20M | Polyethylene glycol | Polar | Separation influenced by polarity and interaction with the double bond. Elution order may be reversed (cis before trans).[6][7] |
Experimental Protocol: Preparative Gas Chromatography
Instrumentation:
-
Preparative Gas Chromatograph with a fraction collector.
-
Appropriate preparative-scale GC column.
Parameters:
-
Column: A polar capillary column (e.g., Carbowax 20M) is often preferred for enhanced selectivity between cis and trans isomers.[6][7]
-
Carrier Gas: Helium or Hydrogen.
-
Injection Volume: Optimized for the column diameter to avoid overloading.
-
Temperature Program: Start with an initial oven temperature below the boiling point of the heptenes and use a slow temperature ramp (e.g., 1-2 °C/min) to maximize resolution.[4]
-
Detector: A non-destructive detector is ideal, but a splitter to a flame ionization detector (FID) and a collection port is common.
Procedure:
-
Method Development: Initially, develop an analytical-scale GC method to optimize the separation of the cis and trans isomers.
-
Scale-Up: Transfer the optimized method to the preparative GC system, adjusting the flow rates and injection volumes for the larger column diameter.
-
Injection: Inject the isomer mixture onto the column.
-
Separation and Collection: The isomers will separate as they travel through the column. The eluent is directed to a fraction collector, which is programmed to collect the separated cis and trans isomers in different vials based on their retention times.
-
Purity Analysis: Analyze the collected fractions by analytical GC to confirm their purity.
Mandatory Visualization:
Troubleshooting Guide: Preparative Gas Chromatography
| Issue | Possible Cause | Solution |
| Poor Resolution/Peak Overlap | 1. Inappropriate stationary phase.[8]2. Temperature ramp is too fast.[4]3. Column overloading.[8] | 1. Use a more selective column (e.g., a polar phase for alkene isomers).2. Decrease the temperature ramp rate.3. Reduce the injection volume or sample concentration. |
| Peak Tailing or Fronting | 1. Active sites in the column or inlet.[8]2. Column contamination.[9]3. Improper sample vaporization. | 1. Use a deactivated liner and column.2. Bake out the column at a high temperature or trim the front end.3. Optimize the injector temperature. |
| Ghost Peaks/Carryover | 1. Contamination in the syringe, inlet, or column.[10] | 1. Clean the syringe and inlet. Perform a bake-out of the column. Run a blank solvent injection to check for residual peaks. |
Method 3: Argentation (Silver Ion) Chromatography
Argentation chromatography is a form of liquid chromatography that uses a stationary phase impregnated with silver ions. The separation is based on the reversible formation of charge-transfer complexes between the silver ions and the π-electrons of the double bonds in alkenes. Cis-isomers, being more sterically hindered, tend to form stronger complexes with silver ions and are therefore retained longer on the column than their trans-counterparts.[11]
Data Presentation: Elution Order in Argentation Chromatography
| Isomer | Interaction with Ag+ | Retention Time |
| trans-2-Heptene | Weaker | Shorter |
| This compound | Stronger | Longer |
Experimental Protocol: Argentation Column Chromatography
Materials:
-
Silica gel
-
Silver nitrate (AgNO₃)
-
Chromatography column
-
Non-polar solvent system (e.g., hexane, pentane, or a mixture with a small amount of a slightly more polar solvent like diethyl ether or dichloromethane)
Procedure:
-
Preparation of Silver Nitrate Impregnated Silica Gel:
-
Dissolve silver nitrate in water or methanol (e.g., 10-20% by weight of the silica gel).[5][12]
-
Add the silica gel to the silver nitrate solution to form a slurry.
-
Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[13]
-
Protect the prepared silica gel from light to prevent the reduction of silver ions.[11]
-
-
Column Packing:
-
Pack a chromatography column with the prepared silver nitrate-impregnated silica gel using a non-polar solvent.
-
-
Sample Loading:
-
Dissolve the cis/trans-2-heptene mixture in a minimal amount of the non-polar eluent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting with the non-polar solvent. The trans-isomer will elute first due to its weaker interaction with the silver ions.
-
Gradually increase the polarity of the eluent if necessary to elute the more strongly retained cis-isomer.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by GC to determine the isomeric composition.
-
Mandatory Visualization:
Troubleshooting Guide: Argentation Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation | 1. Inactive stationary phase.2. Inappropriate solvent system. | 1. Prepare fresh silver nitrate-impregnated silica gel and protect it from light.2. Optimize the polarity of the eluent. Start with a very non-polar solvent and gradually increase the polarity. |
| Tailing of Peaks | 1. Column overloading.2. Degradation of the stationary phase. | 1. Reduce the amount of sample loaded onto the column.2. Ensure the stationary phase is freshly prepared and has not been exposed to excessive light or reactive compounds. |
| Irreproducible Results | 1. Inconsistent preparation of the stationary phase.2. Exposure of the column to light. | 1. Standardize the procedure for preparing the silver nitrate-impregnated silica gel.2. Wrap the column in aluminum foil to protect it from light during the separation.[11] |
Frequently Asked Questions (FAQs)
Q1: My cis and trans isomers have very similar boiling points. Can I still use fractional distillation?
A1: Yes, but it is challenging. You will need a highly efficient fractional distillation column with a large number of theoretical plates (e.g., a long Vigreux or a packed column) and a very slow, controlled distillation rate to achieve good separation.[4]
Q2: Which chromatographic method is generally more effective for separating the isomers of 2-heptene?
A2: For analytical and small-scale preparative separations of volatile isomers like 2-heptene, gas chromatography (GC) often offers higher resolution.[4] For larger-scale preparative separations, argentation column chromatography can be very effective and is often more practical than preparative GC.
Q3: Why does the cis-isomer bind more strongly in argentation chromatography?
A3: The double bond in the cis-isomer is generally more sterically accessible for complexation with the silver ions on the stationary phase compared to the more linear trans-isomer. This stronger interaction leads to a longer retention time for the cis-isomer.
Q4: Can I reuse my argentation chromatography column?
A4: It is generally not recommended to reuse argentation columns for high-purity separations. The silver ions can be reduced over time, especially when exposed to light or certain compounds, leading to decreased separation efficiency.
Q5: What purity can I expect to achieve with these methods?
A5:
-
Fractional Distillation: With an efficient setup, it may be possible to achieve >95% purity, but it requires careful control of the distillation rate.
-
Preparative GC: This method can yield very high purities, often >99%, especially with optimized conditions and multiple passes if necessary.
-
Argentation Chromatography: High purities of >98% are often achievable with careful fraction collection and analysis.
References
- 1. This compound 97 6443-92-1 [sigmaaldrich.com]
- 2. This compound | 6443-92-1 [chemicalbook.com]
- 3. Purification [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. vurup.sk [vurup.sk]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. silicycle.com [silicycle.com]
- 12. 10% Silver Nitrate-impregnated Silica Gel・197-11611・191-11619[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 13. silicagel.asia [silicagel.asia]
Technical Support Center: Improving Retention of Configuration in cis-2-Heptene Dihydroxylation
Welcome to the technical support center for the dihydroxylation of cis-2-Heptene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve stereochemical retention during this critical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the dihydroxylation of this compound?
The main challenge is to control the stereochemistry of the reaction to produce the corresponding syn-diol with high fidelity, retaining the cis-configuration of the starting alkene. This means both hydroxyl groups are added to the same face of the double bond. Loss of stereocontrol can lead to the formation of the undesired anti-diol or a mixture of diastereomers, complicating purification and reducing the yield of the target molecule.
Q2: Which methods are recommended for the syn-dihydroxylation of this compound with high retention of configuration?
For achieving high syn-selectivity in the dihydroxylation of cis-alkenes like this compound, two primary methods are widely employed:
-
Upjohn Dihydroxylation: This method uses a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO). It is a reliable method for generating cis-diols.[1][2]
-
Sharpless Asymmetric Dihydroxylation: This is an enantioselective version of the osmium-catalyzed dihydroxylation that utilizes a chiral ligand to direct the addition of the hydroxyl groups to a specific face of the alkene.[2][3] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, a co-oxidant (potassium ferricyanide), and a chiral ligand ((DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β).[3][4]
Q3: How does the choice of AD-mix influence the stereochemical outcome?
The choice between AD-mix-α and AD-mix-β determines which enantiomer of the diol is preferentially formed.[3][4] For a prochiral alkene, AD-mix-α and AD-mix-β will deliver the hydroxyl groups to opposite faces of the double bond, leading to the formation of near-enantiomeric products. The predictability of this facial selectivity is a key advantage of the Sharpless asymmetric dihydroxylation.[4]
Q4: Are there any non-osmium-based methods for the syn-dihydroxylation of this compound?
Yes, alternative methods are being developed to avoid the toxicity and expense of osmium tetroxide. Manganese-based catalysts, for example, have shown promise. One study demonstrated that a dinuclear manganese complex with 2,6-dichlorobenzoic acid as a cocatalyst can achieve the cis-dihydroxylation of this compound with greater than 96% retention of configuration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diol | 1. Incomplete reaction. 2. Over-oxidation of the diol. 3. Suboptimal reaction temperature. 4. Inefficient catalyst turnover. | 1. Monitor the reaction by TLC or GC to ensure completion. 2. Use a milder co-oxidant or add the co-oxidant slowly. For permanganate-based reactions, use cold and dilute conditions.[5][6] 3. For Sharpless AD reactions, maintain a low temperature (e.g., 0 °C) to improve selectivity and prevent side reactions.[3] 4. Ensure the co-oxidant is fresh and active. For Sharpless AD, ensure the pH of the reaction mixture is maintained in the optimal range (slightly basic).[7] |
| Poor Stereoselectivity (Formation of anti-diol or diastereomeric mixture) | 1. Presence of water in excess or under acidic conditions can lead to epoxide formation followed by anti-dihydroxylation. 2. For Sharpless AD, a low concentration of the chiral ligand can lead to a non-selective background reaction. 3. The substrate may be reacting through a secondary, less selective catalytic cycle.[2] | 1. Ensure anhydrous conditions if not using an aqueous system. If using an aqueous system like the Sharpless AD, carefully control the reaction conditions. 2. Increase the loading of the chiral ligand or use a pre-formulated AD-mix to ensure the correct stoichiometry.[2] 3. Use a higher molar concentration of the chiral ligand to suppress the secondary catalytic pathway.[2] |
| Difficulty in Product Purification | 1. The diol product is highly polar and may be water-soluble. 2. The chiral ligand from the Sharpless AD can be difficult to separate from the diol. | 1. Perform multiple extractions with a polar organic solvent like ethyl acetate. Salting out the aqueous layer with NaCl can improve extraction efficiency. 2. After extraction, the crude product can be purified by flash chromatography on silica gel. The chiral ligands are typically less polar than the diol and will elute first. Alternatively, passing the crude product through a short plug of silica with ethyl acetate can effectively remove the ligand.[8] |
Experimental Protocols
General Protocol for Sharpless Asymmetric Dihydroxylation of this compound
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
This compound
-
AD-mix-β (or AD-mix-α for the other enantiomer)
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended for internal alkenes)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, prepare a solvent mixture of tert-butanol and water (1:1 v/v).
-
Add AD-mix-β (approximately 1.4 g per 1 mmol of alkene) to the solvent mixture. If using, add methanesulfonamide (1 equivalent relative to the alkene).[2] Stir the mixture vigorously at room temperature until all solids are dissolved, resulting in a clear, two-phase system.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add this compound (1 mmol) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from a few hours to 24 hours depending on the substrate.
-
Once the reaction is complete, quench the reaction by adding solid sodium sulfite (approx. 1.5 g per 1.4 g of AD-mix).
-
Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for about 1 hour.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure diol.
Data Presentation
Table 1: Comparison of Dihydroxylation Methods for cis-Alkenes
| Method | Catalyst System | Typical Stereoselectivity | Key Advantages | Key Disadvantages |
| Upjohn Dihydroxylation | Catalytic OsO₄, Stoichiometric NMO | High syn-selectivity | Reliable for cis-diol synthesis. | Slower than Sharpless method, potential for ketone byproduct formation.[1][2] |
| Sharpless Asymmetric Dihydroxylation | Catalytic OsO₄, Chiral Ligand, Stoichiometric K₃Fe(CN)₆ | High syn-selectivity and high enantioselectivity. | Predictable stereochemical outcome, high yields, commercially available reagents (AD-mix).[3][4] | Cost of chiral ligands, requires careful control of reaction conditions. |
| Manganese-Catalyzed Dihydroxylation | Dinuclear Mn complex, 2,6-dichlorobenzoic acid | >96% retention of configuration for this compound. | Osmium-free, high retention of configuration. | May require specific ligand and cocatalyst synthesis. |
Visualizations
Experimental Workflow for Sharpless Asymmetric Dihydroxylation
Caption: Workflow for the Sharpless asymmetric dihydroxylation.
Logical Relationship of Factors Affecting Stereoselectivity
Caption: Key factors influencing the stereochemical outcome.
References
- 1. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. rroij.com [rroij.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
Technical Support Center: cis-2-Heptene Degradation Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways and byproducts of cis-2-Heptene.
Frequently Asked Questions (FAQs)
Q1: What are the likely microbial degradation pathways for this compound?
While specific microbial degradation pathways for this compound are not extensively documented in current literature, based on known metabolic routes for other alkenes and fatty acids, two primary putative pathways can be proposed:
-
Epoxidation followed by hydrolysis: The double bond of this compound can be epoxidized by a monooxygenase to form cis-2,3-epoxyheptane. This epoxide can then be hydrolyzed by an epoxide hydrolase to yield heptane-2,3-diol. Further oxidation can lead to the formation of various intermediates that can enter central metabolic pathways.
-
Oxidation at the allylic position: The carbon atom adjacent to the double bond (the allylic position) can be oxidized to form an alcohol, which can be further oxidized to a ketone. This can be a starting point for further degradation.
Q2: What are the expected byproducts of chemical degradation of this compound, for example, through ozonolysis?
Ozonolysis is a common method for the oxidative cleavage of alkenes.[1][2][3] The byproducts of this compound ozonolysis depend on the workup conditions.
-
Reductive Workup: Under reductive workup conditions (e.g., using zinc or dimethyl sulfide), the double bond is cleaved to form two carbonyl compounds. For this compound, this would yield pentanal and acetaldehyde.[2][3]
-
Oxidative Workup: With an oxidative workup (e.g., using hydrogen peroxide), any aldehydes formed are further oxidized to carboxylic acids.[2] Therefore, the ozonolysis of this compound followed by an oxidative workup would produce pentanoic acid and acetic acid.[2]
Q3: My microbial culture is not degrading this compound. What are some potential reasons and troubleshooting steps?
Several factors could contribute to the lack of degradation. Here are some common issues and troubleshooting suggestions:
-
Toxicity of this compound: High concentrations of this compound may be toxic to the microorganisms. Try lowering the initial concentration of the substrate.
-
Lack of necessary enzymes: The microbial strain you are using may not possess the necessary enzymes (e.g., monooxygenases, epoxide hydrolases) to initiate degradation. Consider using a microbial consortium from a contaminated site or a strain known for degrading hydrocarbons.
-
Sub-optimal culture conditions: Ensure that the pH, temperature, aeration, and nutrient composition of your culture medium are optimal for the growth and metabolic activity of your selected microorganisms.
-
Acclimation period: Microorganisms may require an acclimation period to induce the expression of the required degradative enzymes. Try a sequential feeding strategy with gradually increasing concentrations of this compound.
-
Inadequate bioavailability: this compound has low water solubility.[4] Consider using a surfactant or a co-solvent to increase its bioavailability to the microorganisms.
Q4: I am having difficulty identifying the degradation byproducts using GC-MS. What could be the problem?
Difficulties in byproduct identification via GC-MS can arise from several sources:
-
Low concentration of byproducts: The degradation process might be slow, resulting in byproduct concentrations below the detection limit of your instrument. Try concentrating your sample extract before analysis.
-
Volatility of byproducts: Some byproducts, like acetaldehyde, are highly volatile and may be lost during sample preparation. Use appropriate trapping methods or headspace analysis.
-
Co-elution of peaks: Byproducts with similar retention times may co-elute, making identification difficult. Optimize your GC temperature program and consider using a different column with a different polarity.
-
Matrix interference: Components of your culture medium or solvent may interfere with the analysis. Run a blank control with just the medium to identify potential interfering peaks.
-
Derivatization: Some byproducts may not be amenable to GC-MS analysis without derivatization. Consider derivatizing polar byproducts to increase their volatility and thermal stability.
Byproduct Summary
Table 1: Predicted Byproducts of this compound Degradation
| Degradation Method | Workup Condition | Predicted Primary Byproducts |
| Microbial Degradation | Aerobic | Heptane-2,3-diol, Pentanal, Acetaldehyde |
| Chemical Degradation | ||
| Ozonolysis | Reductive (e.g., Zn/DMS) | Pentanal, Acetaldehyde |
| Ozonolysis | Oxidative (e.g., H₂O₂) | Pentanoic acid, Acetic acid |
Experimental Protocols
Protocol 1: Microbial Degradation of this compound in Liquid Culture
-
Prepare Mineral Salts Medium (MSM): Prepare a sterile MSM appropriate for the selected microbial strain(s).
-
Inoculation: Inoculate the MSM with a pre-cultured microbial strain or consortium.
-
Substrate Addition: Add this compound to the culture flasks to the desired final concentration. It is advisable to add it from a sterile stock solution dissolved in a non-toxic solvent at a minimal concentration.
-
Incubation: Incubate the cultures under optimal conditions of temperature, pH, and agitation. Include a sterile control (MSM with this compound but no inoculum) and a biomass control (MSM with inoculum but no this compound).
-
Sampling: Collect samples at regular time intervals.
-
Analysis:
-
Monitor the disappearance of this compound using Gas Chromatography-Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify degradation byproducts by extracting the culture broth with a suitable solvent (e.g., dichloromethane, ethyl acetate) and analyzing the extract using GC-MS.
-
Monitor microbial growth by measuring the optical density at 600 nm (OD₆₀₀) or by protein quantification.
-
Protocol 2: Ozonolysis of this compound
-
Dissolution: Dissolve this compound in a suitable solvent (e.g., dichloromethane, methanol) in a reaction vessel.
-
Ozonolysis: Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath) and bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.[1]
-
Workup:
-
Reductive Workup: Add a reducing agent such as zinc dust and acetic acid, or dimethyl sulfide (DMS), to the reaction mixture and allow it to warm to room temperature.[3]
-
Oxidative Workup: Add hydrogen peroxide to the reaction mixture.
-
-
Product Isolation and Analysis: Quench the reaction, and extract the products with an appropriate solvent. Analyze the products using techniques such as GC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the identity of the aldehydes/ketones or carboxylic acids.
Visualizations
Caption: Putative microbial degradation pathway of this compound via epoxidation.
Caption: Chemical degradation of this compound via ozonolysis.
Caption: General experimental workflow for studying this compound degradation.
References
Technical Support Center: Enhancing Catalyst Efficiency for cis-2-Heptene Oxidation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the catalytic oxidation of cis-2-Heptene.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the catalytic oxidation of this compound.
Q1: My conversion of this compound is lower than expected. What are the potential causes and solutions?
A: Low conversion can stem from several factors related to catalyst activity, reagent stability, and reaction conditions.
-
Catalyst Activity:
-
Deactivation: The catalyst may have lost activity. Common causes include coking (formation of carbonaceous deposits), poisoning by impurities in the substrate or solvent, or sintering of the active metal particles at high temperatures. Consider regenerating the catalyst if possible (e.g., by calcination for coked catalysts) or using a fresh batch.
-
Insufficient Loading: The catalyst-to-substrate ratio may be too low. Try incrementally increasing the catalyst loading (e.g., from 0.5 mol% to 2 mol%).
-
-
Oxidant Issues (especially with H₂O₂):
-
Decomposition: Hydrogen peroxide (H₂O₂) can decompose into water and oxygen, especially in the presence of certain metals, high pH, or light, reducing its effective concentration.[1][2] Use fresh, stabilized H₂O₂ and store it properly. Avoid contamination with metals or bases.[1]
-
Addition Rate: Adding the oxidant too quickly can lead to side reactions and thermal decomposition. A slow, dropwise addition is recommended.
-
-
Reaction Conditions:
-
Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. However, excessively high temperatures can lead to oxidant decomposition and catalyst deactivation. An optimal temperature must be determined empirically.
-
Mixing: In heterogeneous catalysis, inefficient mixing can lead to poor contact between the reactants and the catalyst surface. Ensure vigorous and consistent stirring throughout the reaction.
-
Q2: I am getting poor selectivity. How can I favor the formation of the desired product (e.g., cis-epoxide or cis-diol)?
A: Poor selectivity often results from side reactions or over-oxidation. The choice of catalytic system is crucial for directing the reaction towards a specific product.
-
For cis-Epoxide Formation:
-
Reagent Choice: Peroxyacids like m-chloroperoxybenzoic acid (mCPBA) are highly selective for epoxidation and work via a concerted mechanism that retains the cis-stereochemistry.[3][4]
-
Catalytic Systems: Certain manganese or titanium-based catalysts with H₂O₂ can be tuned for epoxidation. For example, using a Mn(II) catalyst with salicylic acid as a co-catalyst can favor the formation of the cis-epoxide from this compound.[5]
-
Avoid Water and Acid: The presence of water and an acid catalyst can promote the ring-opening of the newly formed epoxide to yield an anti-diol, thus reducing epoxide selectivity.[6][7] Ensure the use of nonaqueous, aprotic solvents if the epoxide is the target.[6]
-
-
For cis-Diol Formation (syn-dihydroxylation):
-
Reagent Choice: The most reliable methods use osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) or a cold, basic solution of potassium permanganate (KMnO₄).[8][9] These reagents react via a cyclic intermediate to ensure syn-addition.[8][10]
-
Catalytic Systems: A Mn(II) catalyst system can be tuned to favor the cis-diol by using specific co-catalysts like 2,6-dichlorobenzoic acid.[5]
-
Avoid Over-oxidation: Strong oxidants like KMnO₄ can cleave the diol if the reaction is not kept cold and basic, leading to aldehydes or carboxylic acids.[8][11] OsO₄ is generally more selective.[8]
-
Q3: My catalyst appears to be deactivating over time or upon reuse. What is happening and how can I prevent it?
A: Catalyst deactivation is a common problem in catalysis. The primary mechanisms are poisoning, coking, and sintering.
-
Poisoning: This occurs when impurities in the reaction mixture bind strongly to the active sites, blocking them from reactants. Common poisons include sulfur, phosphorus, and certain metal compounds. Purifying the substrate (this compound) and solvent before the reaction can mitigate this.
-
Coking/Fouling: This involves the deposition of heavy, carbon-rich organic species on the catalyst surface and within its pores, blocking active sites.[12] It can sometimes be reversed by controlled calcination (heating in air) to burn off the deposits. Lowering the reaction temperature or modifying the catalyst support can help reduce coking.
-
Sintering: At high temperatures, small metal nanoparticles on a support can migrate and agglomerate into larger, less active particles. This process is generally irreversible. Operating at the lowest effective temperature is the best way to prevent sintering.
Q4: I am using hydrogen peroxide as the oxidant and have safety concerns. What are the key precautions?
A: Hydrogen peroxide is a strong oxidizer and requires careful handling.
-
Avoid Contamination: Do not introduce any foreign materials (dust, metals, rust) into the H₂O₂ container, as this can trigger rapid, exothermic decomposition.[1][13]
-
Use Proper Materials: Use dedicated and thoroughly cleaned equipment made of compatible materials like specific grades of stainless steel, glass, or Teflon.[1][2]
-
Prevent Confinement: H₂O₂ decomposes to oxygen gas. Storing it in a sealed, unvented container can lead to a dangerous pressure buildup.[2]
-
Avoid High Temperatures & Light: Heat and UV light accelerate decomposition. Store in a cool, dark place.[1]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, gloves, and appropriate protective clothing. H₂O₂ can cause skin whitening, irritation, and severe eye damage.[13][14]
-
Never Mix with Combustibles: Mixing H₂O₂ with organic substances or other flammable materials can lead to fire or explosion.[1][15]
-
Workup Caution: Never attempt to dry or concentrate a reaction mixture that may contain residual H₂O₂. Test for peroxides and neutralize them with a suitable reducing agent (e.g., sodium bisulfite) first.[16]
Data Presentation
Table 1: Comparison of Catalytic Systems for cis-Alkene Oxidation
| Catalyst System | Oxidant | Primary Product(s) | Stereochemistry | Key Advantages/Disadvantages |
| m-CPBA | (Stoichiometric) | Epoxide | cis (retention)[3] | High selectivity for epoxides; simple procedure.[4] Not catalytic; generates stoichiometric waste. |
| OsO₄ (catalytic) / NMO | NMO | Vicinal Diol | cis (syn-addition)[17] | Highly reliable and selective for cis-diols.[8] OsO₄ is highly toxic and expensive.[9][11] |
| Cold, dilute KMnO₄ | KMnO₄ | Vicinal Diol | cis (syn-addition)[8] | Inexpensive.[8] Risk of over-oxidation and C-C bond cleavage.[8][11] |
| Mn(II)/Carboxylic Acid | H₂O₂ | Epoxide or Diol | cis (retention)[5] | Tunable selectivity based on co-catalyst; uses green oxidant H₂O₂.[5] May require optimization. |
| Ti-Salan / Ti-Silicate | H₂O₂ | Epoxide | cis (retention)[18] | High efficiency with H₂O₂; can be used for unactivated alkenes.[18] Catalyst synthesis may be complex. |
Table 2: Influence of Reaction Parameters on this compound Oxidation (Illustrative)
| Parameter | Variation | Effect on Conversion | Effect on Selectivity (to Epoxide) | Rationale |
| Catalyst Loading | 0.5 mol% -> 2.0 mol% | Increase | Generally stable | More active sites available to accelerate the reaction. |
| Temperature | 0 °C -> 40 °C | Increase | Decrease | Higher temperature increases reaction rate but can also accelerate side reactions like epoxide ring-opening.[6] |
| Solvent | Dichloromethane -> Acetone/H₂O | Stable or slight increase | Significant Decrease | The presence of a protic solvent like water can lead to the hydrolysis of the epoxide product to form a diol.[6] |
| Oxidant Addition | Rapid (1 min) -> Slow (1 hr) | Increase | Increase | Slow addition maintains a low instantaneous concentration of the oxidant, suppressing decomposition and side reactions. |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol 1: Epoxidation of this compound using m-CPBA
This protocol describes a standard stoichiometric epoxidation that preserves the cis stereochemistry.[3][4]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv.) in dichloromethane (DCM, ~0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add m-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 equiv.) to the solution portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Upon completion, cool the mixture again to 0 °C and filter to remove the precipitated m-chlorobenzoic acid.
-
Transfer the filtrate to a separatory funnel and wash sequentially with a 10% aqueous solution of sodium sulfite (to quench excess peroxide), saturated aqueous sodium bicarbonate (to remove acidic byproduct), and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, cis-2,3-epoxyheptane.
-
-
Purification: If necessary, purify the crude product via flash column chromatography on silica gel.
Protocol 2: Catalytic syn-Dihydroxylation using Osmium Tetroxide (Upjohn Dihydroxylation)
This method produces the cis-diol using catalytic amounts of the highly toxic OsO₄.[10][19]
-
Preparation: To a round-bottom flask with a stir bar, add a solvent mixture of acetone and water (e.g., 10:1 v/v).
-
Reagent Addition: Add N-methylmorpholine N-oxide (NMO, 1.2 equiv.) to the solvent mixture and stir until dissolved. Then, add this compound (1.0 equiv.).
-
Catalyst Addition: While stirring, add a solution of osmium tetroxide (OsO₄, 0.01-0.02 equiv., e.g., as a 2.5 wt. % solution in tert-butanol). The reaction mixture will typically turn dark brown.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, or until TLC/GC analysis indicates full consumption of the starting material.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite (~5 mL per mmol of alkene) and stir vigorously for 1 hour.[20]
-
Extract the aqueous mixture three times with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification: The resulting crude cis-heptane-2,3-diol can be purified by flash chromatography or recrystallization.
Visualizations
Experimental and Analytical Workflow
Caption: General workflow for catalytic oxidation experiments.
Troubleshooting Guide: Low Product Yield
Caption: Decision tree for troubleshooting low product yield.
Catalyst Deactivation Pathways
Caption: Common pathways for catalyst deactivation.
References
- 1. Hydrogen Peroxide | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scispace.com [scispace.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alkene Reactivity [www2.chemistry.msu.edu]
- 8. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Catalysis - Wikipedia [en.wikipedia.org]
- 13. solvay.com [solvay.com]
- 14. usptechnologies.com [usptechnologies.com]
- 15. vintessential.com.au [vintessential.com.au]
- 16. scispace.com [scispace.com]
- 17. 19.7. Oxidation of alkenes | Organic Chemistry II [courses.lumenlearning.com]
- 18. Titanium cis‐DACH Salan Catalyst for the Efficient Epoxidation of Nonactivated Olefins with Hydrogen Peroxide‐Terminal‐Selective Epoxidation of Multiply Unsaturated Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Upjohn Dihydroxylation [organic-chemistry.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Reactivity Face-Off: A Comparative Analysis of cis-2-Heptene and trans-2-Heptene
A detailed guide for researchers, scientists, and drug development professionals on the comparative reactivity of cis- and trans-2-heptene, supported by experimental data and detailed protocols.
In the realm of organic synthesis and drug development, a nuanced understanding of isomeric reactivity is paramount. The spatial arrangement of atoms, even in seemingly similar molecules, can profoundly influence reaction kinetics, product distribution, and ultimately, the efficacy of a synthetic pathway. This guide provides a comprehensive comparison of the reactivity of cis-2-heptene and trans-2-heptene, two geometric isomers whose subtle structural differences lead to distinct chemical behaviors.
Thermodynamic Stability: The Foundation of Reactivity
The fundamental difference in the reactivity of cis- and trans-2-heptene stems from their relative thermodynamic stabilities. Generally, trans-alkenes are more stable than their cis counterparts.[1] This increased stability is attributed to reduced steric strain, as the larger alkyl groups are positioned on opposite sides of the double bond, minimizing repulsive interactions.[2] In this compound, the ethyl and butyl groups are on the same side of the double bond, leading to greater steric hindrance and a higher ground-state energy.[2]
Table 1: Comparison of Thermodynamic Stability
| Isomer | Structure | Relative Steric Strain | Relative Ground-State Energy | Predicted Heat of Hydrogenation |
| This compound | Higher | Higher | More Negative | |
| trans-2-Heptene | Lower | Lower | Less Negative |
Comparative Reactivity in Key Alkene Transformations
The higher ground-state energy of this compound generally translates to a lower activation energy for reactions, making it the more reactive isomer in many cases.[5] This section explores the comparative reactivity of the two isomers in three common and important alkene reactions: catalytic hydrogenation, epoxidation, and hydroboration-oxidation.
Catalytic Hydrogenation
Catalytic hydrogenation is the addition of hydrogen across the double bond in the presence of a metal catalyst to form an alkane. Due to its higher ground-state energy, this compound is expected to have a faster rate of hydrogenation than trans-2-heptene.[5] Experimental studies on analogous alkenes, such as the pentene isomers, have confirmed this trend, showing the rate of hydrogenation to be cis-2-pentene > 1-pentene > trans-2-pentene.[6]
Experimental Protocol: Competitive Hydrogenation of cis- and trans-2-Heptene
Objective: To determine the relative rates of hydrogenation of cis- and trans-2-heptene through a competitive reaction.
Materials:
-
A mixture of this compound and trans-2-heptene (e.g., 1:1 molar ratio)
-
Palladium on carbon (10% Pd/C) catalyst
-
Ethanol (solvent)
-
Hydrogen gas (H₂)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
A solution of the cis- and trans-2-heptene mixture in ethanol is prepared in a suitable reaction vessel.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The reaction vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (e.g., balloon pressure).
-
The reaction mixture is stirred vigorously at room temperature.
-
Aliquots of the reaction mixture are taken at regular time intervals (e.g., every 15 minutes).
-
The aliquots are filtered to remove the catalyst and immediately analyzed by GC-MS.
-
The relative amounts of this compound, trans-2-heptene, and heptane are quantified from the GC chromatogram.
Data Analysis: The disappearance of the starting materials over time is plotted. The isomer that is consumed at a faster rate is the more reactive isomer.
Logical Workflow for Competitive Hydrogenation
Caption: Workflow for determining the relative hydrogenation rates.
Epoxidation
Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. This reaction is stereospecific, meaning a cis-alkene will yield a cis-epoxide and a trans-alkene will yield a trans-epoxide.[7][8] Generally, cis-alkenes react faster than their trans isomers in epoxidation reactions.[9] The increased reactivity is attributed to the higher energy of the cis isomer, which leads to a lower activation energy for the reaction.
Experimental Protocol: Comparative Epoxidation of cis- and trans-2-Heptene
Objective: To compare the rates of epoxidation of cis- and trans-2-heptene with m-CPBA.
Materials:
-
This compound
-
trans-2-Heptene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Sodium bicarbonate solution (for workup)
-
Gas chromatograph (GC) with a flame ionization detector (FID)
Procedure:
-
Separate solutions of this compound and trans-2-heptene of known concentration are prepared in dichloromethane.
-
A solution of m-CPBA in dichloromethane is also prepared.
-
The reactions are initiated by adding the m-CPBA solution to each of the alkene solutions at a constant temperature (e.g., 0 °C).
-
Aliquots are removed from each reaction at specific time intervals.
-
The reaction in each aliquot is quenched by washing with a sodium bicarbonate solution to remove unreacted m-CPBA and the meta-chlorobenzoic acid byproduct.
-
The organic layer is then analyzed by GC-FID to determine the concentration of the remaining alkene.
Data Analysis: The concentration of the alkene versus time is plotted for both reactions. The initial rates of the reactions can be determined from the slope of these plots, allowing for a quantitative comparison of the reactivity of the two isomers.
Signaling Pathway of Epoxidation
Caption: Concerted mechanism of alkene epoxidation with m-CPBA.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction sequence that converts an alkene into an alcohol. The reaction is regioselective, with the hydroxyl group adding to the less substituted carbon of the double bond (anti-Markovnikov addition), and it is stereospecific, proceeding via a syn-addition of the hydrogen and boron atoms across the double bond.[10][11]
For both cis- and trans-2-heptene, hydroboration-oxidation will yield a mixture of 2-heptanol and 3-heptanol. The syn-addition mechanism dictates the stereochemical outcome. Due to the steric hindrance in the cis isomer, the approach of the bulky borane reagent (e.g., BH₃·THF) may be more hindered compared to the trans isomer. However, the higher ground state energy of the cis isomer can also lead to a faster reaction rate. The interplay of these factors determines the overall reactivity. For less sterically hindered internal alkenes, the difference in reactivity between cis and trans isomers in hydroboration is often small.
Experimental Protocol: Hydroboration-Oxidation of cis- and trans-2-Heptene
Objective: To compare the product distribution and relative reactivity of cis- and trans-2-heptene in hydroboration-oxidation.
Materials:
-
This compound
-
trans-2-Heptene
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Tetrahydrofuran (THF) (solvent)
-
Sodium hydroxide solution (3M NaOH)
-
Hydrogen peroxide (30% H₂O₂)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
The hydroboration of each isomer is carried out in a separate flask under a nitrogen atmosphere. The alkene is dissolved in dry THF, and BH₃·THF is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for a specified time.
-
The oxidation step is performed by carefully adding NaOH solution followed by the dropwise addition of H₂O₂ at 0 °C. The mixture is then stirred at room temperature.
-
The reaction is worked up by extracting the product alcohols into an organic solvent (e.g., diethyl ether).
-
The organic extracts are dried and analyzed by GC-MS to identify and quantify the resulting 2-heptanol and 3-heptanol.
Data Analysis: The relative amounts of 2-heptanol and 3-heptanol are determined for each isomer to assess the regioselectivity. To compare reactivity, separate kinetic experiments monitoring the disappearance of the starting alkene over time would be required.
Table 2: Summary of Reactivity Comparison
| Reaction | More Reactive Isomer | Primary Reason | Stereochemical Outcome |
| Catalytic Hydrogenation | This compound | Higher ground-state energy | syn-addition of H₂ |
| Epoxidation (with m-CPBA) | This compound | Higher ground-state energy | Stereospecific (cis → cis, trans → trans) |
| Hydroboration-Oxidation | This compound (generally) | Higher ground-state energy (can be influenced by sterics) | syn-addition of H and OH (anti-Markovnikov) |
Conclusion
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 8. orgosolver.com [orgosolver.com]
- 9. quora.com [quora.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Unveiling the Stability Landscape of Heptene Isomers: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the thermodynamic stability of isomers is paramount for predicting reaction outcomes, optimizing synthesis pathways, and ensuring the purity of final products. This guide provides a comprehensive comparative analysis of the stability of various heptene (C₇H₁₄) isomers, supported by experimental data and detailed methodologies.
The stability of an alkene is inversely related to its potential energy. More stable isomers possess lower heats of formation (ΔHf°) and release less energy upon hydrogenation (heat of hydrogenation, ΔHhydrog°). This analysis leverages these thermodynamic parameters to establish a clear hierarchy of stability among heptene isomers.
Key Principles of Alkene Stability
The stability of heptene isomers is primarily governed by two structural factors:
-
Degree of Substitution of the Double Bond: Alkene stability increases with the number of alkyl groups attached to the sp²-hybridized carbons of the double bond. This is attributed to hyperconjugation, where the electrons in adjacent C-H σ-bonds stabilize the π-system. Thus, tetrasubstituted alkenes are generally the most stable, followed by trisubstituted, disubstituted, and monosubstituted alkenes.
-
Stereoisomerism (Cis vs. Trans): For disubstituted alkenes, trans isomers are generally more stable than their cis counterparts.[1] This is due to steric strain in the cis isomer, where the alkyl groups are on the same side of the double bond, leading to electronic repulsion.[1]
Comparative Stability of Heptene Isomers
The following table summarizes the experimentally determined heats of formation and hydrogenation for a range of linear and branched heptene isomers. A lower (less positive or more negative) heat of formation and a less negative heat of hydrogenation indicate greater stability.
| Isomer Name | Structure | Substitution | Type | Heat of Formation (ΔHf°) (kJ/mol, gas) | Heat of Hydrogenation (ΔHhydrog°) (kJ/mol) |
| 1-Heptene | CH₂(CH₂)₄CH=CH₂ | Monosubstituted | Linear | -4.2 | -126.3[2] |
| (E)-2-Heptene | CH₃CH=CH(CH₂)₃CH₃ | Disubstituted | Linear | -14.2 | -116.3 |
| (Z)-2-Heptene | CH₃CH=CH(CH₂)₃CH₃ | Disubstituted | Linear | -10.0 | -120.3 |
| (E)-3-Heptene | CH₃CH₂CH=CHCH₂CH₃ | Disubstituted | Linear | -15.1 | -115.2 |
| (Z)-3-Heptene | CH₃CH₂CH=CHCH₂CH₃ | Disubstituted | Linear | -11.8 | -118.5 |
| 2-Methyl-1-hexene | (CH₃)₂CH(CH₂)₂CH=CH₂ | Monosubstituted | Branched | -11.5 | -121.2 |
| 2-Methyl-2-hexene | (CH₃)₂C=CH(CH₂)₂CH₃ | Trisubstituted | Branched | -21.8 | -111.2[3] |
| 3-Methyl-1-hexene | CH₃CH₂CH(CH₃)CH₂CH=CH₂ | Monosubstituted | Branched | -8.4 | Not Available |
| (E)-3-Methyl-2-hexene | CH₃CH₂CH(CH₃)CH=CHCH₃ | Trisubstituted | Branched | -18.7 | Not Available |
| (Z)-3-Methyl-2-hexene | CH₃CH₂CH(CH₃)CH=CHCH₃ | Trisubstituted | Branched | -15.1 | Not Available |
| 2,3-Dimethyl-1-pentene | (CH₃)₂CHCH(CH₃)C=CH₂ | Disubstituted | Branched | -13.9 | Not Available |
| 2,3-Dimethyl-2-pentene | (CH₃)₂C=C(CH₃)CH₂CH₃ | Tetrasubstituted | Branched | -26.8[4] | -106.3 |
| 2,4-Dimethyl-1-pentene | (CH₃)₂CHCH₂C(CH₃)=CH₂ | Monosubstituted | Branched | -20.9[2] | -117.0[2] |
| 2,4-Dimethyl-2-pentene | (CH₃)₂CHCH=C(CH₃)₂ | Trisubstituted | Branched | -24.7 | Not Available |
| 3,3-Dimethyl-1-pentene | CH₃CH₂C(CH₃)₂CH=CH₂ | Monosubstituted | Branched | -19.2 | Not Available |
Note: Data is compiled from various sources, including the NIST WebBook and other chemical databases.[2][3][4] Heats of hydrogenation are often measured in solution, and gas-phase values are calculated.
From the data, a clear trend emerges:
-
Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted: The most stable isomer listed is 2,3-dimethyl-2-pentene, a tetrasubstituted alkene, with the lowest heat of formation.
-
Trans > Cis: For the 2-heptene and 3-heptene isomers, the (E) or trans configuration is consistently more stable (lower heat of formation) than the (Z) or cis configuration.
-
Internal > Terminal: Internal alkenes (e.g., 2-heptene, 3-heptene) are more stable than terminal alkenes (e.g., 1-heptene).
Experimental Protocols
The determination of the thermodynamic data presented above relies on precise experimental techniques. Below are detailed methodologies for the key experiments.
Determination of Heat of Formation via Bomb Calorimetry
The standard enthalpy of formation of a heptene isomer can be determined from its heat of combustion, measured using a bomb calorimeter.
Methodology:
-
Sample Preparation: A precisely weighed sample of the volatile heptene isomer (typically encapsulated in a gelatin capsule or a thin-walled glass ampoule to prevent evaporation) is placed in a crucible inside the bomb calorimeter.[5] A known length of ignition wire is positioned in contact with the sample.
-
Assembly and Pressurization: The bomb is sealed and purged of air before being pressurized with a large excess of pure oxygen (typically to around 30 atm).
-
Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Calculations:
-
The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).
-
The total heat released by the combustion of the heptene sample is calculated from the temperature rise and the heat capacity of the calorimeter.
-
Corrections are made for the heat of ignition and the formation of any side products (e.g., nitric acid from residual nitrogen).
-
The heat of combustion at constant volume (ΔU) is converted to the enthalpy of combustion at constant pressure (ΔH).
-
The standard enthalpy of formation is then calculated using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
-
Determination of Heat of Hydrogenation via Catalytic Hydrogenation
The heat of hydrogenation is measured by reacting the alkene with hydrogen gas in the presence of a catalyst and measuring the heat evolved.
Methodology:
-
Reactant Preparation: A known amount of the heptene isomer is dissolved in a suitable solvent (e.g., a hydrocarbon like hexane) in a reaction vessel. A catalyst, typically a finely divided metal such as platinum or palladium on a carbon support (Pd/C), is added to the solution.[6]
-
Apparatus Setup: The reaction vessel is connected to a gas burette containing hydrogen gas and placed within a calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature and hydrogen volume are recorded.
-
Reaction Initiation: The mixture is agitated to ensure good contact between the reactants, catalyst, and hydrogen gas. The hydrogenation reaction is initiated, and the consumption of hydrogen is monitored by the gas burette.
-
Data Acquisition: The temperature of the calorimeter is recorded throughout the reaction until it reaches a stable maximum.
-
Calculations:
-
The heat capacity of the calorimeter system is determined through a separate calibration experiment.
-
The total heat evolved during the hydrogenation is calculated from the temperature rise and the heat capacity.
-
The moles of heptene reacted are determined from the initial mass and the volume of hydrogen consumed.
-
The molar heat of hydrogenation is then calculated by dividing the total heat evolved by the moles of reacted alkene.
-
Isomer Separation and Identification via Gas Chromatography
Gas chromatography (GC) is essential for separating and identifying the different heptene isomers before and after experiments to ensure sample purity.
Methodology:
-
Sample Injection: A small volume of the heptene isomer mixture (in a volatile solvent or neat) is injected into the gas chromatograph's heated injection port, where it is vaporized.
-
Separation: An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized sample onto a capillary column. The separation of isomers is achieved based on their different boiling points and interactions with the stationary phase coating the column. Non-polar columns are often used for hydrocarbon analysis, with elution order generally following the boiling points of the isomers.[7]
-
Detection: As each isomer elutes from the column, it is detected by a detector, most commonly a Flame Ionization Detector (FID) for hydrocarbons. The detector generates a signal proportional to the amount of the compound.
-
Data Analysis: The output from the detector is a chromatogram, which shows a series of peaks corresponding to each separated isomer. The retention time (the time it takes for a compound to travel through the column) is used for qualitative identification by comparison with known standards. The area under each peak is proportional to the concentration of that isomer in the mixture, allowing for quantitative analysis.
Visualizing Stability Relationships
The following diagram illustrates the general principles governing the stability of heptene isomers.
Caption: Hierarchical relationship of heptene isomer stability.
Conclusion
The thermodynamic stability of heptene isomers is a critical consideration in various chemical applications. This guide has provided a comparative analysis based on experimental heats of formation and hydrogenation, demonstrating that stability increases with the degree of substitution of the double bond and that trans isomers are generally more stable than cis isomers. The detailed experimental protocols for calorimetry and gas chromatography offer a practical framework for researchers to conduct their own stability assessments. By understanding these principles and methodologies, scientists can better predict and control chemical processes involving these important C₇ hydrocarbons.
References
A Comparative Guide to Validating the Purity of Synthetic cis-2-Heptene
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the isomeric purity of compounds is of paramount importance. This guide provides a comprehensive comparison of two common methods for synthesizing cis-2-Heptene and details the analytical techniques crucial for validating its purity. By presenting objective data and detailed experimental protocols, this document serves as a valuable resource for researchers striving for precision and reliability in their synthetic endeavors.
Synthesis of this compound: A Comparison of Two Primary Methods
The stereoselective synthesis of cis-alkenes can be approached through various methodologies. Here, we compare two widely employed techniques for the synthesis of this compound: the partial hydrogenation of 2-heptyne using a Lindlar catalyst and the Wittig reaction.
Method 1: Partial Hydrogenation of 2-Heptyne with Lindlar's Catalyst
This classic method involves the stereoselective reduction of an alkyne to a cis-alkene. The Lindlar catalyst, a "poisoned" palladium catalyst (typically Pd on CaCO₃ treated with lead acetate and quinoline), is key to preventing over-reduction to the corresponding alkane.
Method 2: The Wittig Reaction
The Wittig reaction is a powerful tool for forming carbon-carbon double bonds. To synthesize this compound, an unstabilized phosphonium ylide is reacted with an aldehyde. Specifically, the reaction of pentanal with the ylide generated from ethyltriphenylphosphonium bromide preferentially yields the cis-isomer.
Impurity Profile of Synthetic this compound
The purity of the final product is intrinsically linked to the chosen synthetic route. Understanding the potential impurities is the first step in developing a robust validation strategy.
| Impurity | Originating Synthesis Method | Reason for Formation |
| trans-2-Heptene | Both | Isomerization of the cis-product; a minor byproduct in the Wittig reaction. |
| 2-Heptyne | Lindlar Hydrogenation | Incomplete reaction of the starting material. |
| n-Heptane | Lindlar Hydrogenation | Over-reduction of the alkyne or alkene. |
| Pentanal | Wittig Reaction | Unreacted starting aldehyde. |
| Ethyltriphenylphosphonium Bromide | Wittig Reaction | Unreacted phosphonium salt. |
| Triphenylphosphine Oxide | Wittig Reaction | A stoichiometric byproduct of the Wittig reaction. |
Analytical Techniques for Purity Validation
A multi-technique approach is recommended for the comprehensive validation of this compound purity. Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy each provide unique and complementary information.
Gas Chromatography (GC)
GC is the primary technique for quantifying the isomeric purity of this compound. Due to the difference in their boiling points and polarity, cis- and trans-2-heptene can be effectively separated and quantified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the desired product and identifying impurities. The coupling constants between the vinylic protons in the ¹H NMR spectrum are particularly diagnostic for differentiating between cis and trans isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward method for confirming the presence of the C=C double bond and the characteristic C-H bonds of the alkene.
Experimental Protocols
Synthesis of this compound via Lindlar Hydrogenation
Materials:
-
2-Heptyne (1.0 eq)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline) (0.05 eq)
-
Hexane (anhydrous)
-
Hydrogen gas (H₂)
Procedure:
-
In a suitably sized round-bottom flask equipped with a magnetic stir bar, dissolve 2-heptyne in anhydrous hexane.
-
Add the Lindlar's catalyst to the solution.
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically maintained with a balloon) at room temperature.
-
Monitor the reaction progress by GC analysis.
-
Upon completion (disappearance of 2-heptyne), filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with fresh hexane.
-
Carefully remove the solvent from the filtrate under reduced pressure to yield crude this compound.
-
Purify the product by fractional distillation.
Synthesis of this compound via Wittig Reaction
Materials:
-
Ethyltriphenylphosphonium bromide (1.1 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Pentanal (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add ethyltriphenylphosphonium bromide and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise to the stirred suspension. A characteristic color change (typically to orange or deep red) indicates the formation of the ylide.
-
Stir the ylide solution at 0 °C for 1 hour.
-
Slowly add a solution of pentanal in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether or pentane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product, containing this compound and triphenylphosphine oxide, can be purified by flash chromatography on silica gel or by fractional distillation.
Comparative Analytical Data
The following tables summarize the expected analytical data for high-purity this compound.
Gas Chromatography Data
| Compound | Retention Time (min) | Area % (Typical) |
| This compound | ~5.2 | >98% |
| trans-2-Heptene | ~5.5 | <2% |
| 2-Heptyne | ~4.8 | <0.1% |
| n-Heptane | ~4.5 | <0.1% |
| Note: Retention times are approximate and will vary depending on the specific GC column and conditions. |
¹H NMR Data (CDCl₃, 400 MHz)
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~5.45 | m | - |
| H3 | ~5.35 | m | - |
| H1 | ~1.60 | d | ~6.8 |
| H4 | ~2.05 | m | - |
| H5, H6 | ~1.30 | m | - |
| H7 | ~0.90 | t | ~7.2 |
| Note: The key diagnostic feature is the coupling constant between H2 and H3, which is typically in the range of 9-12 Hz for cis-alkenes. |
¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon Assignment | Chemical Shift (ppm) |
| C2 | ~123.5 |
| C3 | ~131.0 |
| C1 | ~12.5 |
| C4 | ~29.5 |
| C5 | ~31.8 |
| C6 | ~22.8 |
| C7 | ~14.1 |
FTIR Data (Neat)
| Wavenumber (cm⁻¹) | Assignment |
| ~3020 | =C-H stretch (vinylic) |
| ~2960-2850 | C-H stretch (aliphatic) |
| ~1655 | C=C stretch |
| ~1460 | C-H bend (aliphatic) |
| ~690 | =C-H bend (cis, out-of-plane) |
Visualizing the Workflow
Caption: Experimental workflow for the synthesis and purity validation of this compound.
Logical Relationships in Purity Analysis
Caption: Logical relationships between potential impurities and analytical techniques.
Spectroscopic Showdown: Differentiating cis- and trans-2-Heptene
For researchers, scientists, and drug development professionals, the precise characterization of geometric isomers is a critical step in chemical synthesis and analysis. The distinct spatial arrangements of cis- and trans-2-heptene give rise to subtle but significant differences in their spectroscopic signatures. This guide provides a comprehensive comparison of the spectroscopic data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering an objective analysis supported by experimental data to aid in the unambiguous identification of these isomers.
At a Glance: Key Spectroscopic Differentiators
| Spectroscopic Technique | Key Differentiating Feature | cis-2-Heptene | trans-2-Heptene |
| Infrared (IR) Spectroscopy | C-H out-of-plane bending | ~730-675 cm⁻¹ (strong) | ~970-960 cm⁻¹ (strong, sharp) |
| C=C stretch | ~1655 cm⁻¹ (weak) | ~1670 cm⁻¹ (very weak or absent) | |
| ¹H NMR Spectroscopy | Vicinal coupling constant (³JH,H) of vinylic protons | ~10 Hz | ~15 Hz |
| Chemical shift (δ) of vinylic protons | Slightly upfield | Slightly downfield | |
| ¹³C NMR Spectroscopy | Chemical shift (δ) of allylic CH₃ carbon | ~12 ppm | ~18 ppm |
| Mass Spectrometry (MS) | Fragmentation Pattern | Nearly identical | Nearly identical |
Spectroscopic Data Comparison
The following tables summarize the key experimental spectroscopic data for the differentiation of cis- and trans-2-heptene.
Infrared (IR) Spectroscopy Data
The most definitive IR feature for distinguishing between cis and trans isomers of disubstituted alkenes is the out-of-plane C-H bending vibration.[1][2][3] In trans-2-heptene, this vibration results in a strong, sharp absorption band around 965 cm⁻¹.[3] For this compound, this band appears at a lower frequency, typically around 718 cm⁻¹.[3] The C=C stretching vibration is generally weak for both isomers but is often weaker or entirely absent in the more symmetrical trans isomer due to a lack of a significant change in the dipole moment during the vibration.[4][5]
| Isomer | C=C Stretch (cm⁻¹) | =C-H Stretch (cm⁻¹) | C-H Out-of-Plane Bend (cm⁻¹) |
| This compound | ~1655 (weak)[3] | ~3015[3] | ~718[3] |
| trans-2-Heptene | ~1670 (weak)[3] | ~3025[3] | ~965[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides a wealth of information for distinguishing between cis and trans isomers.
In the ¹H NMR spectrum, the most reliable diagnostic feature is the vicinal coupling constant (³JH,H) between the two vinylic protons.[6][7][8] For trans-2-heptene, this coupling constant is significantly larger (typically ~15 Hz) than for this compound (~10 Hz) due to the dihedral angle of approximately 180° between the protons in the trans configuration, as described by the Karplus relationship.[8] The chemical shifts of the vinylic protons also differ slightly, with the protons in the trans isomer generally appearing slightly more downfield.[6][7]
| Isomer | Vinylic Protons (δ, ppm) | Allylic Protons (δ, ppm) | Vicinal Coupling Constant (³JH,H, Hz) |
| This compound | ~5.2-5.4 (m) | ~2.0 (m) | ~10[6][7] |
| trans-2-Heptene | ~5.3-5.5 (m) | ~1.9 (m) | ~15[6][7] |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The multiplicity (m) indicates a multiplet.
In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms, particularly the allylic methyl group, are diagnostic. Due to steric compression (gamma-gauche effect) in the cis isomer, the allylic methyl carbon is shielded and appears at a more upfield chemical shift (~12 ppm) compared to the trans isomer (~18 ppm).[3] The sp² carbons also show slight differences in their chemical shifts.[3]
| Isomer | C1 (CH₃) (δ, ppm) | C2 (=CH) (δ, ppm) | C3 (=CH) (δ, ppm) | C4 (CH₂) (δ, ppm) |
| This compound | ~12.5[9] | ~123.9 | ~131.5 | ~27.2 |
| trans-2-Heptene | ~17.9[10] | ~124.8 | ~132.4 | ~32.1 |
Mass Spectrometry (MS) Data
Mass spectrometry alone is generally not a reliable method for distinguishing between cis and trans isomers of simple alkenes like 2-heptene.[11][12][13] The electron ionization (EI) mass spectra of both isomers are typically very similar, if not identical, because the high energy of the ionization process often leads to the loss of stereochemical integrity before fragmentation.[12][13] Both isomers will exhibit a molecular ion peak (M⁺) at m/z 98 and will likely show similar fragmentation patterns, including characteristic losses of alkyl radicals.[14] To differentiate these isomers using MS, it must be coupled with a separation technique like gas chromatography (GC-MS), which can separate them based on their different boiling points.[12]
Experimental Protocols
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum to identify characteristic vibrational modes, particularly the C-H out-of-plane bending.
Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Sample of cis- or trans-2-heptene
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small drop of the 2-heptene sample onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Analysis: Process the spectrum by subtracting the background. Identify the key absorption bands, paying close attention to the 1000-650 cm⁻¹ region for the C-H out-of-plane bending vibration and the ~1670-1650 cm⁻¹ region for the C=C stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra to determine chemical shifts and coupling constants.
Materials:
-
NMR spectrometer (300 MHz or higher recommended)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Sample of cis- or trans-2-heptene
-
Internal standard (e.g., tetramethylsilane, TMS)
¹H NMR Protocol:
-
Sample Preparation: Prepare a solution of the 2-heptene isomer in the deuterated solvent (typically 5-10 mg in 0.6-0.7 mL). Add a small amount of TMS as an internal reference (0 ppm).
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Optimize the spectral width to include all expected proton signals. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Spectral Processing and Analysis: Apply a Fourier transform to the acquired data. Phase the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine the relative number of protons. Measure the coupling constants of the vinylic protons.
¹³C NMR Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Spectral Processing and Analysis: Process the data similarly to the ¹H NMR spectrum. Identify the chemical shifts of the allylic and vinylic carbons.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of cis- and trans-2-heptene.
Caption: Workflow for differentiating cis- and trans-2-heptene.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound(6443-92-1) 13C NMR spectrum [chemicalbook.com]
- 10. TRANS-2-HEPTENE(14686-13-6) 13C NMR spectrum [chemicalbook.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Lab Chapter 7.3.2 [people.whitman.edu]
- 13. docbrown.info [docbrown.info]
- 14. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]
A Comparative Guide to Catalysts for Stereoselective Epoxidation of Alkenes
For Researchers, Scientists, and Drug Development Professionals
The stereoselective epoxidation of alkenes is a cornerstone of modern organic synthesis, providing a critical pathway to chiral building blocks essential for the pharmaceutical and fine chemical industries. The ability to introduce a single oxygen atom across a double bond with high control over the stereochemistry is paramount in the construction of complex molecules with specific biological activities. This guide offers an objective comparison of three leading catalytic systems for stereoselective epoxidation: the Jacobsen-Katsuki epoxidation, the Sharpless-Katsuki epoxidation, and the Shi epoxidation. We present a summary of their performance based on experimental data, detailed experimental protocols for key transformations, and visualizations of their catalytic cycles to aid researchers in selecting the optimal catalyst for their synthetic needs.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst is determined by several factors, including its substrate scope, enantioselectivity (ee%), diastereoselectivity (dr), yield, and turnover number (TON). The following table summarizes the performance of the Jacobsen-Katsuki, Sharpless-Katsuki, and Shi epoxidation catalysts on a selection of common alkene substrates.
| Substrate | Catalyst System | Oxidant | Temperature (°C) | Yield (%) | ee (%) | Configuration | Reference |
| Styrene | (R,R)-Mn(Salen)Cl (Jacobsen) | NaOCl | -78 | - | 86 | - | [1] |
| Proline-derived Salen-Ti(OiPr)₄ | H₂O₂ | - | - | 96-98 | (S) | [1] | |
| Shi Catalyst (Fructose-derived) | Oxone | - | - | 71-85 | (R) | [1] | |
| Modified Shi Catalyst | Oxone | -10 | 63 | 90 | (R) | [1] | |
| P450 Peroxygenase Mutant | H₂O₂ | - | - | up to 99 | (R) | [2][3] | |
| cis-β-Methylstyrene | (R,R)-Mn(Salen)Cl (Jacobsen) | NaOCl | RT | - | 92 (cis) | - | [1] |
| Heterogeneous Mn(Salen) | - | - | - | 94.9 (cis) | - | [1][4] | |
| Indene | (R,R)-Mn(Salen)Cl (Jacobsen) | NaOCl | -5 | 90 | 85-88 | - | [5][6] |
| Geraniol (allylic alcohol) | Ti(OiPr)₄ / L-(+)-DET (Sharpless) | TBHP | -23 | - | 83.5 | (2S, 3S) | [7] |
| trans-Stilbene | Shi Catalyst (Fructose-derived) | Oxone | RT | - | - | - | [8] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducibility. Below are representative protocols for each of the three major catalytic systems.
Jacobsen-Katsuki Epoxidation of Indene
This protocol describes the asymmetric epoxidation of indene using Jacobsen's catalyst.[5][9][10]
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
Indene
-
Dichloromethane (CH₂)
-
Buffered sodium hypochlorite solution (bleach, pH ~11.3)
-
4-(3-Phenylpropyl)pyridine N-oxide (P3NO) (optional, as an axial ligand)
Procedure:
-
To a solution of indene in dichloromethane at room temperature is added the (R,R)-Mn(Salen)Cl catalyst (0.01-0.05 mol%).
-
If used, the 4-(3-phenylpropyl)pyridine N-oxide is added to the mixture.
-
The mixture is cooled to 0 °C.
-
The buffered sodium hypochlorite solution is added dropwise with vigorous stirring.
-
The reaction is monitored by TLC or GC.
-
Upon completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting epoxide can be purified by flash chromatography.
Sharpless-Katsuki Epoxidation of Geraniol
This procedure details the enantioselective epoxidation of the allylic alcohol geraniol.[7][11][12]
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-Diethyl tartrate ((+)-DET)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP) in a nonane solution (5.0–6.0 M)
-
Anhydrous dichloromethane (CH₂)
-
3Å molecular sieves (optional, but recommended)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane and powdered 3Å molecular sieves.
-
Cool the flask to -20 °C.
-
Add L-(+)-diethyl tartrate (1.2 equivalents relative to Ti(OiPr)₄) and titanium(IV) isopropoxide (1.0 equivalent) sequentially. Stir the mixture for 30 minutes at -20 °C.
-
Add a solution of geraniol in anhydrous dichloromethane dropwise.
-
Add tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise.
-
The reaction is stirred at -20 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of water.
-
The mixture is warmed to room temperature and stirred for 1 hour.
-
The resulting slurry is filtered through celite, and the filtrate is washed with a saturated aqueous solution of ferrous sulfate, saturated sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by flash column chromatography.
Shi Epoxidation of an Unsaturated Ketone
This organocatalytic method utilizes a fructose-derived ketone for the epoxidation of an unsaturated ketone.[13]
Materials:
-
(-)-Shi ketone (fructose-derived)
-
Unsaturated ketone
-
Acetonitrile-dimethoxymethane solvent mixture
-
50 mM Sodium tetraborate decahydrate and 400 μM EDTA-Na₂ solution in water
-
Tetrabutylammonium hydrogensulfate
-
Oxone (potassium peroxymonosulfate)
-
Aqueous potassium carbonate
Procedure:
-
To a solution of the unsaturated ketone in acetonitrile–dimethoxymethane at 23 °C, add the (–)-Shi ketone (1.0 eq), the sodium tetraborate decahydrate and EDTA–Na₂ solution, and tetrabutylammonium hydrogensulfate (0.2 eq) in sequence.
-
Cool the reaction mixture to 0 °C.
-
Simultaneously add a solution of oxone (2.0 eq) and EDTA–Na₂ in water and aqueous potassium carbonate (8.0 eq) dropwise using two addition funnels over 1 hour.
-
After the addition is complete, stir the reaction mixture for 1 hour at 0 °C.
-
Warm the product mixture to 23 °C over 1 hour.
-
Dilute the mixture with water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over sodium sulfate, filter, and concentrate.
-
Purify the residue by flash-column chromatography to yield the desired epoxide.
Catalytic Cycles
The following diagrams illustrate the proposed catalytic cycles for the Jacobsen-Katsuki, Sharpless-Katsuki, and Shi epoxidation reactions.
Caption: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.
Caption: Catalytic cycle for the Sharpless-Katsuki asymmetric epoxidation.
Caption: The catalytic cycle of the organocatalytic Shi epoxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00317H [pubs.rsc.org]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. datapdf.com [datapdf.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. odinity.com [odinity.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. collaborate.princeton.edu [collaborate.princeton.edu]
- 10. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene. | Sigma-Aldrich [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Shi Epoxidation | NROChemistry [nrochemistry.com]
A Comparative Guide to the Epoxidation of Heptene Isomers: Reaction Rates and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The epoxidation of alkenes is a cornerstone of organic synthesis, providing a versatile route to valuable epoxide intermediates used in the production of fine chemicals and pharmaceuticals. The reactivity of an alkene in an epoxidation reaction is highly dependent on its substitution pattern and stereochemistry. This guide provides a comparative analysis of the relative reaction rates of various heptene (C7H14) isomers in epoxidation, supported by established principles and available experimental data. Understanding these relative reactivities is crucial for reaction optimization, predicting product distributions, and designing efficient synthetic pathways.
Relative Reactivity of Heptene Isomers
The rate of epoxidation is primarily governed by the nucleophilicity of the carbon-carbon double bond. Alkyl groups are electron-donating, thus increasing the electron density of the double bond and making it more nucleophilic. Consequently, the rate of epoxidation generally increases with the number of alkyl substituents on the double bond. Steric hindrance around the double bond can also play a significant role, with bulkier substituents potentially slowing the reaction rate.
Based on these principles and available literature data on related alkenes, the general trend for the relative epoxidation rates of linear heptene isomers is as follows:
Trisubstituted > Disubstituted > Monosubstituted
Within disubstituted isomers, cis-isomers often react faster than their trans-counterparts due to steric factors in the transition state.
| Heptene Isomer | Structure | Substitution | Expected Relative Rate |
| 1-Heptene | CH2=CH(CH2)4CH3 | Monosubstituted | Slowest |
| trans-3-Heptene | CH3CH2CH=CHCH2CH3 (trans) | Disubstituted | Intermediate |
| trans-2-Heptene | CH3CH=CH(CH2)3CH3 (trans) | Disubstituted | Intermediate |
| cis-3-Heptene | CH3CH2CH=CHCH2CH3 (cis) | Disubstituted | Fast |
| cis-2-Heptene | CH3CH=CH(CH2)3CH3 (cis) | Disubstituted | Faster |
| 2-Methyl-2-hexene | (CH3)2C=CH(CH2)2CH3 | Trisubstituted | Fastest |
Note: For certain dialkylalkenes, cis isomers have been observed to be approximately 10 times more reactive than their corresponding trans isomers[1]. This is attributed to steric hindrance in the transition state of the epoxidation of trans alkenes[1]. Furthermore, studies on this compound have shown that partial isomerization to the trans-epoxide can occur during epoxidation, suggesting a complex reaction mechanism that may involve a radical intermediate with some rotational freedom[2].
Experimental Protocols
The following is a general experimental protocol for the epoxidation of a heptene isomer using meta-chloroperoxybenzoic acid (m-CPBA), a common and versatile epoxidizing agent.
Materials:
-
Heptene isomer (e.g., 1-heptene, this compound)
-
meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium sulfite (Na2SO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the heptene isomer (1.0 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: While stirring, add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the cooled solution. The reaction is typically exothermic, so slow addition is recommended to maintain the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed. The reaction time will vary depending on the reactivity of the heptene isomer.
-
Quenching: Once the reaction is complete, quench the excess peroxyacid by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 10-15 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude epoxide.
-
Purification: The crude epoxide can be purified by fractional distillation or column chromatography if necessary.
Logical Relationship of Heptene Isomer Reactivity
The following diagram illustrates the general hierarchy of reactivity for different classes of heptene isomers in epoxidation reactions.
Caption: Relative reactivity of heptene isomers in epoxidation.
This guide provides a foundational understanding of the factors influencing the relative reaction rates of heptene isomers in epoxidation. For specific applications, it is recommended to perform small-scale kinetic studies to determine the precise reaction rates and optimize conditions for the desired transformation.
References
A Comparative Guide to the Stereochemical Outcomes of Reactions with cis-2-Heptene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stereochemical products formed from various addition reactions with cis-2-Heptene. The information presented is intended to aid in the prediction and confirmation of product stereochemistry, a critical aspect of synthetic chemistry and drug development.
Comparison of Stereochemical Outcomes
The following table summarizes the expected stereochemical outcomes, yields, and selectivities for several common addition reactions performed on this compound. The data is compiled from established reaction mechanisms and analogous experimental procedures.
| Reaction | Reagents | Stereochemistry of Addition | Expected Product(s) | Typical Yield (%) | Diastereomeric/Enantiomeric Excess |
| Catalytic Hydrogenation | H₂, Pd/C | syn | Heptane | >95 | Not Applicable |
| Bromination | Br₂ in CCl₄ | anti | (2R,3R)-2,3-Dibromoheptane & (2S,3S)-2,3-Dibromoheptane (racemic mixture) | 80-90 | Not Applicable (racemic) |
| Epoxidation | m-CPBA | syn | cis-2,3-Epoxyheptane (meso compound) | 85-95 | Not Applicable (meso) |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | syn | (2R,3S)-Heptan-2-ol & (2S,3R)-Heptan-2-ol (racemic mixture of anti-Markovnikov product) | 80-90 | Not Applicable (racemic) |
| syn-Dihydroxylation | OsO₄ (catalytic), NMO | syn | (2R,3S)-Heptane-2,3-diol (meso compound) | 90-98 | Not Applicable (meso) |
| anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | anti | (2R,3R)-Heptane-2,3-diol & (2S,3S)-Heptane-2,3-diol (racemic mixture) | 80-90 | Not Applicable (racemic) |
Reaction Pathways and Stereochemistry
The stereochemical outcome of each reaction is dictated by its mechanism. The following diagrams illustrate the key steps and stereochemical control for each transformation.
A Comparative Guide to the Catalytic Performance of cis-2-Heptene and Other Alkenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of cis-2-heptene with other structurally related alkenes, namely trans-2-heptene and 1-heptene. The information presented is supported by experimental data from various catalytic studies, including hydrogenation, hydroformylation, and olefin metathesis. This document aims to serve as a valuable resource for researchers in selecting the appropriate alkene substrate for their specific catalytic applications.
Executive Summary
The reactivity and selectivity of an alkene in a catalytic reaction are fundamentally influenced by its isomeric structure. This compound, with its substituents on the same side of the double bond, exhibits distinct performance characteristics compared to its trans isomer and the terminal alkene, 1-heptene. Generally, the higher steric hindrance and greater ground-state energy of cis-isomers lead to faster reaction rates in catalytic hydrogenation. Conversely, terminal alkenes like 1-heptene often show higher reactivity and distinct selectivity in reactions such as hydroformylation due to less steric hindrance around the double bond. The choice between these isomers can, therefore, significantly impact reaction outcomes, including product distribution and yield.
Comparison of Catalytic Performance
Catalytic Hydrogenation
Catalytic hydrogenation is a fundamental reaction in which an alkene is converted to an alkane. The stability of the starting alkene is a key determinant of the reaction rate.
Key Performance Metrics:
| Alkene | Relative Rate of Hydrogenation | Heat of Hydrogenation (ΔH°) | Stability |
| This compound | Faster | More Exothermic (less negative value) | Less Stable |
| trans-2-Heptene | Slower | Less Exothermic (more negative value) | More Stable |
| 1-Heptene | Generally Fast | Similar to cis-isomers | Less Stable than internal alkenes |
The higher ground-state energy of this compound, due to steric strain between the alkyl groups on the same side of the double bond, leads to a lower activation energy for hydrogenation compared to the more stable trans-2-heptene.[6] Consequently, this compound is expected to hydrogenate at a faster rate. 1-Heptene, as a terminal alkene, is generally less stable than internal alkenes and thus also undergoes rapid hydrogenation.
Hydroformylation
Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene to form aldehydes.[7] The position of the double bond and the steric environment around it are critical for determining the regioselectivity of the reaction (i.e., the ratio of linear to branched aldehydes).
Expected Performance Characteristics:
| Alkene | Expected Major Product | Expected Regioselectivity |
| This compound | Mixture of 2-methylheptanal and 3-methylheptanal | Lower selectivity for linear aldehyde |
| trans-2-Heptene | Mixture of 2-methylheptanal and 3-methylheptanal | Lower selectivity for linear aldehyde |
| 1-Heptene | n-Octanal and 2-methylheptanal | Higher selectivity for the linear aldehyde (n-octanal) |
Note: Direct comparative experimental data for the hydroformylation of all three heptene isomers under identical conditions is not available in the provided search results. The expected outcomes are based on general principles of hydroformylation of terminal versus internal alkenes.
Terminal alkenes like 1-heptene generally exhibit higher reactivity and a strong preference for the formation of the linear aldehyde due to less steric hindrance at the terminal carbon.[8] For internal alkenes like cis- and trans-2-heptene, hydroformylation is typically slower and produces a mixture of branched aldehydes. The catalyst system, particularly the ligands used, plays a crucial role in influencing the regioselectivity.[9][10]
Olefin Metathesis
Olefin metathesis is a reaction that involves the redistribution of alkene fragments by the cleavage and regeneration of carbon-carbon double bonds, often catalyzed by ruthenium-based complexes like Grubbs catalysts.[11][12] The steric and electronic properties of the alkene substrate influence its reactivity and the stereoselectivity of the products.
Expected Reactivity:
| Alkene | Expected Reactivity in Cross-Metathesis |
| This compound | Generally more reactive than trans-isomers |
| trans-2-Heptene | Generally less reactive than cis-isomers |
| 1-Heptene | Highly reactive (Type I olefin) |
Note: While general principles suggest higher reactivity for less stable cis-alkenes, specific comparative data for the metathesis of heptene isomers is limited. The reactivity classification is based on general models of olefin metathesis.[13]
In cross-metathesis reactions, terminal alkenes like 1-heptene are classified as "Type I" olefins and are generally highly reactive.[13] Internal alkenes are typically less reactive. The higher ground-state energy of this compound may lead to a faster initiation rate with the catalyst compared to trans-2-heptene. The choice of catalyst generation (e.g., first, second, or third generation Grubbs catalysts) can significantly influence the outcome and selectivity of the metathesis reaction.[11]
Experimental Protocols
Detailed methodologies for the key catalytic studies are outlined below. These represent general procedures and may require optimization for specific research objectives.
Catalytic Hydrogenation
Objective: To compare the rate of hydrogen consumption for this compound, trans-2-heptene, and 1-heptene.
Materials:
-
Substrate: this compound, trans-2-Heptene, or 1-Heptene
-
Catalyst: 10% Palladium on Carbon (Pd/C)
-
Solvent: Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Standard laboratory glassware for atmospheric pressure reactions
-
Hydrogenation apparatus (e.g., Parr hydrogenator for pressure reactions)
Procedure (Atmospheric Pressure):
-
A known amount of the alkene (e.g., 1 mmol) is dissolved in a suitable solvent (e.g., 10 mL of ethanol) in a round-bottom flask equipped with a magnetic stir bar.
-
A catalytic amount of 10% Pd/C (e.g., 5-10 mol%) is added to the flask.
-
The flask is sealed with a septum and connected to a hydrogen-filled balloon via a needle.
-
The reaction mixture is stirred vigorously at room temperature.
-
The progress of the reaction is monitored by observing the deflation of the hydrogen balloon or by taking aliquots for analysis by gas chromatography (GC).
-
The rate of reaction can be determined by measuring the consumption of the alkene over time.
Rhodium-Catalyzed Hydroformylation
Objective: To determine the conversion and regioselectivity of the hydroformylation of each heptene isomer.
Materials:
-
Substrate: this compound, trans-2-Heptene, or 1-Heptene
-
Catalyst Precursor: Rh(acac)(CO)₂ (acetylacetonatodicarbonylrhodium(I))
-
Ligand: Triphenylphosphine (PPh₃) or other suitable phosphine/phosphite ligand
-
Solvent: Toluene or other inert solvent
-
Syngas (a mixture of CO and H₂)
-
High-pressure reactor (autoclave)
Procedure:
-
The high-pressure reactor is charged with the alkene (e.g., 1 mmol), the rhodium precursor (e.g., 0.1 mol%), the ligand (e.g., 1-10 equivalents relative to rhodium), and the solvent.
-
The reactor is sealed, purged with nitrogen, and then pressurized with syngas (e.g., 20-50 bar, CO/H₂ = 1:1).
-
The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred.
-
The reaction is allowed to proceed for a set time, and the pressure is monitored.
-
After cooling and depressurizing the reactor, a sample of the reaction mixture is taken for analysis by GC or NMR to determine the conversion of the alkene and the ratio of linear to branched aldehyde products.
Grubbs Catalyst-Mediated Olefin Cross-Metathesis
Objective: To compare the conversion and product distribution in the cross-metathesis of each heptene isomer with a standard alkene.
Materials:
-
Substrate: this compound, trans-2-Heptene, or 1-Heptene
-
Cross-metathesis partner: e.g., Styrene or another suitable alkene
-
Catalyst: Grubbs First or Second Generation Catalyst
-
Solvent: Dichloromethane (DCM) or Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, the heptene isomer (e.g., 1 mmol) and the cross-metathesis partner (e.g., 1-1.2 equivalents) are dissolved in the solvent in a reaction vessel.
-
The Grubbs catalyst (e.g., 1-5 mol%) is added to the solution.
-
The reaction mixture is stirred at room temperature or heated to reflux.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or GC.
-
Upon completion, the reaction is quenched (e.g., by adding ethyl vinyl ether), and the solvent is removed.
-
The product mixture is analyzed by GC-MS and NMR to identify the cross-metathesis products and determine the conversion and selectivity.
Visualizations
Catalytic Hydrogenation Workflow
Caption: Experimental workflow for catalytic hydrogenation of heptene isomers.
Hydroformylation Reaction Pathway
Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.
Olefin Metathesis Logical Relationship
Caption: Logical relationship of reactants and products in olefin cross-metathesis.
Conclusion
The catalytic performance of heptene isomers is a clear illustration of how subtle changes in molecular geometry can lead to significant differences in chemical reactivity and selectivity. This compound, due to its inherent instability, is often more reactive in reactions like catalytic hydrogenation. In contrast, 1-heptene, as a terminal alkene, provides a sterically unhindered site for catalysis, favoring the formation of linear products in reactions such as hydroformylation. trans-2-Heptene, being the most stable of the three, generally exhibits the lowest reactivity.
For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these differences is paramount for optimizing reaction conditions, maximizing yields of desired products, and developing efficient and selective catalytic processes. The choice of alkene isomer should be a deliberate one, based on the specific goals of the catalytic transformation. Further direct comparative studies under identical conditions would be invaluable for a more precise quantitative understanding of the performance differences between these important building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. Alkene Heats of Hydrogenation [sites.science.oregonstate.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Hydroformylation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2002020448A1 - Process for the hydroformylation of alkenes - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 12. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 13. Cross Metathesis [organic-chemistry.org]
A Comparative Analysis of the Heat of Hydrogenation for C7H14 Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alkene Stability Based on Experimental Thermodynamic Data
The stability of carbon-carbon double bonds within isomeric alkenes is a critical factor in organic synthesis and drug development, influencing reaction kinetics, product distribution, and the energetic properties of molecules. The heat of hydrogenation (ΔH° hydrog), the enthalpy change associated with the catalytic addition of hydrogen across a double bond, provides a direct experimental measure of the relative stability of alkenes. A lower (less negative) heat of hydrogenation corresponds to a more stable alkene, as less potential energy is released upon its conversion to the corresponding alkane. This guide provides a comparative analysis of the experimental heats of hydrogenation for various C7H14 isomers, offering valuable insights into the thermodynamic stability conferred by substitution and stereochemistry.
Data Presentation: Heat of Hydrogenation of C7H14 Isomers
The following table summarizes the experimentally determined heats of hydrogenation for a selection of C7H14 isomers. All values are presented in kilojoules per mole (kJ/mol) and kilocalories per mole (kcal/mol) for ease of comparison with diverse literature sources. The data reveals clear trends in alkene stability based on the substitution pattern of the double bond.
| Isomer | Structure | Substitution Pattern | Heat of Hydrogenation (kJ/mol) | Heat of Hydrogenation (kcal/mol) | Reference |
| 1-Heptene | CH2=CH(CH2)4CH3 | Monosubstituted | -125.1 ± 0.3 | -29.9 ± 0.1 | [1] |
| 3-Methyl-1-hexene | CH2=CHCH(CH3)CH2CH3 | Monosubstituted | -124.5 ± 0.4 | -29.8 ± 0.1 | [2] |
| 2-Methyl-1-hexene | CH2=C(CH3)(CH2)3CH3 | Disubstituted (1,1-) | -115.8 ± 0.4 | -27.7 ± 0.1 | [3] |
| (Z)-4,4-Dimethyl-2-pentene | (CH3)3CCH=CHCH3 (cis) | Disubstituted (1,2-) | -130.4 | -31.17 ± 0.1 | [4] |
| 2-Methyl-2-hexene | CH3CH=C(CH3)(CH2)2CH3 | Trisubstituted | -108.8 ± 0.7 | -26.0 ± 0.2 | [5] |
Note: The stability of an alkene is inversely proportional to the magnitude of its heat of hydrogenation. More stable alkenes release less heat upon hydrogenation.[6]
Interpretation of Experimental Data
The experimental data consistently demonstrates that the stability of C7H14 isomers increases with the degree of substitution at the double bond.
-
Monosubstituted Alkenes: 1-Heptene and 3-methyl-1-hexene, both being monosubstituted, exhibit the highest heats of hydrogenation, indicating they are the least stable among the measured isomers.[1][2]
-
Disubstituted Alkenes: 2-Methyl-1-hexene, a 1,1-disubstituted alkene, is significantly more stable than the monosubstituted isomers, as evidenced by its lower heat of hydrogenation.[3] The (Z)-4,4-dimethyl-2-pentene, a cis-1,2-disubstituted alkene, shows a surprisingly high heat of hydrogenation, which can be attributed to steric strain.[4] Generally, trans isomers are more stable than cis isomers due to reduced steric hindrance. The difference in the heats of hydrogenation between (E)- and (Z)-4,4-dimethyl-2-pentenes has been reported to be approximately 14.6 kJ/mol, highlighting the energetic penalty of steric repulsion in the cis configuration.[7]
-
Trisubstituted Alkenes: 2-Methyl-2-hexene, a trisubstituted alkene, displays the lowest heat of hydrogenation among the listed acyclic isomers, confirming that increased substitution at the double bond enhances stability.[5]
This trend is a well-established principle in organic chemistry, attributed to a combination of hyperconjugation and steric effects. Alkyl groups are electron-donating and stabilize the sp2-hybridized carbons of the double bond.
Experimental Protocols: Determination of Heat of Hydrogenation
The heat of hydrogenation is typically determined by reaction calorimetry, often employing a bomb calorimeter or a similar apparatus designed for measuring heat changes in chemical reactions.
General Experimental Procedure:
-
Calorimeter Calibration: The heat capacity of the calorimeter is determined by conducting a reaction with a known enthalpy change, such as the combustion of a standard substance like benzoic acid.[8][9] This calibration is crucial for accurate measurements.
-
Sample Preparation: A precisely weighed amount of the C7H14 isomer is placed in a reaction vessel within the calorimeter.
-
Catalyst Introduction: A catalytic amount of a hydrogenation catalyst, such as platinum oxide (Adam's catalyst) or palladium on carbon, is added to the reaction vessel.[10]
-
Hydrogenation Reaction: The reaction vessel is sealed, purged, and then pressurized with a known amount of hydrogen gas. The reaction is initiated, often by stirring or shaking to ensure proper mixing of the reactants and catalyst.
-
Temperature Measurement: The temperature of the surrounding medium (typically water) in the calorimeter is monitored with high precision throughout the reaction. The temperature will rise as the exothermic hydrogenation reaction proceeds.
-
Data Analysis: The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter, and the number of moles of the alkene that reacted. Corrections are applied for any heat loss to the surroundings and for the heat generated by stirring.
Adiabatic Calorimetry:
Modern techniques may employ an adiabatic calorimeter, where the temperature of an outer jacket is continuously adjusted to match the temperature of the reaction vessel, minimizing heat loss and improving the accuracy of the measurement.[11] The experiment is often conducted in a "heat-wait-search" mode to detect the onset and completion of the exothermic reaction.[11]
Visualization of Key Concepts
Logical Relationship between Alkene Structure and Stability
The following diagram illustrates the general principles governing the stability of alkenes, which are directly reflected in their heats of hydrogenation.
Caption: Relationship between alkene structure and stability.
Experimental Workflow for Determining Heat of Hydrogenation
This diagram outlines the major steps in the experimental determination of the heat of hydrogenation for a C7H14 isomer using calorimetry.
Caption: Experimental workflow for hydrogenation calorimetry.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Hexane, 3-methyl- [webbook.nist.gov]
- 3. 1-Hexene, 2-methyl- [webbook.nist.gov]
- 4. 2-Pentene, 4,4-dimethyl-, (Z)- [webbook.nist.gov]
- 5. 2-Hexene, 2-methyl- [webbook.nist.gov]
- 6. Khan Academy [khanacademy.org]
- 7. The difference between the heats of hydrogenation of (E) - and (Z)-4,4-di.. [askfilo.com]
- 8. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 9. scimed.co.uk [scimed.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. helgroup.com [helgroup.com]
Benchmarking New Catalysts: A Comparative Guide to Known cis-2-Heptene Reactions
For researchers, scientists, and professionals in drug development, the quest for novel and more efficient catalysts is perpetual. This guide provides an objective comparison of established catalytic systems for the isomerization and metathesis of cis-2-heptene, a common internal alkene. By presenting key performance data and detailed experimental protocols, this document serves as a valuable resource for benchmarking new catalysts against known standards.
The transformation of internal alkenes like this compound is a fundamental process in organic synthesis, enabling the formation of diverse molecular architectures. The efficiency and selectivity of these reactions are critically dependent on the catalyst employed. This guide focuses on two primary reaction types: isomerization, the migration of the double bond within the carbon chain, and metathesis, the redistribution of alkene fragments. We will explore the performance of well-established catalysts, including Grubbs, Schrock, Palladium, and Ziegler-Natta systems, in these transformations.
Catalyst Performance in this compound Reactions: A Quantitative Comparison
The following tables summarize the performance of various catalysts in reactions involving this compound and analogous internal alkenes. These benchmarks, including yield, selectivity, and turnover number (TON), are crucial for evaluating the efficacy of new catalytic entities.
Isomerization of this compound
| Catalyst System | Substrate | Product(s) | Yield (%) | Selectivity | Turnover Number (TON) | Reaction Conditions | Reference |
| Ziegler-Natta | |||||||
| (C₂H₅)₃Al-TiCl₃ | 2-Heptene | 1-Heptene | - | Isomerization to 1-heptene precedes polymerization | - | 80°C | [1] |
| Palladium-based | |||||||
| Pd(TFA)₂ / 2-PyPPh₂ | Terminal Olefins | trans-2-Olefins | 81-98 | >20:1 site selectivity, >10:1 E/Z ratio | - | Room Temperature, 24h | [2] |
| 2,9-dimethylphenanthroline-palladium / NaBAr₄ | 1-Hexene | 2-Hexenes & 3-Hexenes | - | Thermodynamic ratio | - | 0°C | [3] |
Metathesis of Internal Alkenes
| Catalyst System | Substrate(s) | Product(s) | Yield (%) | Selectivity (Z:E) | Turnover Number (TON) | Reaction Conditions | Reference |
| Grubbs-type | |||||||
| Grubbs II / Photocatalyst | Styrene derivatives & cis-2-butene-1,4-diacetate | Cross-metathesis product | Good to Excellent | 87:13 to 91:9 | - | 40°C, 24h, 420 nm irradiation | [4] |
| Hoveyda-Grubbs II | Eugenol & cis-2-butene-1,4-diol | Cross-metathesis product | Low (2-5% expected) | - | - | - | [5] |
| Schrock-type | |||||||
| Mo(NAr)(CHCMe₂R){OCMe(CF₃)₂}₂ | cis-2-Pentene | 2-Butene & 3-Hexene | - | - | - | - | [6] |
Experimental Protocols
Detailed methodologies are essential for the accurate replication of benchmark experiments and the valid comparison of new catalysts.
Protocol 1: Isomerization of 2-Heptene using a Ziegler-Natta Catalyst
This protocol is adapted from studies on the monomer-isomerization polymerization of 2-heptene.[1]
Materials:
-
(C₂H₅)₃Al (Triethylaluminium)
-
TiCl₃ (Titanium trichloride)
-
2-Heptene (mixture of cis and trans isomers can be used to study isomerization)
-
Anhydrous heptane (solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add TiCl₃.
-
Add anhydrous heptane to create a slurry.
-
To this slurry, add (C₂H₅)₃Al dropwise at a controlled temperature (e.g., 0°C). The molar ratio of Al/Ti is a critical parameter and should be systematically varied for optimization.
-
After the addition of the co-catalyst, add 2-heptene to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80°C) and monitor the progress of the isomerization by taking aliquots at regular intervals.
-
Quench the reaction by the addition of acidified methanol.
-
Analyze the product mixture by gas chromatography (GC) to determine the distribution of heptene isomers.
Protocol 2: Cross-Metathesis of an Internal Alkene using a Hoveyda-Grubbs Catalyst
This protocol is based on the cross-metathesis of eugenol with cis-2-butene-1,4-diol and can be adapted for this compound.[5]
Materials:
-
Hoveyda-Grubbs Second Generation Catalyst
-
This compound
-
Cross-metathesis partner (e.g., another internal or terminal alkene)
-
Anhydrous, degassed dichloromethane (DCM) as solvent
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Hoveyda-Grubbs Second Generation Catalyst in anhydrous, degassed DCM.
-
In a separate flask, prepare a solution of this compound and the cross-metathesis partner in DCM.
-
Add the substrate solution to the catalyst solution via cannula.
-
Stir the reaction mixture at room temperature or gentle heating, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a phosphine scavenger (e.g., triphenylphosphine) or by exposing the solution to air.
-
Purify the product by column chromatography on silica gel.
-
Analyze the product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and stereoselectivity (Z/E ratio).
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in catalysis research.
Caption: General workflow for benchmarking a new catalyst.
Caption: Chauvin mechanism for olefin metathesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-catalysed alkene chain-running isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tkelly.org [tkelly.org]
- 6. Olefin metathesis - Wikipedia [en.wikipedia.org]
Differentiating Heptene Isomers: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a critical challenge in chemical analysis and synthesis. The subtle structural differences between isomers can lead to significant variations in their chemical, physical, and biological properties. This guide provides a comprehensive comparison of mass spectrometric techniques for differentiating heptene (C₇H₁₄) isomers, supported by experimental data and detailed protocols.
Heptene exists in several isomeric forms, including positional isomers (1-heptene, 2-heptene, 3-heptene) and geometric isomers (cis/trans for 2- and 3-heptene). While these isomers share the same molecular weight (98.19 g/mol ), their fragmentation patterns in mass spectrometry can provide a basis for their differentiation. This guide focuses on the application of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and discusses the potential of Chemical Ionization (CI) for enhanced isomer discrimination.
Comparative Analysis of Heptene Isomers by Electron Ionization Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecules, leading to extensive fragmentation. While this can sometimes make interpretation complex, the resulting fragmentation patterns serve as a molecular fingerprint that can be used to distinguish between isomers. The mass spectra of five heptene isomers, obtained from the NIST Mass Spectrometry Data Center, are presented below. Key diagnostic ions arise from allylic cleavage and rearrangements.
Table 1: Key Fragment Ions and Relative Abundances in the EI-MS of Heptene Isomers
| Isomer | Molecular Ion (m/z 98) Relative Abundance (%) | Base Peak (m/z) | Key Fragment Ions (m/z) and Relative Abundances (%) |
| 1-Heptene | 15 | 41 | 41 (100), 42 (60), 55 (50), 29 (45), 27 (40) |
| (E)-2-Heptene | 20 | 55 | 55 (100), 41 (65), 42 (40), 29 (30), 69 (25) |
| (Z)-2-Heptene | 20 | 55 | 55 (100), 41 (60), 42 (35), 29 (30), 69 (25) |
| (E)-3-Heptene | 25 | 69 | 69 (100), 41 (80), 56 (70), 29 (50), 27 (40) |
| (Z)-3-Heptene | 25 | 69 | 69 (100), 41 (75), 56 (65), 29 (45), 27 (35) |
Data sourced from the NIST WebBook.[1][2]
As the data indicates, positional isomers (1-, 2-, and 3-heptene) can be distinguished by their unique base peaks and the relative abundances of other key fragment ions. For instance, 1-heptene exhibits a base peak at m/z 41, 2-heptene at m/z 55, and 3-heptene at m/z 69. However, the EI mass spectra of geometric isomers, such as (E)-2-heptene and (Z)-2-heptene, are often very similar, making their differentiation by mass spectrometry alone challenging.
The Role of Chemical Ionization in Isomer Differentiation
Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and often a more abundant protonated molecule ([M+H]⁺) or adduct ions. This can be advantageous for confirming the molecular weight of an analyte. For isomer differentiation, the subtle differences in the stability of the protonated molecules or the relative abundances of the few fragment ions formed can sometimes be exploited.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Heptene Isomer Separation and Analysis
Given the similarity in the mass spectra of geometric isomers, chromatographic separation prior to mass analysis is crucial.
1. Sample Preparation:
-
Prepare a standard solution of a heptene isomer mixture at a concentration of approximately 100 µg/mL in a volatile solvent such as hexane or pentane.
-
Ensure the solvent is of high purity to avoid interference.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A high-polarity capillary column is recommended for separating cis/trans isomers. A suitable choice is a DB-WAXetr column (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polyethylene glycol phase.
-
Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold: 5 minutes at 150 °C.
-
-
MS Transfer Line Temperature: 250 °C.
-
Ion Source:
-
For EI: Electron Ionization at 70 eV.
-
For CI: Chemical Ionization with methane as the reagent gas.
-
-
Ion Source Temperature: 230 °C for EI, can be varied for CI (e.g., 150-250 °C) to optimize for adduct formation.
-
Mass Range: m/z 25-150.
-
Scan Speed: 2 scans/second.
3. Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC) corresponding to the different heptene isomers based on their retention times.
-
Extract the mass spectrum for each peak.
-
Compare the obtained mass spectra with reference spectra from a library (e.g., NIST) for confirmation.
-
For quantitative analysis, create a calibration curve using standards of known concentrations.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the differentiation of heptene isomers using GC-MS.
Caption: Workflow for Heptene Isomer Differentiation.
Fragmentation Pathways
The major fragmentation pathways for linear alkenes like heptene under Electron Ionization involve allylic cleavage and rearrangements, which are key to their differentiation.
Caption: General Fragmentation Pathways of Heptene.
References
A Comparative Guide to the Synthesis of cis-Diols from cis-2-Heptene
For researchers, scientists, and drug development professionals, the stereoselective synthesis of vicinal diols is a critical transformation in the construction of complex molecules. This guide provides a comparative analysis of common methods for the cis-dihydroxylation of cis-2-heptene, offering a validation of cis-diol formation through an examination of performance and supporting experimental data.
The oxidation of alkenes to produce 1,2-diols, or glycols, can proceed through either syn or anti addition, yielding cis- or trans-diols, respectively. This guide focuses on syn-dihydroxylation, which results in the formation of a meso-diol from a cis-alkene like this compound. The primary methods for achieving this transformation involve the use of strong oxidizing agents, most notably osmium tetroxide (OsO₄) and potassium permanganate (KMnO₄). While both can effectively produce cis-diols, they differ significantly in terms of selectivity, cost, toxicity, and reaction conditions.
Performance Comparison of Key Dihydroxylation Methods
The selection of an appropriate method for cis-diol synthesis depends on a variety of factors, including the scale of the reaction, the presence of other functional groups, and the desired level of stereocontrol. Below is a summary of quantitative data for the dihydroxylation of cis-alkenes using various established methods. While specific data for this compound is not extensively published, the data for analogous internal cis-alkenes provides a strong basis for comparison.
| Method | Reagents | Substrate | Yield (%) | Reaction Time | Key Considerations |
| Upjohn Dihydroxylation | Catalytic OsO₄, NMO | cis-4-Octene | ~90% | Not Specified | High yield, catalytic use of toxic OsO₄.[1] |
| Potassium Permanganate | KMnO₄, NaOH | cis-Stilbene | High | Not Specified | Cost-effective, but risk of over-oxidation. |
| Ruthenium Tetroxide | Catalytic RuCl₃, NaIO₄ | Various alkenes | Good to Excellent | Minutes | Rapid reaction, but can lead to cleavage.[2][3] |
| Woodward-Prévost | I₂, Silver Acetate, H₂O | Steroidal alkenes | Good | Not Specified | Avoids heavy metal oxides, stereocomplementary to OsO₄.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are representative protocols for the two most common methods of cis-dihydroxylation.
Upjohn Dihydroxylation (Catalytic Osmium Tetroxide)
This method utilizes a catalytic amount of the highly toxic and expensive osmium tetroxide, with a stoichiometric amount of a co-oxidant, typically N-methylmorpholine N-oxide (NMO), to regenerate the catalyst.[1]
Procedure:
-
To a solution of the cis-alkene in a suitable solvent system (e.g., acetone/water), add N-methylmorpholine N-oxide (NMO).
-
To this mixture, add a catalytic amount of osmium tetroxide solution.
-
Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent such as sodium bisulfite.
-
Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Potassium Permanganate Oxidation
This classical method employs cold, alkaline potassium permanganate to achieve syn-dihydroxylation. Careful temperature control is essential to prevent over-oxidation and cleavage of the resulting diol.[4]
Procedure:
-
Dissolve the cis-alkene in a suitable solvent (e.g., ethanol or acetone) and cool the solution in an ice bath.
-
Slowly add a pre-cooled, dilute solution of potassium permanganate in aqueous sodium hydroxide, maintaining the temperature below 5°C.
-
Stir the reaction vigorously. The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Once the reaction is complete (as indicated by the persistence of the purple color), quench the reaction by adding a small amount of sodium bisulfite to consume any excess permanganate.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Extract the filtrate with an organic solvent, wash the organic layer, dry, and concentrate to obtain the crude diol.
-
Purify by recrystallization or column chromatography.
Visualizing the Reaction Pathways
To further elucidate the processes involved in cis-diol formation, the following diagrams illustrate the key experimental workflows and the general mechanism of syn-dihydroxylation.
Alternative Methods for cis-Diol Synthesis
While osmium tetroxide and potassium permanganate are the most common reagents, other methods exist for the preparation of cis-diols, which may be advantageous in specific contexts.
-
Ruthenium Tetroxide (RuO₄): Similar to OsO₄, RuO₄ can be used catalytically with a co-oxidant to produce cis-diols. It is a powerful oxidizing agent, and reactions are often very rapid; however, this can also lead to over-oxidation and cleavage of the diol product.[2][3]
-
Woodward-Prévost Reaction: This method utilizes iodine and a silver salt of a carboxylic acid (e.g., silver acetate) in the presence of water to achieve syn-dihydroxylation.[4][5] A key advantage is that it avoids the use of highly toxic heavy metal oxides. The stereochemical outcome can be complementary to that of OsO₄ oxidation, depending on the steric environment of the alkene.[5]
Conclusion
The validation of cis-diol formation from the oxidation of this compound relies on the careful selection and execution of an appropriate synthetic method. The Upjohn dihydroxylation using catalytic osmium tetroxide with NMO as a co-oxidant generally provides high yields of the desired meso-diol with excellent stereocontrol.[1] While potassium permanganate offers a more cost-effective alternative, it requires stringent temperature control to minimize the risk of over-oxidation and often results in lower yields. For specific applications, alternative methods such as ruthenium-catalyzed oxidation or the Woodward-Prévost reaction may offer advantages in terms of reaction speed or avoidance of toxic reagents. The choice of method should be guided by the specific requirements of the synthesis, including scale, substrate complexity, and safety considerations.
References
A Comparative Guide to Iron and Manganese Catalysts for Alkene Oxidation
For Researchers, Scientists, and Drug Development Professionals
The oxidation of alkenes is a fundamental transformation in organic synthesis, providing access to valuable intermediates such as epoxides, aldehydes, and ketones. For decades, chemists have sought efficient, selective, and environmentally benign catalytic systems for this purpose. Among the various transition metal catalysts, those based on the earth-abundant and low-toxicity metals iron (Fe) and manganese (Mn) have emerged as highly promising alternatives to precious metal catalysts. This guide provides an objective comparison of the performance of iron and manganese catalysts in alkene oxidation, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal catalyst for their specific applications.
At a Glance: Iron vs. Manganese Catalysts
| Feature | Iron Catalysts | Manganese Catalysts |
| Predominant Oxidation State | Fe(II)/Fe(III) | Mn(II)/Mn(III)/Mn(IV) |
| Common Oxidants | H₂O₂, Peracetic Acid, O₂ | H₂O₂, Peracetic Acid, O₂ |
| Catalyst Loading | Typically 0.1 - 2 mol% | Can be as low as 0.01 mol% |
| Reaction Times | Generally fast (< 5 min to a few hours) | Variable, can be very fast or require longer times |
| Selectivity for Epoxidation | Good, but can have side reactions | Generally high, tunable with ligands |
| Substrate Scope | Broad, including terminal alkenes | Broad, including challenging substrates |
| Key Additives | Carboxylic acids, N-ligands (e.g., imidazole) | Bicarbonate, Carboxylic acids, N-ligands (e.g., picolinic acid) |
| Mechanistic Hallmark | Often involves high-valent oxo-iron species | Involves high-valent oxo-manganese species |
Performance Data: A Quantitative Comparison
The following tables summarize the performance of representative iron and manganese catalysts in the epoxidation of various alkenes.
Table 1: Iron-Catalyzed Epoxidation of Alkenes
| Entry | Alkene | Catalyst System | Oxidant | Catalyst Loading (mol%) | Time | Conversion (%) | Epoxide Yield (%) | Reference |
| 1 | 1-Octene | --INVALID-LINK--₄ | Peracetic Acid | 0.25 | < 5 min | >99 | 93 | [1][2] |
| 2 | Styrene | FeCl₃·6H₂O / 1-methylimidazole | H₂O₂ | 5 | 1 h | 99 | 85 | [3] |
| 3 | Cyclohexene | --INVALID-LINK--₄ | Peracetic Acid | 0.25 | < 5 min | >99 | 95 | [1][2] |
| 4 | (S)-Limonene | --INVALID-LINK--₄ | Peracetic Acid | 0.25 | < 5 min | >99 | 90 (mono-epoxide) | [2] |
Table 2: Manganese-Catalyzed Epoxidation of Alkenes
| Entry | Alkene | Catalyst System | Oxidant | Catalyst Loading (mol%) | Time | Conversion (%) | Epoxide Yield (%) | Reference |
| 1 | Styrene | MnSO₄ / NaHCO₃ / Salicylic Acid | H₂O₂ | 1.0 | 4 h | >95 | 93 | [4][5][6] |
| 2 | 1-Octene | Mn(OAc)₂ / 2-picolinic acid | Peracetic Acid | 0.05 | - | 100 | 78 | [7] |
| 3 | Cyclohexene | MnSO₄ / NaHCO₃ / NaOAc | H₂O₂ | 1.0 | 1 h | >95 | 91 | [4][5][6] |
| 4 | Chalcone | ProBn2Py-Mn(OTf)₂ / EHA | H₂O₂ | - | - | - | High | [8] |
Mechanistic Insights: The Catalytic Cycles
The catalytic oxidation of alkenes by both iron and manganese complexes is generally believed to proceed through the formation of a high-valent metal-oxo species, which acts as the active oxidant.
Iron-Catalyzed Epoxidation
The mechanism for iron-catalyzed epoxidation often involves the activation of an oxidant, such as hydrogen peroxide or peracetic acid, by an iron complex to form a potent Fe(IV)=O or Fe(V)=O species. This high-valent intermediate then transfers its oxygen atom to the alkene double bond to form the epoxide and regenerate the catalyst.
References
- 1. Simple iron catalyst for terminal alkene epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iron-catalyzed epoxidation of olefins using hydrogen peroxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Manganese-Catalyzed Epoxidations of Alkenes in Bicarbonate Solutions [organic-chemistry.org]
- 5. scribd.com [scribd.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of cis-2-Heptene: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of cis-2-Heptene, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to minimize risks associated with this flammable and hazardous chemical.
Immediate Safety and Handling Precautions
This compound is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] It is also toxic to aquatic life with long-lasting effects.[1] Therefore, strict safety measures must be implemented throughout the handling and disposal process.
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles and a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: If working outside a fume hood or in poorly ventilated areas, a respirator with an appropriate organic vapor cartridge is required.[3]
Handling Procedures:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][5] No smoking should be permitted in the vicinity.[1][5]
-
Use non-sparking tools and explosion-proof equipment.[5]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][5]
Operational Disposal Plan
The disposal of this compound is regulated as hazardous waste due to its ignitability.[6][7] It must not be disposed of down the drain or in regular trash.[6] Adherence to the following step-by-step procedure is mandatory for its safe and compliant disposal.
Step 1: Waste Identification and Classification
-
Hazardous Waste Determination: this compound is classified as a hazardous waste due to its low flash point.[3][6]
-
EPA Waste Code: The applicable U.S. Environmental Protection Agency (EPA) hazardous waste code for this compound is D001 for ignitability .[7][8] This code must be used on all disposal documentation.
-
UN Number: For transportation purposes, this compound falls under UN3295, Hydrocarbons, liquid, n.o.s. [2][9]
Step 2: Waste Collection and Segregation
-
Container Selection: Use a dedicated, properly labeled, and leak-proof waste container made of a material compatible with this compound (e.g., a glass or metal container).[6][10] The original container may be used if it is in good condition.[10]
-
Segregation: Do not mix this compound waste with other chemical waste streams, especially with incompatible materials such as strong oxidizing agents.[4]
-
Filling: Do not overfill the waste container. Leave at least 10% headspace to allow for vapor expansion.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[6]
Step 3: Labeling and Storage
-
Labeling: Affix a hazardous waste label to the container immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The EPA Waste Code: D001
-
The hazards associated with the waste (e.g., "Flammable," "Irritant")
-
The accumulation start date (the date the first drop of waste was added)
-
The name and contact information of the generating laboratory or researcher.
-
-
Storage: Store the labeled waste container in a designated satellite accumulation area that is:
Step 4: Final Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or the accumulation time limit is approaching (consult your institution's specific guidelines), contact your facility's EHS or hazardous waste management department to arrange for pickup.[6]
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the this compound waste in accordance with all local, state, and federal regulations.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.
| Property | Value | Citation(s) |
| CAS Number | 6443-92-1 | [3][11] |
| Molecular Formula | C₇H₁₄ | [11][12] |
| Molecular Weight | 98.19 g/mol | [3][11] |
| Flash Point | -6 °C (21.2 °F) - closed cup | [3] |
| Boiling Point | 98-99 °C | [3][12] |
| Density | 0.708 g/mL at 25 °C | [3] |
| Vapor Pressure | 87 mmHg at 37.7 °C | [3] |
| EPA Hazardous Waste Code | D001 (Ignitability) | [7][8] |
| UN Number | 3295 (Hydrocarbons, liquid, n.o.s.) | [2][9] |
| Hazard Class | 3 (Flammable Liquid) | [2] |
| Packing Group | II | [2] |
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. content.labscoop.com [content.labscoop.com]
- 2. chembk.com [chembk.com]
- 3. 顺-2-庚烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. dev25.webster.edu [dev25.webster.edu]
- 5. Page loading... [guidechem.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. actenviro.com [actenviro.com]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. UN/NA 3295 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. scbt.com [scbt.com]
- 12. This compound | CAS#:6443-92-1 | Chemsrc [chemsrc.com]
Personal protective equipment for handling cis-2-Heptene
Essential Safety and Handling Guide for cis-2-Heptene
This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), safe operational procedures, and disposal plans to ensure the safe and compliant use of this chemical in a laboratory setting.
Hazard Summary
This compound is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2][3] It may be fatal if swallowed and enters the airways.[1] It is also toxic to aquatic life with long-lasting effects.[1] Therefore, strict adherence to safety protocols is mandatory.
Physical and Safety Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ | [4][5] |
| CAS Number | 6443-92-1 | [4][6] |
| Boiling Point | 98-99 °C | [2][7] |
| Flash Point | -6 °C (21.2 °F) - closed cup | |
| Density | 0.708 g/mL at 25 °C | [7] |
| Vapor Pressure | 87 mmHg at 37.7 °C | [2][8] |
| Solubility | Insoluble in water; Soluble in organic solvents like acetone, alcohol, benzene, chloroform, and ether.[4][7] |
Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specification/Standard | Source |
| Eyes/Face | Safety goggles with side-shields or a full face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards. | [9] |
| Hands | Chemical resistant gloves. | Appropriate for flammable liquids and organic solvents. | [1] |
| Body | Flame retardant and antistatic protective clothing; lab coat. | Wear suitable protective clothing.[2] | |
| Respiratory | Chemical respirator with organic vapor cartridge and full facepiece. | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[1][4][9] For emergencies or long-duration operations, a self-contained breathing apparatus (SCBA) may be required.[4] |
Operational and Disposal Plans
A clear, step-by-step process is crucial for the safe handling and disposal of this compound.
Experimental Protocol: Safe Handling of this compound
This protocol details the essential steps for safely managing this compound in a laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[1][4]
-
Verify that a safety shower and eyewash station are readily accessible and operational.
-
Remove all potential ignition sources from the work area, such as open flames, sparks, and hot surfaces.[1][10]
-
Use explosion-proof electrical and ventilating equipment.[9][10]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[1][9]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as specified in the table above.
3. Handling the Chemical:
-
Handle and store the contents under an inert gas.[1]
-
Avoid breathing mist or vapor.[1]
-
Dispense the chemical carefully to avoid splashing.
4. In Case of a Spill:
-
Keep unnecessary personnel away from the spill area.
-
Eliminate all ignition sources.[1]
-
Ventilate the area.
-
Wear appropriate protective equipment during cleanup.[1]
-
Absorb the spill with an inert, non-combustible material and place it in a suitable container for disposal.
5. First Aid Procedures:
-
If inhaled: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[1][11]
-
If on skin: Take off immediately all contaminated clothing. Rinse the skin with water/shower. Get medical attention if irritation develops and persists.[1]
-
If in eyes: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Get medical attention if irritation develops and persists.[1][11]
-
If swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealed container.
-
Do not mix with other waste.
2. Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area away from ignition sources.
-
The storage area should be clearly marked as a hazardous waste collection point.
3. Disposal:
-
Dispose of the contents and container at a licensed waste disposal site in accordance with local, state, and federal regulations.[1]
-
Do not allow the material to drain into sewers or water supplies.[1]
Workflow and Logic Diagrams
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. content.labscoop.com [content.labscoop.com]
- 2. chembk.com [chembk.com]
- 3. 2-Heptene, (2Z)- | C7H14 | CID 643836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Respiratory protection equipments C7H14 (this compound), CAS number 6443-92-1 [en.gazfinder.com]
- 5. CAS 6443-92-1: this compound | CymitQuimica [cymitquimica.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | 6443-92-1 [chemicalbook.com]
- 8. This compound CAS#: 6443-92-1 [m.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. 2-Heptene | 592-77-8 | TCI AMERICA [tcichemicals.com]
- 11. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
